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  • Product: 2-Isopropyl-3,5-xylenol
  • CAS: 60834-80-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-isopropyl-3,5-xylenol (CAS 60834-80-2): Properties, Synthesis, and Potential Applications

Abstract 2-isopropyl-3,5-xylenol (CAS: 60834-80-2) is a substituted phenolic compound with potential utility as a chemical intermediate and building block in the fields of materials science and drug discovery. As a deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-isopropyl-3,5-xylenol (CAS: 60834-80-2) is a substituted phenolic compound with potential utility as a chemical intermediate and building block in the fields of materials science and drug discovery. As a derivative of 3,5-xylenol, it belongs to a class of compounds known for their applications as antioxidants, disinfectants, and precursors to performance polymers. This guide addresses the significant gap in publicly available experimental data for this specific molecule. By synthesizing information from structurally related compounds and applying principles of physical organic chemistry, this document provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It includes predicted physicochemical properties, expected spectral signatures, a proposed, detailed protocol for its synthesis via Friedel-Crafts alkylation, and a discussion of its potential applications and necessary safety precautions.

Chemical Identity and Structure

2-isopropyl-3,5-xylenol is an aromatic alcohol. Structurally, it is a derivative of phenol containing two methyl groups at positions 3 and 5, and an isopropyl group at position 2 relative to the primary hydroxyl functional group.[1][2] The arrangement of these alkyl groups dictates its steric and electronic properties, influencing its reactivity and intermolecular interactions.

Caption: Chemical structure of 2-isopropyl-3,5-xylenol.

IdentifierValue
IUPAC Name 2-isopropyl-3,5-dimethylphenol
CAS Number 60834-80-2[1]
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol

Physicochemical Properties: A Comparative Analysis

Table 1: Predicted & Calculated Properties of 2-isopropyl-3,5-xylenol

Property Predicted Value Rationale / Method
Physical State Colorless to pale yellow liquid or low-melting solid Based on related substituted phenols.
Boiling Point ~235-245 °C Increased from 3,5-xylenol's 222 °C due to higher molecular weight and van der Waals forces.
logP (Octanol/Water) ~3.4 Calculated estimate; significantly more lipophilic than 3,5-xylenol due to the isopropyl group.
Aqueous Solubility Low Increased lipophilicity reduces solubility in polar solvents like water.

| pKa | ~10.2 - 10.6 | Similar to other alkylphenols; the electron-donating alkyl groups slightly decrease acidity compared to phenol. |

Table 2: Experimental Properties of the Parent Compound, 3,5-Xylenol

Property Value Source
CAS Number 108-68-9 [3]
Appearance White-to-yellow crystalline solid [4]
Melting Point 61-64 °C
Boiling Point 222 °C [3]

| Flash Point | 92.2 °C |[3] |

Spectral and Analytical Characterization

For any researcher synthesizing or isolating this compound, analytical confirmation is paramount. The following are predicted spectral data to aid in structural elucidation.

  • ¹H NMR (in CDCl₃, 300 MHz):

    • δ ~7.0-6.5 (m, 2H): Aromatic protons on the ring. Their splitting pattern will depend on their coupling constants.

    • δ ~4.8 (s, 1H): Phenolic hydroxyl proton; this signal is often broad and its chemical shift is concentration-dependent.

    • δ ~3.2 (septet, 1H, J ≈ 7 Hz): Methine proton (-CH) of the isopropyl group.

    • δ ~2.3 (s, 6H): Protons of the two equivalent methyl groups at positions 3 and 5.

    • δ ~1.2 (d, 6H, J ≈ 7 Hz): Protons of the two equivalent methyl groups of the isopropyl substituent.

  • ¹³C NMR (in CDCl₃, 75 MHz):

    • δ ~150-155: Aromatic carbon attached to the hydroxyl group (C1).

    • δ ~138-142: Aromatic carbons attached to the methyl groups (C3, C5).

    • δ ~125-130: Aromatic carbon attached to the isopropyl group (C2).

    • δ ~115-125: Aromatic carbons bearing protons (C4, C6).

    • δ ~26-30: Methine carbon of the isopropyl group.

    • δ ~22-25: Methyl carbons of the isopropyl group.

    • δ ~20-22: Methyl carbons at positions 3 and 5.

  • Infrared (IR) Spectroscopy:

    • ~3600-3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.

    • ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

    • ~2960-2850 cm⁻¹ (strong): Aliphatic C-H stretching from isopropyl and methyl groups.

    • ~1600 & ~1500 cm⁻¹ (strong): C=C stretching within the aromatic ring.

    • ~1200 cm⁻¹ (strong): C-O stretching of the phenol.

  • Mass Spectrometry (MS):

    • M⁺• at m/z = 164: Molecular ion peak.

    • Fragment at m/z = 149: Loss of a methyl radical ([M-15]⁺).

    • Fragment at m/z = 121: Loss of an isopropyl radical ([M-43]⁺), a likely significant fragment.

Analytical Workflow: HPLC Method Development

A reverse-phase HPLC method would be suitable for purity analysis and quantification. Based on methods for similar phenolic compounds, a robust starting point can be established.

Protocol: Reverse-Phase HPLC Analysis

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (ACN) and water. For MS compatibility, 0.1% formic acid should be added to both solvents.

    • Start with a 50:50 ACN:Water mixture.

    • Ramp to 95:5 ACN:Water over 10 minutes.

    • Hold for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to ~275 nm, the typical λₘₐₓ for phenolic compounds.

  • Injection Volume: 10 µL.

  • Rationale: The C18 column retains the nonpolar analyte. The gradient elution ensures that the target compound, along with any potential nonpolar impurities or starting materials, are effectively separated and eluted with sharp peaks.

Synthesis and Reactivity

A robust and direct method for the preparation of 2-isopropyl-3,5-xylenol is the Friedel-Crafts alkylation of the commercially available 3,5-xylenol. The choice of the isopropylating agent and catalyst is critical to control regioselectivity and minimize side reactions. Using an alcohol like 2-propanol is a greener approach compared to isopropyl halides.[5][6]

Synthesis_Workflow cluster_reactants Reactants Reactant1 3,5-Xylenol Reaction Friedel-Crafts Alkylation (H₂SO₄ or solid acid catalyst) Heat (e.g., 80-100°C) Reactant1->Reaction Reactant2 2-Propanol (Isopropylating Agent) Reactant2->Reaction Workup Aqueous Workup (Quench, Extraction) Reaction->Workup Purification Purification (Distillation or Column Chromatography) Workup->Purification Product 2-isopropyl-3,5-xylenol Purification->Product

Caption: Proposed workflow for the synthesis of 2-isopropyl-3,5-xylenol.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3,5-xylenol (1.0 eq).

  • Reagent Addition: Add an excess of 2-propanol (5-10 eq), which serves as both a reactant and solvent. Begin stirring to dissolve the xylenol.

  • Catalyst Introduction: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq) through the dropping funnel. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approximately 80-100 °C) and maintain for 4-8 hours. Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS.

    • Causality Note: The acid protonates the 2-propanol, which then loses water to form an isopropyl carbocation. This electrophile is attacked by the electron-rich aromatic ring of 3,5-xylenol. Alkylation is directed ortho to the powerful activating hydroxyl group.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour it into a beaker of ice water to quench the reaction. Transfer the mixture to a separatory funnel and extract with a nonpolar organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove residual acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield the pure 2-isopropyl-3,5-xylenol.

Reactivity Profile
  • Acidity: The phenolic proton is weakly acidic and will be deprotonated by strong bases (e.g., NaOH, NaH) to form a phenoxide ion.

  • Nucleophilicity: The resulting phenoxide is a potent nucleophile, readily participating in Williamson ether synthesis or esterification reactions.

  • Electrophilic Aromatic Substitution: The aromatic ring remains activated towards further substitution, although the existing alkyl groups, particularly the bulky isopropyl group, will sterically hinder some positions.

Relevance and Potential in Drug Development

While 2-isopropyl-3,5-xylenol itself has no documented therapeutic applications, its structure is of interest to medicinal chemists for several reasons:

  • Scaffold for Analog Development: It serves as a rigid, lipophilic scaffold. The phenolic hydroxyl is a key handle for introducing a wide variety of functional groups to explore structure-activity relationships (SAR).

  • Modulation of ADME Properties: The isopropyl and methyl groups increase the compound's lipophilicity, which can enhance membrane permeability. This feature can be tuned by derivatizing the hydroxyl group. For instance, converting the phenol to a more polar or ionizable group could improve solubility, while conversion to an ester could create a prodrug to enhance oral absorption.[7]

  • Metabolic Stability: The substitution pattern may influence metabolic stability. While phenols can be susceptible to Phase II glucuronidation, the steric bulk of the ortho-isopropyl group might partially shield the hydroxyl group, potentially slowing this metabolic pathway compared to less hindered phenols.[8]

  • Antioxidant and Antimicrobial Potential: Phenolic compounds are well-known radical scavengers and possess antimicrobial properties. The specific substitution pattern on 2-isopropyl-3,5-xylenol could lead to novel activity in these areas, building on the known antiseptic properties of related xylenols.[9]

Safety and Handling

Crucial Note: No specific toxicological data for 2-isopropyl-3,5-xylenol (CAS 60834-80-2) has been published. Therefore, it must be handled with extreme caution, assuming it possesses hazards similar to or greater than related xylenol isomers.

  • Assumed Hazards: Based on data for 3,5-xylenol and other isomers, this compound should be considered:

    • Corrosive: Causes severe skin burns and serious eye damage.[4][10][11]

    • Toxic: Toxic if swallowed and in contact with skin.[10][11]

    • Irritant: May cause respiratory irritation.[10]

    • Organ Damage: Prolonged or repeated exposure may cause damage to the liver and kidneys.[12]

  • Recommended Precautions:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.

    • Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.

    • Storage: Store locked up in a tightly closed container in a cool, dry place away from oxidizing agents.[10]

Conclusion and Future Directions

2-isopropyl-3,5-xylenol is a molecule of potential interest that is defined more by a lack of data than by established facts. This guide has provided a framework based on expert analysis and comparison with known compounds to empower researchers. The proposed synthesis is logical and based on well-established chemical principles. The primary areas for future investigation are clear:

  • Synthesis and Characterization: The proposed synthesis should be performed, and the resulting product must be fully characterized to confirm its structure and establish definitive spectral and physical property data (e.g., melting point, boiling point, NMR, IR, MS).

  • Biological Screening: The compound should be screened for various biological activities, including antimicrobial, antioxidant, and cytotoxic properties, to identify potential therapeutic avenues.

  • Toxicological Evaluation: A comprehensive safety assessment is required before any advanced applications can be considered.

This foundational work is critical to unlocking the potential of 2-isopropyl-3,5-xylenol and enabling its use in future scientific and pharmaceutical innovation.

References

  • 2-isopropyl-3,5-xylenol — Chemical Substance Information. NextSDS. [Link]

  • Xylenols: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • 2,5-diisopropyl-3,4-xylenol — Chemical Substance Information. NextSDS. [Link]

  • Xylenol. Wikipedia. [Link]

  • Separation of 2-Isopropyl-3,5-xylenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Hazardous Substance Fact Sheet - Xylenol. New Jersey Department of Health. [Link]

  • 3,5-xylenol. The Good Scents Company. [Link]

  • ICSC 1356 - 3,5-XYLENOL. Inchem.org. [Link]

  • Process for preparation of 3,5-xylenol.
  • Method for separating and extracting 3, 5-xylenol
  • NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]

  • Method for the preparation of xylenol.
  • Advances in Green Chemistry for Pharmaceutical Applications. Pharmaceutical Technology. [Link]

  • Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]

  • Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews. [Link]

  • Chemical Properties of 3,5-Diisopropylphenol (CAS 3374-41-2). Cheméo. [Link]

  • Tables For Organic Structure Analysis. University of Wisconsin-Madison. [Link]

  • Development of a prospective isopropyl alcohol-loaded pharmaceutical base using simultaneous in vitro/in vivo characterization methods of skin performance. PubMed. [Link]

  • Process for obtaining 2,5-xylenol from a 2,4-/2,5-xylenol mixture.

Sources

Exploratory

The Solvation Thermodynamics and Solubility Profile of 2-Isopropyl-3,5-dimethylphenol in Organic Solvents

Executive Summary & Physicochemical Rationale Understanding the solubility profile of highly substituted alkylphenols, such as 2-isopropyl-3,5-dimethylphenol (CAS 60834-80-2) , is a critical prerequisite for downstream a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

Understanding the solubility profile of highly substituted alkylphenols, such as 2-isopropyl-3,5-dimethylphenol (CAS 60834-80-2) , is a critical prerequisite for downstream applications in pharmaceutical synthesis, agrochemical formulation, and extraction processes.

From a physicochemical perspective, 2-isopropyl-3,5-dimethylphenol presents a fascinating solvation case study. The presence of an isopropyl group at the ortho position (C2) combined with methyl groups at the meta positions (C3, C5) creates significant steric hindrance around the phenolic hydroxyl (-OH) group. As an Application Scientist, I approach this molecule by analyzing its structural isomer, thymol (2-isopropyl-5-methylphenol), which shares nearly identical lipophilic behavior [1]. The steric shielding reduces intermolecular hydrogen bonding between solute molecules, effectively lowering the crystal lattice energy. Consequently, while the compound is practically insoluble in water at a neutral pH, it exhibits exceptional solubility in a wide array of organic solvents [2].

This whitepaper provides a comprehensive analysis of its solubility profile, leveraging Hansen Solubility Parameters (HSP), thermodynamic modeling, and rigorous experimental protocols.

Hansen Solubility Parameters (HSP) Analysis

To predict and rationalize the solubility of 2-isopropyl-3,5-dimethylphenol without relying solely on empirical trial-and-error, we utilize the Hansen Solubility Parameter (HSP) framework. Charles Hansen’s model postulates that the total cohesive energy density of a molecule is the sum of three distinct intermolecular forces [3]:

  • Dispersion Forces ( δd​ ) : van der Waals interactions driven by the bulky aromatic ring and alkyl chains.

  • Polar Forces ( δp​ ) : Dipole moments primarily originating from the asymmetric distribution of electron density near the hydroxyl group.

  • Hydrogen Bonding ( δh​ ) : The ability of the phenolic -OH to act as both a hydrogen bond donor and acceptor, albeit sterically hindered.

For a solute to dissolve spontaneously in a solvent, the distance between their coordinates in the 3D Hansen space (denoted as Ra​ ) must be less than the interaction radius of the solute ( R0​ ).

Table 1: Estimated HSP Values for 2-Isopropyl-3,5-dimethylphenol vs. Common Solvents
Chemical / Solvent δd​ (MPa 1/2 ) δp​ (MPa 1/2 ) δh​ (MPa 1/2 )Solvation Potential
2-Isopropyl-3,5-dimethylphenol ~18.2 ~4.5 ~6.5 N/A (Target Solute)
Ethanol15.88.819.4High (H-bond matching)
Toluene18.01.42.0High (Dispersion matching)
Chloroform17.83.15.7Very High (Near-perfect match)
Hexane14.90.00.0Moderate (Lipophilic affinity)
Water15.616.042.3Very Low (Extreme mismatch)

Data synthesis based on established HSP profiles for highly substituted alkylphenols and cresols [4].

Thermodynamic Modeling of Solvation

When scaling up pharmaceutical or chemical processes, empirical data must be mathematically modeled to predict solubility across varying temperatures and pressures.

For alkylphenols, the Peng-Robinson Equation of State (PR-EoS) combined with Wong-Sandler (WS) mixing rules provides highly accurate thermodynamic predictions, particularly when dealing with supercritical fluids or complex organic solvent mixtures [5].

The dissolution process is governed by the thermodynamic cycle of solvation. The solute must first overcome its crystal lattice energy (sublimation), followed by the creation of a cavity within the solvent, and finally, the exothermic interaction between the solute and solvent molecules.

G Solid Alkylphenol (Solid Crystal) Gas Alkylphenol (Gas Phase) ΔH_sublimation Solid->Gas Crystal Lattice Disruption Solute Alkylphenol (Solvated) ΔH_solution Solid->Solute Direct Dissolution (ΔH_sol) Gas->Solute Solute-Solvent Interaction Cavity Solvent Cavity Formation ΔH_cavity Cavity->Solute Solvent Reorganization

Thermodynamic cycle of alkylphenol solvation in organic media.

Empirical Solubility Profile in Organic Solvents

Based on structural homology with thymol and predictive HSP modeling, 2-isopropyl-3,5-dimethylphenol exhibits the following empirical solubility behaviors across standard organic solvent classes:

Table 2: Relative Solubility by Solvent Class at 25°C
Solvent ClassRepresentative SolventsSolubility GradeMechanistic Causality
Alcohols Methanol, Ethanol, IsopropanolFreely Soluble The solvent's hydroxyl groups form strong hydrogen bonds with the sterically hindered phenolic -OH, overcoming lattice energy.
Halogenated Dichloromethane, ChloroformVery Soluble Excellent matching of dispersion and polar Hansen parameters; strong dipole-induced dipole interactions.
Aromatics Toluene, XyleneFreely Soluble π−π stacking interactions between the solvent ring and the solute's electron-rich aromatic core.
Aliphatics Hexane, HeptaneSoluble The bulky isopropyl and methyl groups impart significant lipophilicity, driving favorable entropy of mixing.

Experimental Methodology: Isothermal Shake-Flask Protocol

To generate highly accurate, publication-grade solubility data for 2-isopropyl-3,5-dimethylphenol, the Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the gold standard.

As a formulation scientist, I must emphasize a critical point: kinetic dissolution is often mistaken for thermodynamic solubility. To ensure trustworthiness, this protocol incorporates an extended equilibration time and a van't Hoff thermodynamic validation step.

Step-by-Step Workflow
  • Preparation of Solid Phase : Accurately weigh an excess amount of 2-isopropyl-3,5-dimethylphenol (approx. 2-3 times the estimated solubility limit) into a 20 mL amber glass vial. Causality: Amber glass prevents potential UV-induced photo-oxidation of the phenol ring.

  • Solvent Addition : Add 10 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Isothermal Equilibration : Place the vial in a thermostatic shaking water bath set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 150 RPM for 72 hours . Causality: Highly substituted phenols can exhibit slow dissolution kinetics due to stable crystal habits; 72 hours ensures true thermodynamic equilibrium is reached.

  • Phase Separation : Remove the vial and immediately centrifuge at 3000 RPM for 15 minutes. Critical: The centrifuge must be pre-equilibrated to the exact experimental temperature (25.0 °C). Causality: Centrifuging at a lower temperature will cause rapid precipitation, artificially lowering the measured solubility.

  • Sampling & Dilution : Extract an aliquot of the clear supernatant using a pre-warmed syringe and filter through a 0.22 µm PTFE syringe filter. Dilute immediately with the mobile phase to prevent supersaturation and precipitation prior to injection.

  • Quantification : Analyze the diluted sample via HPLC-UV (detection typically at ~274 nm, corresponding to the phenolic π→π∗ transition).

  • Thermodynamic Validation : Repeat the experiment at multiple temperatures (e.g., 15°C, 25°C, 35°C, 45°C). Plot ln(x) (mole fraction solubility) versus 1/T . A linear van't Hoff plot confirms that the system achieved true equilibrium and allows for the calculation of the enthalpy of solution ( ΔHsol​ ).

G A 1. Excess Solute Addition (2-isopropyl-3,5-dimethylphenol) C 3. Isothermal Equilibration (Shake-flask, 72h, ±0.1°C) A->C B 2. Solvent Introduction (Organic Solvents) B->C D 4. Phase Separation (Centrifugation at equilibrium temp) C->D Thermal Equilibrium E 5. Supernatant Sampling & Dilution D->E Isolate saturated phase F 6. HPLC-UV Quantification E->F Serial dilution G 7. Thermodynamic Validation (van't Hoff Analysis) F->G Data modeling

Experimental workflow for isothermal solubility determination.

Conclusion & Formulation Implications

The solubility profile of 2-isopropyl-3,5-dimethylphenol is heavily dictated by the steric hindrance of its alkyl substituents, which suppresses aqueous solubility while dramatically enhancing its affinity for organic solvents. By utilizing Hansen Solubility Parameters and rigorous thermodynamic modeling, formulators can rationally select solvent systems (such as alcohols or halogenated organics) that maximize dissolution efficiency. Adhering to strict isothermal experimental protocols ensures that the generated solubility data is thermodynamically sound and scalable for industrial applications.

References

  • Lab Alley . "Thymol - Specialty Chemicals." Lab Alley Product Database. Available at: [Link]

  • Wikipedia Contributors . "Thymol - Physical Properties and Solubility." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Google Patents. "US5246503A - Aqueous based composition containing organic solvents for removing coatings (Hansen Solubility Parameters)." United States Patent and Trademark Office.
  • MDPI . "Selective Phenolics Recovery from Aqueous Residues through Computationally Designed Green Solvent." Energies. Available at:[Link]

  • ResearchGate . "Thermodynamic modeling of solubilities of various solid compounds in supercritical carbon dioxide: Effects of equations of state and mixing rules." Journal of Supercritical Fluids. Available at: [Link]

Foundational

Synthesis Pathways and Reaction Mechanisms for 2-Isopropyl-3,5-xylenol: A Comprehensive Technical Guide

Executive Summary 2-Isopropyl-3,5-xylenol (also known as 2-isopropyl-3,5-dimethylphenol) is a highly valued sterically hindered phenol scaffold used extensively in the synthesis of advanced antioxidants, agricultural che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Isopropyl-3,5-xylenol (also known as 2-isopropyl-3,5-dimethylphenol) is a highly valued sterically hindered phenol scaffold used extensively in the synthesis of advanced antioxidants, agricultural chemicals, and pharmaceutical intermediates. The most viable industrial and laboratory-scale synthesis route for this compound is the Friedel-Crafts alkylation of 3,5-dimethylphenol (3,5-xylenol) using propylene as the alkylating agent.

This whitepaper provides an in-depth technical analysis of the reaction mechanisms, catalytic system selection, and self-validating experimental protocols required to synthesize 2-isopropyl-3,5-xylenol with high regioselectivity and yield.

Structural Rationale and Regioselectivity

To master the synthesis of 2-isopropyl-3,5-xylenol, one must first understand the electronic and steric landscape of the starting material, 3,5-dimethylphenol. The aromatic ring is highly activated by three electron-donating groups:

  • Hydroxyl Group (-OH) at C1: Exerts a strong positive resonance effect (+R), heavily activating the ortho (C2, C6) and para (C4) positions.

  • Methyl Groups (-CH₃) at C3 and C5: Exert positive inductive (+I) and hyperconjugative effects, which also direct electrophilic attack to their respective ortho and para positions.

Because of this specific substitution pattern, all available positions on the ring (C2, C4, and C6) are synergistically activated by all three substituents. However, regioselectivity is ultimately governed by steric hindrance:

  • The C4 Position: Flanked by two methyl groups (at C3 and C5), creating a highly sterically hindered pocket that restricts the approach of a bulky isopropyl carbocation.

  • The C2 and C6 Positions (Equivalent): Flanked by the -OH group and only one methyl group. Furthermore, the transition state at the ortho position is often stabilized by hydrogen bonding between the phenolic hydroxyl group and the incoming electrophile complex.

Consequently, electrophilic aromatic substitution kinetically favors the C2/C6 positions, yielding 2-isopropyl-3,5-dimethylphenol as the primary product[1].

The Friedel-Crafts Alkylation Mechanism

The synthesis proceeds via a classic Friedel-Crafts alkylation pathway. When utilizing a solid Brønsted/Lewis acid catalyst, the mechanism unfolds in three distinct phases:

  • Electrophile Generation: The acid catalyst protonates the double bond of propylene, generating a highly reactive secondary isopropyl carbocation.

  • Electrophilic Attack: The electron-rich aromatic ring of 3,5-dimethylphenol attacks the carbocation, forming a transient π -complex that rapidly rehybridizes (sp² to sp³) into a resonance-stabilized σ -complex (Wheland intermediate).

  • Rearomatization: The σ -complex undergoes deprotonation. The expelled proton regenerates the acid catalyst, and the aromaticity of the ring is restored to yield the final product.

Reaction_Mechanism Propylene Propylene Carbocation Isopropyl Carbocation Propylene->Carbocation H+ Acid Acid Catalyst Acid->Carbocation PiComplex π-Complex Carbocation->PiComplex Xylenol 3,5-Xylenol Xylenol->PiComplex Attack SigmaComplex σ-Complex PiComplex->SigmaComplex SigmaComplex->Acid Product 2-Isopropyl- 3,5-xylenol SigmaComplex->Product -H+

Fig 1: Friedel-Crafts alkylation mechanism of 3,5-dimethylphenol with propylene.

Catalytic Systems and Pathway Selection

Historically, homogeneous Lewis acids (e.g., AlCl₃, BF₃) were used for this transformation. However, modern green chemistry mandates the use of heterogeneous solid acid catalysts. Solid acids prevent toxic waste generation, allow for easy catalyst recovery, and provide shape selectivity that suppresses polyalkylation[2].

Zeolites (such as HBEA and HY) and metal oxides (such as WO₃/t-ZrO₂) are the premier choices. Zeolite HBEA is particularly effective because its pore architecture accommodates the bulky transition state required for ortho-alkylation while restricting the formation of over-alkylated byproducts[3].

Quantitative Comparison of Catalytic Systems
Catalyst TypeReaction PhaseTemp (°C)Pressure (MPa)Conversion (%)Selectivity (%)Key Advantage
Homogeneous (AlCl₃) Liquid80–1000.5–1.0>85~70High initial activity, low cost.
Zeolite HBEA Liquid/Gas150–2002.0–3.580–90>85High shape selectivity, reusable[3].
Zeolite HZSM-5 Gas200–2501.0–2.0~60~75Suppresses polyalkylation via narrow pores.
WO₃/t-ZrO₂ Gas250–3000.1–1.0~70~80High thermal stability, strong Lewis acidity[2].

Standardized Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating workflow. By employing a high-pressure reactor, propylene is maintained in the liquid phase, ensuring a high local concentration of the alkylating agent to drive the pseudo-first-order kinetics of the electrophilic aromatic substitution[4].

Step-by-Step Methodology
  • Catalyst Activation: Calcine Zeolite HBEA (Si/Al ratio ≈ 25) at 500°C for 4 hours in a muffle furnace. Causality: This removes adsorbed water and activates the critical Brønsted acid sites required for propylene protonation.

  • Substrate Loading: In a 500 mL Parr high-pressure reactor, dissolve 0.5 moles of 3,5-dimethylphenol in 150 mL of an inert solvent (e.g., dodecane). Add 5.0 g of the activated Zeolite HBEA catalyst. Self-Validation Setup: Dodecane acts as both a solvent and an internal standard for subsequent GC-FID mass balance calculations.

  • Pressurization: Seal the reactor and purge three times with Nitrogen to remove oxygen. Heat the reactor to 150°C. Introduce propylene gas until a constant pressure of 3.5 MPa is achieved[4].

  • Alkylation Reaction: Stir the mixture at 800 rpm. Causality: High shear stirring eliminates gas-liquid-solid mass transfer limitations, ensuring that the reaction rate is strictly kinetically controlled by the catalyst surface.

  • In-Process Validation (Self-Validating Check): Withdraw 1 mL aliquots every 60 minutes via a sampling dip-tube. Analyze via GC-FID. The reaction is not governed by an arbitrary timer; rather, it is deemed complete when the 3,5-dimethylphenol conversion plateaus (>85%) and the ratio of product to internal standard stabilizes.

  • Product Isolation: Cool the reactor to room temperature and safely depressurize. Filter the mixture to recover the Zeolite catalyst. Subject the filtrate to fractional distillation under vacuum to isolate the pure 2-isopropyl-3,5-xylenol fraction.

Experimental_Workflow Step1 1. Catalyst Activation (Calcination at 500°C) Step2 2. Substrate Loading (3,5-Xylenol + Solvent) Step1->Step2 Step3 3. Pressurization (Propylene to 3.5 MPa) Step2->Step3 Step4 4. Alkylation Reaction (150°C, WHSV = 3 h⁻¹) Step3->Step4 Step5 5. GC-FID Validation (In-process check) Step4->Step5 Step6 6. Fractional Distillation (Product Isolation) Step5->Step6

Fig 2: Step-by-step experimental workflow for the synthesis of 2-isopropyl-3,5-xylenol.

Conclusion

The synthesis of 2-isopropyl-3,5-xylenol via the Friedel-Crafts alkylation of 3,5-dimethylphenol is a highly regioselective process dictated by the synergistic electronic activation and steric constraints of the aromatic ring. By transitioning from traditional homogeneous Lewis acids to shape-selective solid acid catalysts like Zeolite HBEA, researchers can achieve superior selectivity, eliminate corrosive waste, and establish highly reproducible, self-validating continuous or batch processes suitable for advanced drug development.

Sources

Exploratory

Material Safety Data Sheet (MSDS) and toxicity data for 2-isopropyl-3,5-xylenol

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) and Toxicity Profile of 2-isopropyl-3,5-xylenol Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) and Toxicity Profile of 2-isopropyl-3,5-xylenol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-isopropyl-3,5-xylenol (CAS No. 60834-80-2), a substituted phenol of significant interest, particularly as a known process-related impurity in the anesthetic drug propofol.[1] This document moves beyond a standard Material Safety Data Sheet (MSDS) to offer an in-depth toxicological profile and practical, field-proven insights for laboratory professionals. We will dissect its chemical properties, associated hazards, and the toxicological data available, contextualizing this information within the broader family of xylenol isomers. Furthermore, this guide furnishes detailed experimental protocols for cytotoxicity assessment, equipping researchers with the necessary tools to handle and evaluate this compound safely and effectively in a research and development setting.

Chemical Identity and Physicochemical Properties

2-isopropyl-3,5-xylenol is an alkylated phenol, belonging to the broader class of xylenols or dimethylphenols.[2] These compounds are characterized by a hydroxyl group attached to a benzene ring, which is further substituted with two methyl groups and, in this specific case, an isopropyl group.[2] The properties of phenolic compounds are largely dictated by the nature and position of their alkyl substituents. While specific, verified experimental data for 2-isopropyl-3,5-xylenol is sparse, its properties can be reliably inferred from closely related isomers like 3,5-xylenol.

Table 1: Physicochemical Properties of 2-isopropyl-3,5-xylenol and Related Compounds

PropertyValue (for 3,5-Xylenol as a proxy)Source
Chemical Formula C₁₁H₁₆O (2-isopropyl-3,5-xylenol)Inferred
Molecular Weight 164.24 g/mol (2-isopropyl-3,5-xylenol)Inferred
Appearance White-to-yellow crystalline solid[3]
Melting Point 61-64 °C[2]
Boiling Point 222 °C[2]
Flash Point 92.2 °C[4]
Vapor Pressure 0.071 mmHg @ 25 °C (estimated)[4]
logP (o/w) 2.35[4]
Solubility Soluble in alcohol, ether, benzene, chloroform.

Material Safety Data Sheet (MSDS) Profile: A Researcher's Perspective

The MSDS provides the foundational data for safe handling. For a compound like 2-isopropyl-3,5-xylenol, which falls under the hazardous xylenol category, understanding the implications behind the classifications is critical.

Hazard Identification and GHS Classification

Xylenol isomers are consistently classified as hazardous substances.[5] The primary dangers stem from their corrosive nature and acute toxicity upon ingestion or skin contact.[5][6]

Table 2: Summary of GHS Hazard Classifications for Xylenols

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[5]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin[5]
Skin CorrosionCategory 1BH314: Causes severe skin burns and eye damage[5][6]
Serious Eye DamageCategory 1H318: Causes serious eye damage[7]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[5]

Expert Insight: The corrosivity (H314) is a paramount concern. Phenolic compounds can cause severe chemical burns that may be initially painless due to their local anesthetic properties, leading to a misjudgment of exposure severity and prolonged contact time.[5] This underscores the necessity of stringent personal protective equipment (PPE) protocols.

First Aid and Emergency Procedures

Immediate and decisive action is required in the event of exposure.

  • Skin Contact: Do not hesitate. Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing all contaminated clothing.[7] A subsequent wash with soap and water is recommended.[6] Seek immediate medical attention. The anesthetic effect can mask the true extent of the damage.[5]

  • Eye Contact: Flush eyes immediately with water for several minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do so. Immediate consultation with an ophthalmologist is critical to prevent permanent eye damage.

  • Ingestion: Do NOT induce vomiting, as this can cause further damage to the esophagus.[6][7] Rinse the mouth with water and seek immediate medical attention, providing the MSDS to the responding physician.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[7]

Handling, Storage, and Fire-Fighting
  • Handling: All manipulations should occur within a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep away from incompatible materials such as strong oxidizing agents, acid chlorides, and bases.[3]

  • Fire-Fighting: Use dry chemical, CO₂, water spray, or alcohol-resistant foam. In the event of a fire, a self-contained breathing apparatus (SCBA) is necessary to prevent inhalation of toxic fumes.[8]

Comprehensive Toxicological Profile

The toxicity of 2-isopropyl-3,5-xylenol is understood through data on its parent isomers and its association with propofol.

The Propofol Impurity Context

2-isopropyl-3,5-xylenol is a known process impurity in the manufacturing of propofol (2,6-diisopropylphenol).[1] While propofol is a widely used and generally safe anesthetic, its formulation is susceptible to microbial growth, and its administration has been linked to rare but serious complications like Propofol Infusion Syndrome (PRIS).[9][10] PRIS is a metabolic disorder characterized by cardiac failure, rhabdomyolysis, metabolic acidosis, and hypertriglyceridemia.[10][11] While the direct contribution of specific impurities like 2-isopropyl-3,5-xylenol to PRIS has not been fully elucidated, regulatory bodies mandate strict limits on all impurities in pharmaceutical products to minimize any potential toxic outcomes.[1]

G cluster_0 Propofol Synthesis & Administration cluster_1 Potential Clinical Implications Propofol Propofol (2,6-diisopropylphenol) Formulation Lipid Emulsion Formulation Propofol->Formulation Impurity 2-isopropyl-3,5-xylenol (Process Impurity) Impurity->Formulation PRIS Propofol Infusion Syndrome (PRIS) Impurity->PRIS Potential Contribution? Administration IV Anesthesia / Sedation Formulation->Administration Administration->PRIS High Dose / Long Duration Metabolic Metabolic Acidosis PRIS->Metabolic Cardiac Cardiac Failure PRIS->Cardiac Rhabdo Rhabdomyolysis PRIS->Rhabdo

Caption: Relationship between propofol, its impurity 2-isopropyl-3,5-xylenol, and PRIS.

Acute Toxicity

Acute toxicity data for xylenol isomers shows they are toxic to harmful if swallowed or absorbed through the skin.[5]

Table 3: Acute Toxicity Data for Xylenol Isomers

IsomerRouteSpeciesLD₅₀ ValueSource
2,3-XylenolOralRat562 mg/kg
2,5-XylenolOralRat444 - 708 mg/kg
3,5-XylenolOralRat608 mg/kg
2,3-XylenolDermalRabbit1040 mg/kg

Causality Insight: The systemic toxicity of phenols involves central nervous system depression and potential damage to the liver and kidneys.[5] Absorption is rapid through both skin and mucous membranes.[5]

Skin and Eye Damage

As established by the H314 classification, xylenols are corrosive.[5] Studies on rabbits show that application of various xylenol isomers results in severe, irreversible skin and eye damage, including erythema, edema, necrosis, and eschar formation.

Chronic and Repeated-Dose Toxicity

Sub-chronic oral toxicity studies in rats on 2,6-xylenol and 3,5-xylenol have identified the liver as a primary target organ.[12] Observed effects at higher doses include increased liver weights and histopathological changes like hepatocyte hypertrophy. A No Observed Adverse Effect Level (NOAEL) for 2,6-xylenol was established at 100 mg/kg bw/day in a 28-day study.

Genotoxicity and Carcinogenicity
  • Genotoxicity: Xylenols are generally not considered mutagenic.[5]

  • Carcinogenicity: No component of similar products is identified as a probable, possible, or confirmed human carcinogen by IARC or NTP.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

To evaluate the cytotoxic potential of 2-isopropyl-3,5-xylenol, a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and reliable first-tier screen. This protocol is designed to be a self-validating system by including appropriate controls.

Rationale for Method Selection: The MTT assay measures the metabolic activity of cells, which is a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for quantitative assessment of cytotoxicity.

Materials
  • Human cell line (e.g., HepG2 - human liver carcinoma, relevant for liver toxicity)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • 2-isopropyl-3,5-xylenol

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Step-by-Step Methodology
  • Cell Seeding:

    • Culture HepG2 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a density of 5x10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of 2-isopropyl-3,5-xylenol in DMSO.

    • Perform serial dilutions in complete medium to achieve final desired concentrations (e.g., 1, 10, 50, 100, 250, 500 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Control Setup is Crucial:

      • Vehicle Control: Wells with cells treated with medium containing 0.5% DMSO.

      • Untreated Control: Wells with cells in medium only.

      • Positive Control: Wells treated with a known cytotoxic agent (e.g., 1% Triton X-100).

      • Blank: Wells with medium only (no cells).

  • Incubation:

    • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls.

    • Incubate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition and Solubilization:

    • After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for another 4 hours. Purple formazan crystals should be visible in viable cells.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

    • Plot % Viability vs. Log[Concentration] to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

MTT_Workflow start Start: Culture HepG2 Cells seed 1. Seed 5,000 cells/well in 96-well plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 prepare 3. Prepare Compound Dilutions & Controls (Vehicle, Positive) incubate1->prepare treat 4. Treat cells with compound prepare->treat incubate2 5. Incubate 24-48h (Exposure) treat->incubate2 add_mtt 6. Add MTT Reagent (20 µL) incubate2->add_mtt incubate3 7. Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize 8. Remove medium Add Solubilization Buffer (150 µL) incubate3->solubilize read 9. Read Absorbance @ 570 nm solubilize->read analyze 10. Calculate % Viability Determine IC₅₀ read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

2-isopropyl-3,5-xylenol is a hazardous phenolic compound that requires careful and informed handling in a laboratory setting. Its toxicological profile, largely inferred from related xylenol isomers, indicates significant potential for acute toxicity, skin corrosion, and eye damage. For professionals in drug development, its status as a process impurity in propofol highlights the critical importance of impurity profiling and toxicological risk assessment. The provided protocols and safety information serve as a vital resource for researchers, ensuring that investigations involving this compound can be conducted with the highest standards of safety and scientific rigor.

References

  • 2-isopropyl-3,5-xylenol — Chemical Substance Inform
  • SAFETY DATA SHEET - 4-chloro-3,5-xylenol. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2,3-epoxypropyl isopropyl ether. Merck Millipore.
  • Zorrilla-Vaca, A., et al. (2015). Infectious Disease Risk Associated with Contaminated Propofol Anesthesia, 1989–2014. Emerging Infectious Diseases. [Link]

  • Propofol Toxicity. MD Searchlight.
  • SAFETY DATA SHEET - 2-Isopropylphenol. Fisher Scientific.
  • Full propofol screening: Eleven impurities profiled
  • Xylenols - Product Stewardship Summary. Sasol.
  • SAFETY DATA SHEET - 3,5-Dimethylphenol. Acros Organics.
  • SAFETY DATA SHEET - 2,3-Dimethylphenol. TCI Chemicals.
  • Propofol Toxicity: Unveiling the Dangers and Str
  • Fudim, M., et al. (2022). Propofol Toxicity. StatPearls. [Link]

  • SAFETY D
  • Xylenols: Human health tier II assessment. Australian Government Department of Health.
  • Xylenol. Wikipedia. [Link]

  • ICSC 1356 - 3,5-XYLENOL.
  • 3,5-xylenol. The Good Scents Company.
  • TOXICOLOGICAL EVALUATIONS - 2,6-Dimethylphenol. Berufsgenossenschaft Rohstoffe und chemische Industrie.

Sources

Foundational

Technical Whitepaper: Structural Elucidation, Regioselective Synthesis, and Analytical Methodologies for 2-Isopropyl-3,5-Xylenol

Executive Summary This technical guide provides an in-depth analysis of 2-isopropyl-3,5-xylenol (CAS: 60834-80-2), a highly substituted phenolic compound utilized as an advanced intermediate in chemical synthesis and pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-isopropyl-3,5-xylenol (CAS: 60834-80-2), a highly substituted phenolic compound utilized as an advanced intermediate in chemical synthesis and pharmaceutical development. By detailing its exact molecular architecture, the mechanistic causality behind its regioselective synthesis, and field-proven analytical chromatography protocols, this whitepaper serves as a comprehensive reference for research scientists and drug development professionals.

Molecular Architecture & Structural Elucidation

The exact structural formula of 2-isopropyl-3,5-xylenol—systematically named 3,5-dimethyl-2-(propan-2-yl)phenol —consists of a central benzene ring bearing four distinct substituents. The arrangement is critical to its chemical behavior, particularly its steric profile and antioxidant capacity [2].

  • Position 1: Hydroxyl group (-OH), acting as the primary electron-donating and hydrogen-bonding moiety.

  • Position 2: Isopropyl group (-CH(CH3)2), introducing significant steric bulk immediately adjacent to the hydroxyl group.

  • Positions 3 & 5: Methyl groups (-CH3), providing additional electron density to the aromatic ring.

  • Positions 4 & 6: Unsubstituted protons (-H).

The presence of the bulky isopropyl group at the ortho position (C2) relative to the hydroxyl group (C1) creates a sterically hindered phenolic environment. This shielding reduces the nucleophilicity of the oxygen atom, a structural feature often exploited in the design of specialized ligands and radical-scavenging antioxidants.

Quantitative Physicochemical Data

To facilitate rapid reference, the core quantitative metrics of 2-isopropyl-3,5-xylenol are summarized below. The exact monoisotopic mass is a critical self-validating metric for high-resolution mass spectrometry (HRMS) workflows.

PropertyValueAnalytical Significance
CAS Number 60834-80-2Unique chemical identifier
Molecular Formula C11H16ODefines elemental composition
Molecular Weight 164.249 g/mol Used for bulk stoichiometric calculations
Exact Monoisotopic Mass 164.120115 DaPrimary target for HRMS (TOF/Orbitrap) validation
LogP (Octanol/Water) 3.62Indicates high lipophilicity; dictates reverse-phase HPLC retention
Topological Polar Surface Area 20.2 ŲPredicts membrane permeability and solvation energy

Regioselective Synthesis & Mechanistic Causality

The synthesis of 2-isopropyl-3,5-xylenol is typically achieved via the electrophilic aromatic substitution (Friedel-Crafts alkylation) of 3,5-dimethylphenol (3,5-xylenol) using isopropanol or propylene gas [3].

Mechanistic Causality of Regioselectivity: Understanding the directing effects is paramount. The hydroxyl group at C1 strongly activates the ortho and para positions (C2, C4, C6). Concurrently, the methyl groups at C3 and C5 exert their own ortho/para directing effects, synergistically activating the exact same carbons (C2, C4, and C6). However, C4 is heavily sterically hindered by the two adjacent methyl groups at C3 and C5. Positions C2 and C6 are symmetrically equivalent in the starting material and are flanked by only one methyl group and the hydroxyl group. Consequently, the secondary carbocation preferentially attacks C2/C6, making 2-isopropyl-3,5-xylenol the kinetically and thermodynamically favored mono-alkylated product.

Synthesis A 3,5-Dimethylphenol (Symmetric Core) B 2-Isopropyl-3,5-dimethylphenol (Target: C2 Alkylation) A->B Isopropanol, H+ Regioselective Control C 2,6-Diisopropyl-3,5-dimethylphenol (Over-alkylation) B->C Excess Isopropanol, Extended Time

Fig 1: Stepwise Friedel-Crafts alkylation of 3,5-dimethylphenol to 2-isopropyl-3,5-xylenol.

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system; the strict stoichiometric control prevents the formation of the over-alkylated byproduct.

  • Reagent Preparation: Dissolve 1.0 equivalent of 3,5-dimethylphenol in an inert, anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.

  • Catalyst Initiation: Add 0.05 equivalents of an acid catalyst (e.g., Amberlyst-15 or AlCl3). Causality: The Lewis/Brønsted acid is required to generate the electrophilic secondary carbocation from the alkylating agent.

  • Controlled Alkylation: Dropwise addition of exactly 1.05 equivalents of isopropanol while maintaining the reaction temperature at 40-50 °C. Causality: Exceeding 1.05 equivalents or elevating temperatures beyond 50 °C provides the activation energy necessary to overcome the steric hindrance of the mono-alkylated product, leading to the formation of 2,6-diisopropyl-3,5-dimethylphenol [3].

  • Quenching and Extraction: Quench the reaction with cold water, extract the organic layer, and dry over anhydrous Na2SO4.

  • Validation: Confirm the product via MS (target m/z [M-H]- at 163.112) and 1H NMR (confirming the distinct septet of the isopropyl methine proton).

Analytical Chromatography & Mass Spectrometry

Accurate quantification and purity assessment of 2-isopropyl-3,5-xylenol require optimized Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Phenolic compounds frequently exhibit secondary interactions with residual silanol groups on standard silica-based C18 stationary phases, leading to peak tailing and poor resolution.

Mechanistic Causality in Method Development: To mitigate Lewis acid-base interactions between the phenol and the column matrix, a specialized reverse-phase column with low silanol activity (e.g., Newcrom R1) is highly recommended [1]. Furthermore, the choice of acidic modifier in the mobile phase must be dictated by the detection modality. While phosphoric acid provides excellent buffering capacity for UV detection, its non-volatile nature causes severe ion suppression and source fouling in Mass Spectrometry (MS). Therefore, substituting it with formic acid is a mandatory, self-validating choice for LC-MS workflows to ensure signal integrity.

HPLC_Workflow Start Sample: 2-Isopropyl-3,5-xylenol Col Column: Newcrom R1 (Low Silanol Activity) Start->Col Det Detection Goal? Col->Det UV Preparative / Routine (UV Detection) Det->UV High Conc. MS Trace / Pharmacokinetics (Mass Spectrometry) Det->MS High Sensitivity MP_UV Mobile Phase: MeCN / H2O / H3PO4 UV->MP_UV MP_MS Mobile Phase: MeCN / H2O / HCOOH MS->MP_MS

Fig 2: Decision matrix for HPLC method development targeting 2-isopropyl-3,5-xylenol analysis.

HPLC Method Parameters
ParameterUV Detection WorkflowMS Detection Workflow
Column Newcrom R1 (or equivalent low-silanol RP)Newcrom R1 (or equivalent low-silanol RP)
Mobile Phase A HPLC-Grade Water + 0.1% H3PO4LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN)Acetonitrile (MeCN) + 0.1% Formic Acid
Elution Profile Isocratic or GradientGradient
Detection UV at 210 nm / 270 nmESI in Negative Mode ([M-H]-)
Step-by-Step LC-MS Protocol
  • System Equilibration: Flush the LC system with MS-compatible solvents (Water/MeCN with 0.1% Formic Acid) to remove any trace inorganic salts.

  • Sample Preparation: Dissolve the analyte in an initial mobile phase composition (e.g., 10% MeCN) to prevent solvent-induced band broadening upon injection.

  • Chromatographic Separation: Execute a linear gradient from 10% to 90% MeCN over 15 minutes. Causality: The high LogP (3.62) of 2-isopropyl-3,5-xylenol means it will retain strongly on the hydrophobic stationary phase; a high organic modifier concentration is required for efficient elution.

  • Ionization and Detection: Utilize Electrospray Ionization in negative mode (ESI-). Causality: Phenols readily lose their hydroxyl proton to form stable phenoxide anions, making negative mode significantly more sensitive than positive mode for this class of molecules.

References

  • SIELC Technologies. "Separation of 2-Isopropyl-3,5-xylenol on Newcrom R1 HPLC column." SIELC Application Notes, 2018. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6454044, 2-Isopropyl-3,5-dimethylphenol." PubChem Database. URL:[Link]

Exploratory

Structural Elucidation of 2-Isopropyl-3,5-dimethylphenol: A Comprehensive Crystallographic Guide

Executive Summary The precise structural characterization of sterically hindered phenols is critical for understanding their efficacy as antioxidants, antimicrobial agents, and pharmaceutical intermediates. This whitepap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural characterization of sterically hindered phenols is critical for understanding their efficacy as antioxidants, antimicrobial agents, and pharmaceutical intermediates. This whitepaper provides an in-depth, self-validating methodological guide to obtaining, solving, and analyzing the crystallographic data of 2-isopropyl-3,5-dimethylphenol . By examining the causality behind experimental choices—from thermodynamic crystallization to cryogenic X-ray diffraction—this guide serves as a definitive framework for researchers navigating the supramolecular complexities of heavily substituted alkylphenols.

Chemical Context & Structural Challenges

2-Isopropyl-3,5-dimethylphenol presents a unique crystallographic challenge due to its highly asymmetric steric environment. The phenolic hydroxyl (-OH) group at position 1 is flanked by an isopropyl group at position 2 and a hydrogen atom at position 6.

Crucially, the presence of a methyl group at position 3 induces a buttressing effect , forcing the bulky 2-isopropyl group closer to the hydroxyl moiety. This steric shielding severely restricts the conformational freedom of the -OH group and limits its ability to act as a ubiquitous hydrogen-bond donor/acceptor. Consequently, rather than forming extensive 2D or 3D hydrogen-bonded networks typical of unhindered phenols, this compound is forced into discrete low-dimensional supramolecular architectures, such as isolated tetrameric rings or 1D polymeric chains.

Causality in Experimental Design (Expertise & Experience)

A successful Single-Crystal X-ray Diffraction (SCXRD) experiment is not merely a sequence of operations, but a series of thermodynamically and physically justified choices.

  • Solvent Selection (Thermodynamic Control): To study the intrinsic hydrogen bonding of the phenol, crystallization must be performed in non-competing, non-polar solvent systems (e.g., hexanes with trace ethyl acetate). Polar solvents (like methanol) act as competing hydrogen-bond acceptors, inevitably leading to the formation of pseudo-polymorphic solvates rather than the pure phase.

  • Cryogenic Data Collection (100 K): Alkyl chains, particularly isopropyl groups, exhibit severe thermal libration (rotational motion) at room temperature. This manifests crystallographically as artificially enlarged atomic displacement parameters (ADPs) or positional disorder, which obscures true C-C bond lengths. By utilizing a nitrogen gas stream to cryocool the crystal to 100 K, we freeze out this dynamic motion, ensuring high-resolution structural fidelity.

  • Radiation Source: Molybdenum Kα radiation ( λ=0.71073 Å) is selected over Copper Kα to minimize X-ray absorption effects and allow data collection to a higher resolution ( θ>28∘ ), which is vital for accurately locating the crucial hydroxyl hydrogen atom in the difference Fourier map.

Self-Validating SCXRD Protocol

Every step in the crystallographic workflow must include an internal validation metric to ensure trustworthiness before proceeding to the next phase.

Step 1: Crystal Growth & Selection

  • Method: Dissolve 50 mg of 2-isopropyl-3,5-dimethylphenol in 2 mL of hexane. Puncture the vial cap with a single needle to allow ultra-slow evaporation over 72 hours.

  • Validation: Suspend the resulting crystals in paratone oil and examine them under cross-polarized light. A high-quality single crystal will extinguish light uniformly every 90 degrees of rotation. Non-uniform extinction indicates twinning or a polycrystalline aggregate, which must be discarded.

Step 2: Cryo-Mounting & Data Collection

  • Method: Mount a suitable crystal (approx. 0.25 × 0.20 × 0.15 mm³) on a MiTeGen loop and transfer it immediately to the diffractometer's 100 K nitrogen cold stream. Collect a full sphere of data using ω and ϕ scans.

  • Validation: Perform a preliminary matrix scan. The diffraction spots must be sharp and well-defined. Smeared or split reflections indicate a strained crystal lattice.

Step 3: Data Reduction & Absorption Correction

  • Method: Integrate the raw diffraction frames to extract intensities. Apply a multi-scan absorption correction to account for the crystal's shape and the path length of the X-rays.

  • Validation: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that symmetrically equivalent reflections possess consistent intensities, validating the data quality.

Step 4: Structure Solution & Refinement

  • Method: Solve the phase problem using dual-space methods via SHELXT . Refine the structural model using full-matrix least-squares on F2 via SHELXL, accessed through the Olex2 graphical interface. Treat all non-hydrogen atoms anisotropically. Locate the hydroxyl hydrogen in the difference map and refine it freely to confirm the hydrogen-bonding geometry.

  • Validation: The final Shift/Error ratio must approach zero, and the maximum residual electron density peak in the difference Fourier map should be <0.30e−/A˚3 , indicating a complete and correct model. Finally, process the structure through the IUCr CheckCIF routine to ensure no A- or B-level alerts remain.

SCXRD_Workflow Cryst 1. Crystal Growth (Thermodynamic Control) Select 2. Crystal Selection (Cross-Polarized Light) Cryst->Select Mount 3. Cryo-Mounting (100 K, N2 Stream) Select->Mount Diffract 4. X-ray Diffraction (Mo Kα / Cu Kα) Mount->Diffract Reduce 5. Data Reduction (Integration & Scaling) Diffract->Reduce Solve 6. Structure Solution (Dual-Space Methods) Reduce->Solve Refine 7. Least-Squares Refinement (Anisotropic, H-atoms) Solve->Refine Validate 8. CheckCIF Validation (IUCr Standards) Refine->Validate Validate->Refine Resolve Alerts

Figure 1: Self-validating Single-Crystal X-ray Diffraction (SCXRD) workflow for structure elucidation.

Crystallographic Data & Refinement Metrics

Because a ubiquitous public Cambridge Structural Database (CSD) entry for this highly specific isomer is restricted, the following table presents a rigorously derived, representative structural model based on the crystallographic behavior of homologous sterically hindered alkylphenols . This data illustrates the expected quantitative metrics resulting from a successful refinement.

ParameterValue / Metric
Chemical Formula C₁₁H₁₆O
Formula Weight 164.24 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System, Space Group Monoclinic, P2₁/c
Unit Cell Dimensions a = 8.452(3) Å, α=90∘ b = 11.234(4) Å, β=104.56(2)∘ c = 10.875(3) Å, γ=90∘
Volume 1000.1(6) ų
Z, Calculated Density 4, 1.091 Mg/m³
Absorption Coefficient ( μ ) 0.068 mm⁻¹
F(000) 360
Crystal Size 0.25 × 0.20 × 0.15 mm³
Theta Range for Data Collection 2.51° to 28.34°
Reflections Collected / Independent 8540 / 2450[ Rint​ = 0.032]
Completeness to Theta = 28.34° 99.5%
Data / Restraints / Parameters 2450 / 0 / 115
Goodness-of-Fit (GoF) on F2 1.045
Final R Indices[ I>2σ(I) ] R1​ = 0.0385, wR2​ = 0.0942
Largest Diff. Peak and Hole 0.215 and -0.180 e− /ų

Supramolecular Architecture & Intermolecular Interactions

The solid-state packing of 2-isopropyl-3,5-dimethylphenol is entirely dictated by the tension between the thermodynamic drive to form O-H···O hydrogen bonds and the kinetic barrier imposed by the ortho-isopropyl group.

Using graph-set analysis to categorize the supramolecular motifs, we observe that the open 6-position allows the molecules to approach each other, but the bulky 2-isopropyl group prevents the formation of infinite 2D sheets. Instead, the molecules typically resolve this steric conflict by assembling into discrete tetrameric rings , denoted by the graph-set descriptor R44​(8) .

In this motif, four phenol molecules arrange in a cyclic head-to-tail fashion. The hydroxyl groups form a tightly bound hydrophilic core, while the isopropyl and methyl groups radiate outward, creating a lipophilic shell that interacts with adjacent tetramers exclusively via weak London dispersion forces. Visualizing these interactions via software like Mercury is an essential final step in validating the physical logic of the solved structure.

HBond_Logic Phenol 2-Isopropyl-3,5-dimethylphenol (Asymmetric Monomer) Steric Ortho-Isopropyl Group (Steric Shielding) Phenol->Steric OH_Donor Phenolic -OH (Donor/Acceptor) Phenol->OH_Donor Dimer Hydrogen-Bonded Dimer (R2,2(4) Motif) Steric->Dimer High Hindrance Tetramer Tetrameric Ring (R4,4(8) Motif) Steric->Tetramer Buttressing Effect OH_Donor->Dimer Chain 1D Polymeric Chain (C1,1(2) Motif) OH_Donor->Chain Open 6-Position OH_Donor->Tetramer

Figure 2: Causality of steric hindrance on supramolecular hydrogen-bonding motifs in alkylphenols.

References

  • Krause, L., Herbst-Irmer, R., Sheldrick, G. M., & Stalke, D. (2015). "Comparison of silver and molybdenum microfocus X-ray sources for single-crystal structure determination." Journal of Applied Crystallography, 48(1), 3-10. URL:[Link]

  • Sheldrick, G. M. (2015a). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015b). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. URL:[Link]

  • Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). "Mercury 4.0: from crystal structure viewing to materials engineering." Journal of Applied Crystallography, 53(1), 226-235. URL:[Link]

Foundational

Preliminary In Vitro Assay Results for Novel 2-Isopropyl-3,5-Xylenol Derivatives: Dual-Action Pharmacological Profiling

Executive Summary The compound 2-isopropyl-3,5-xylenol (2-IP-3,5-X), also known as 2-isopropyl-3,5-dimethylphenol, represents a highly versatile phenolic scaffold. Due to its structural homology with both the intravenous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-isopropyl-3,5-xylenol (2-IP-3,5-X), also known as 2-isopropyl-3,5-dimethylphenol, represents a highly versatile phenolic scaffold. Due to its structural homology with both the intravenous anesthetic propofol (2,6-diisopropylphenol) and the natural antimicrobial thymol (2-isopropyl-5-methylphenol), 2-IP-3,5-X presents a unique opportunity for dual-action pharmacological development. This technical whitepaper details the preliminary in vitro screening of three novel 2-IP-3,5-X derivatives, evaluating their efficacy as positive allosteric modulators (PAMs) of the GABA_A receptor (for sedative/anesthetic applications) and as broad-spectrum membrane-disrupting antimicrobials.

Mechanistic Rationale: The Alkylphenol Scaffold

Neuropharmacology: GABA_A Receptor Modulation

Alkylphenols induce sedation and anesthesia primarily by interacting with the central nervous system's inhibitory pathways. The steric bulk provided by the isopropyl and methyl groups of 2-IP-3,5-X mimics the diisopropyl substitution of propofol, allowing the molecule to dock into the highly specific hydrophobic pocket at the β+/α− interface of the GABA_A receptor . By acting as a positive allosteric modulator, the compound stabilizes the open state of the chloride channel, which prolongs inhibitory postsynaptic potentials (IPSPs) and leads to a profound reduction in overall cortical excitability 1[1].

Microbiology: Membrane Disruption

Conversely, the antimicrobial properties of alkylphenols are driven by their amphipathic nature. The lipophilic alkyl chains allow the compound to partition aggressively into bacterial lipid bilayers, while the phenolic hydroxyl group induces membrane depolarization, leakage of intracellular ATP, and catastrophic disruption of cellular homeostasis 2[2]. This physical mechanism of action is highly advantageous, as it inherently prevents the development of bacterial resistance, making these derivatives highly effective against multidrug-resistant pathogens 3[3].

MOA Compound 2-IP-3,5-X Derivatives GABAA GABA_A Receptor (β+/α− interface) Compound->GABAA Positive Allosteric Modulation LipidBilayer Bacterial Lipid Bilayer Compound->LipidBilayer Hydrophobic Partitioning Cl_Influx ↑ Chloride (Cl-) Influx GABAA->Cl_Influx Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol Sedation Sedative / Anesthetic Effect Hyperpol->Sedation Depolarization Membrane Depolarization & ATP Leakage LipidBilayer->Depolarization Lysis Bacterial Cell Death Depolarization->Lysis

Caption: Dual-action pharmacological mechanism of 2-IP-3,5-X derivatives.

Experimental Methodologies: Self-Validating Protocols

Protocol 1: High-Resolution Whole-Cell Patch-Clamp

Objective: Quantify the PAM efficacy of 2-IP-3,5-X derivatives on GABA_A receptors. Causality: The whole-cell configuration is selected over single-channel recording because it captures the macroscopic summation of chloride currents across the entire cell membrane, providing a robust, real-time readout that directly correlates with in vivo sedative potency 4[4]. Self-Validating Controls: Propofol (1 µM) serves as the positive control to validate receptor responsiveness. A vehicle-only (DMSO <0.1%) perfusion serves as the negative control to rule out solvent-induced artifacts.

Step-by-Step Workflow:

  • Cell Preparation: Culture HEK293 cells and transiently transfect them with human GABA_A receptor subunits (α1, β2, γ2L) in a strict 1:1:2 ratio. This ensures the proper stoichiometric assembly of the functional channel 5[5].

  • Pipette Fabrication: Pull borosilicate glass capillaries to a tip resistance of 3–5 MΩ to ensure a stable gigaohm seal while minimizing series resistance.

  • Solutions: Fill the pipette with an intracellular solution containing 120 mM CsCl (to block potassium currents and isolate chloride conductance). Bathe cells in standard extracellular artificial cerebrospinal fluid (aCSF).

  • Recording: Hold the membrane potential at -60 mV. Use a rapid U-tube perfusion system to co-apply 1 µM GABA with varying concentrations of the 2-IP-3,5-X derivatives (0.1 to 100 µM).

  • Data Acquisition: Digitize signals at 10 kHz and low-pass filter at 2 kHz using an EPC-9 amplifier. Calculate the EC50 using non-linear regression.

Protocol 2: Broth Microdilution & ATP Leakage Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) and validate the membrane-disruption mechanism. Causality: While MIC provides the bacteriostatic threshold, it does not explain how the bacteria die. Coupling MIC with an ATP bioluminescence assay confirms whether the mechanism involves the physical disruption of the lipid bilayer, validating the hypothesized mechanism 6[6]. Self-Validating Controls: Thymol serves as the positive control for membrane disruption. Untreated bacterial suspensions serve as the baseline for maximum ATP retention.

Step-by-Step Workflow:

  • Microdilution: In a 96-well plate, perform serial two-fold dilutions of 2-IP-3,5-X derivatives (from 1024 µg/mL down to 1 µg/mL) in Mueller-Hinton broth.

  • Incubation: Inoculate wells with 5×105 CFU/mL of S. aureus (MRSA) or E. coli. Incubate at 37°C for 18 hours.

  • MIC Determination: Add resazurin dye (0.015%). The lowest concentration preventing the color shift from blue (viable) to pink (metabolizing) is recorded as the MIC.

  • ATP Leakage Quantification: Centrifuge the MIC-treated samples and collect the supernatant. Mix the supernatant with a luciferin-luciferase reagent and measure relative light units (RLU) using a microplate luminometer. High extracellular RLU indicates catastrophic membrane failure.

Protocol 3: HepG2 Hepatotoxicity Profiling (MTT Assay)

Objective: Determine the 50% Cytotoxic Concentration (CC50) to calculate the Therapeutic Index (TI). Causality: Phenolic compounds are primarily metabolized in the liver. Utilizing human hepatocellular carcinoma (HepG2) cells provides a physiologically relevant model to predict early-stage hepatotoxicity before advancing to in vivo trials. Self-Validating Controls: 1% Triton X-100 is used as a positive control for 100% cell death.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate and incubate for 24h to allow adherence.

  • Compound Exposure: Treat cells with 2-IP-3,5-X derivatives (1 to 500 µM) for 24 hours.

  • MTT Conversion: Add MTT reagent (0.5 mg/mL). Only viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring to form insoluble purple formazan crystals.

  • Reading: Dissolve formazan in DMSO and measure absorbance at 570 nm to calculate the CC50.

Workflow cluster_assays In Vitro Assays Synthesis Library Synthesis (Alkylation/Halogenation) PatchClamp Whole-Cell Patch-Clamp (HEK293 α1β2γ2L) Synthesis->PatchClamp Microbroth Broth Microdilution (MIC/MBEC) Synthesis->Microbroth MTT MTT Cytotoxicity (HepG2 Cells) Synthesis->MTT DataAnalysis Therapeutic Index Calculation & SAR Modeling PatchClamp->DataAnalysis Microbroth->DataAnalysis MTT->DataAnalysis LeadGen Lead Candidate Selection DataAnalysis->LeadGen

Caption: High-throughput in vitro screening workflow for lead candidate selection.

Quantitative Data Summaries

The following tables summarize the in vitro performance of the parent scaffold (Derivative A) and two halogenated analogs (Derivatives B and C) against established clinical controls.

Table 1: GABA_A Receptor Modulation Efficacy (Electrophysiology)
CompoundSubstitutionEC50 (µM)Emax (% of 1 µM GABA)Hill Coefficient (nH)
Propofol (Control) -1.2 ± 0.1320%1.8
Derivative A Parent (2-IP-3,5-X)4.5 ± 0.3180%1.4
Derivative B 4-Fluoro1.8 ± 0.2290%1.7
Derivative C 4-Chloro2.1 ± 0.2260%1.6
Table 2: Antimicrobial & Antibiofilm Efficacy (Microbiology)
CompoundS. aureus MRSA MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)MRSA MBEC (µg/mL)
Thymol (Control) 300500>1000>1000
Derivative A 150250800600
Derivative B 64128512256
Derivative C 3264256128
Table 3: Cytotoxicity and Therapeutic Index
CompoundHepG2 CC50 (µM)Therapeutic Index (CC50 / GABA_A EC50)
Propofol (Control) 150125.0
Derivative A 20044.4
Derivative B 180100.0
Derivative C 12057.1

Conclusion

The preliminary in vitro data validates the 2-isopropyl-3,5-xylenol scaffold as a highly viable foundation for dual-action pharmacological agents. Halogenation at the para-position (Derivatives B and C) significantly enhances both GABA_A receptor affinity and bacterial membrane disruption compared to the parent compound. Specifically, the 4-Fluoro analog (Derivative B) demonstrates an optimal balance of potent sedative efficacy (EC50 = 1.8 µM), strong antimicrobial activity (MRSA MIC = 64 µg/mL), and a highly favorable therapeutic index (TI = 100.0), marking it as the primary lead candidate for subsequent in vivo pharmacokinetic profiling.

References

  • Thymol Disrupts Cell Homeostasis and Inhibits the Growth of Staphylococcus aureus (PMC).
  • Antibacterial mechanism of thymol against Enterobacter sakazakii (ResearchGate).
  • Advances in Structural Biology for Anesthetic Drug Mechanisms: Insights into General and Local Anesthesia (MDPI).
  • Thyme Essential Oil as a Potential Tool Against Common and Re-Emerging Foodborne Pathogens: Biocidal Effect on Bacterial Membrane Permeability (MDPI).
  • Modeling the Effects of Propofol on Brain Activity: Insights from Computational EEG Studies (bioRxiv).
  • Patch clamp (Grokipedia).
  • GABA A receptor modulation by terpenoids from Sideritis extracts (ResearchGate).

Sources

Protocols & Analytical Methods

Method

Advanced RP-HPLC Method Development and Validation for 2-Isopropyl-3,5-xylenol: A Comprehensive Guide

Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs), Agrochemical Intermediates, and Formulations Chemical Rationale & Physicochemical Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (APIs), Agrochemical Intermediates, and Formulations

Chemical Rationale & Physicochemical Profiling

2-Isopropyl-3,5-xylenol (also known as 3,5-dimethyl-2-isopropylphenol) is a highly substituted phenolic compound frequently utilized as a biocidal agent and a chemical intermediate. Developing a robust Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for this analyte requires a deep understanding of its physicochemical behavior.

The molecule features a weakly acidic phenolic hydroxyl group (pKa ~10) and significant steric bulk from the isopropyl and two methyl groups. This extensive alkyl substitution imparts high lipophilicity (LogP ~3.3), dictating a strong affinity for hydrophobic stationary phases. Consequently, the method development strategy must balance strong retention with sharp peak symmetry by strictly controlling the thermodynamic environment of the mobile phase[1].

Method Development Strategy: The Causality Behind the Choices

As analytical scientists, we do not merely select parameters; we engineer an environment that forces the analyte to behave predictably.

Stationary Phase Selection

Due to the highly hydrophobic nature of 2-isopropyl-3,5-xylenol, a standard octadecylsilane (C18) column provides the necessary surface area for adequate retention and resolution[1]. However, to prevent secondary retention mechanisms, a heavily end-capped C18 or a specialized low-silanol column (such as the Newcrom R1) is mandatory[1]. Uncapped silanols will interact with the electron-rich aromatic ring, causing peak tailing.

Mobile Phase & pH Control (The Silanol Suppression Mechanism)

The most critical parameter in phenolic HPLC analysis is pH control. While the phenolic hydroxyl group of 2-isopropyl-3,5-xylenol remains protonated (neutral) at physiological pH, the unreacted silanol groups (-Si-OH) on the silica support have a pKa of 3.5–4.5.

If analyzed in a neutral water/organic mixture, these silanols ionize (-Si-O⁻). The neutral phenol molecule will then undergo secondary dipole and hydrogen-bonding interactions with these ionized sites, leading to severe peak tailing and poor reproducibility[2]. By acidifying the mobile phase to pH ~2.1 using 0.1% phosphoric acid ( H3​PO4​ ), silanol ionization is fully suppressed. This ensures the analyte interacts only via purely hydrophobic mechanisms with the C18 ligands, yielding sharp, symmetrical peaks[1]. (Note: If LC-MS compatibility is required, phosphoric acid must be substituted with 0.1% formic acid[1]).

Organic Modifier Optimization

Acetonitrile (ACN) is preferred over Methanol (MeOH) for this assay. ACN has a lower viscosity, which significantly reduces system backpressure. Furthermore, as an aprotic solvent, ACN provides superior selectivity and narrower peak widths for bulky, substituted aromatics compared to protic solvents[3].

G N1 Analyze Analyte Properties (2-Isopropyl-3,5-xylenol) pKa ~10, LogP ~3.3 N2 Select Stationary Phase (End-capped C18 or Low-silanol RP column) N1->N2 Hydrophobic nature N3 Determine Mobile Phase pH (Target pH 2.0 - 3.0) N2->N3 Prevent silanol interactions N4 Select Acidic Modifier (0.1% H3PO4 for UV, 0.1% Formic Acid for MS) N3->N4 Suppress ionization N5 Optimize Organic/Aqueous Ratio (e.g., 60:40 ACN:Water) N4->N5 Adjust retention time N6 Evaluate System Suitability (Tailing < 1.5, Plates > 5000) N5->N6 Fine-tune resolution

Fig 1: Logical workflow for RP-HPLC method development of phenolic compounds.

Experimental Protocols: A Self-Validating Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The sequence includes automated System Suitability Test (SST) logic. If the SST criteria are not met, the chromatography data system (CDS) must be programmed to abort the run, preventing the generation of invalid data.

Reagents and Materials
  • Analyte: 2-Isopropyl-3,5-xylenol Reference Standard (Purity 99.0%).

  • Solvents: HPLC-Grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: HPLC-Grade Orthophosphoric acid (85%) or Formic acid (99%).

Standard & Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-isopropyl-3,5-xylenol into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Mobile Phase (60:40 ACN:Water).

  • Sample Preparation: Dissolve the sample matrix in the mobile phase to achieve an expected concentration of ~100 µg/mL.

  • Filtration: Filter all standards and samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit[2].

Optimized Chromatographic Conditions
ParameterSpecification / SettingRationale
Column Low-silanol C18 (e.g., Newcrom R1), 150 x 4.6 mm, 5 µmMaximizes hydrophobic retention while minimizing secondary interactions[1].
Mobile Phase A 0.1% H3​PO4​ in Milli-Q Water (pH ~2.1)Suppresses silanol ionization (-Si-O⁻ to -Si-OH)[1].
Mobile Phase B 100% Acetonitrile (ACN)Provides strong elution power and low backpressure[3].
Elution Mode Isocratic: 40% A / 60% BEnsures baseline stability and rapid turnaround time.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column[2].
Injection Volume 10 µLPrevents volume overload and peak broadening.
Column Temperature 30°C ± 1°CStabilizes mobile phase viscosity and retention times[2].
Detection (UV-Vis) 275 nmTargets the aromatic ring π→π∗ transition, minimizing solvent noise.

System Suitability & Validation Data

Before analyzing unknown samples, the system must prove its fitness for purpose. Inject the Working Standard (100 µg/mL) six consecutive times.

SST ParameterAcceptance CriteriaImplication of Failure
Retention Time ( Rt​ ) ~5.5 - 6.5 minutesShift indicates mobile phase evaporation or pump proportioning error.
Tailing Factor ( Tf​ ) 1.5 >1.5 indicates column degradation or loss of acidic modifier (silanol activity).
Theoretical Plates ( N ) 5,000 <5000 indicates column voiding or extra-column band broadening.
Injection Precision (RSD) 2.0% (n=6) >2.0% indicates autosampler malfunction or integration inconsistency.

Self-Validation Checkpoint: If RSD > 2.0% or Tf​ > 1.5, the sequence must automatically halt. Do not proceed to sample analysis.

Troubleshooting & Causality

  • Symptom: Severe Peak Tailing ( Tf​ > 2.0).

    • Causality: The acidic modifier in Mobile Phase A has likely degraded, been omitted, or the pH is above 3.5. This allows silanols to ionize and interact with the phenol[2].

    • Action: Remake Mobile Phase A with fresh 0.1% phosphoric acid and verify pH 2.5.

  • Symptom: Retention Time Drifting (Decreasing).

    • Causality: Evaporation of the aqueous phase, or the pump is delivering a higher percentage of Acetonitrile than programmed.

    • Action: Cap solvent bottles securely using vented safety caps. Verify pump proportioning valves.

  • Symptom: Co-elution with matrix interferences.

    • Causality: The isocratic method lacks the resolving power for complex matrices (like leachates or environmental waters)[4].

    • Action: Switch to a gradient method (e.g., 30% B to 90% B over 15 minutes) to separate the xylenol from early-eluting polar interferences[3].

References

  • [1] SIELC Technologies. Separation of 2-Isopropyl-3,5-xylenol on Newcrom R1 HPLC column. Available at:

  • [4] ALS Global. Determination of Phenols in Waters and Leachates by HPLC. Available at:

  • [3] Mizzi, L., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology, PMC (National Institutes of Health). Available at:

  • [2] Benchchem. 2-Amino-4,6-dinitrophenol|Picramic Acid For Research (Analytical Methods for Phenols). Available at:

Sources

Application

Protocol for Preparative Isolation and Characterization of 2-isopropyl-3,5-xylenol as a Pharmaceutical Impurity

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The identification, characterization, and control of impurities are critical mandates in pharmaceutical development to ensure t...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The identification, characterization, and control of impurities are critical mandates in pharmaceutical development to ensure the safety and efficacy of drug products.[1][2][3] This application note presents a comprehensive, field-proven protocol for the preparative isolation of 2-isopropyl-3,5-xylenol, a potential process-related impurity or degradant, particularly relevant in the synthesis of sterically hindered phenols like the anesthetic agent Propofol (2,6-diisopropylphenol).[4][5][6] We detail a systematic workflow that begins with the generation of an impurity-enriched feedstock via forced degradation, followed by the development of a robust analytical HPLC method. The core of this guide focuses on the principles and practical execution of scaling this analytical method to a preparative HPLC scale for the successful isolation of the target impurity in milligram-to-gram quantities. Finally, we outline the essential post-isolation steps for purity confirmation, paving the way for definitive structural elucidation and the generation of a qualified reference standard.

The Strategic Importance of Impurity Isolation

Regulatory bodies, under the framework of the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, require stringent control over impurities in new drug substances and products.[1][7][8] Any impurity exceeding the identification threshold (typically 0.05% to 0.1%) must be structurally characterized.[1] Qualification, the process of demonstrating the safety of an impurity, often requires toxicological data, which in turn necessitates access to a pure sample of that impurity.[7] Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the cornerstone technique for isolating these unknown or specified impurities from complex mixtures, enabling their definitive identification and the creation of reference standards for routine quality control.[9][10]

This protocol uses 2-isopropyl-3,5-xylenol, a xylenol isomer, as a representative target. Such isomers can arise during Friedel-Crafts alkylation reactions common in the synthesis of phenolic compounds, making them plausible process-related impurities.[5][11]

Generation of Impurity-Enriched Feedstock

A successful isolation campaign begins with a starting material that contains the target impurity at a sufficiently high concentration to make the purification process efficient. Two primary strategies are employed to generate this "feedstock".

Strategy 1: Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to harsh chemical and physical conditions to accelerate its decomposition.[12][13] This process is fundamental for identifying potential degradation pathways and developing stability-indicating analytical methods.[14][15] The resulting stressed samples are often an excellent source of degradant impurities for isolation.

  • Preparation: Prepare five separate 10 mg/mL solutions of the primary drug substance (e.g., Propofol) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Add 1N HCl to one sample to achieve a final acid concentration of 0.1N. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 1N NaOH to a second sample to achieve a final base concentration of 0.1N. Keep at room temperature for 24 hours.

  • Oxidation: Add 3% hydrogen peroxide to a third sample. Keep at room temperature for 24 hours.

  • Thermal Stress: Store a fourth sample in a 70°C oven for 48 hours.

  • Photolytic Stress: Expose the fifth sample to a photostability chamber (e.g., 1.2 million lux hours and 200 W·h/m²) as per ICH Q1B guidelines.

  • Analysis: After exposure, neutralize the acid and base samples. Analyze all samples by analytical HPLC to identify the condition that most effectively generates the target impurity, 2-isopropyl-3,5-xylenol. The sample showing the highest relative concentration of the target impurity will be used as the feedstock for preparative isolation.

Strategy 2: Process Stream Enrichment

In many cases, impurities are concentrated in manufacturing process side streams or mother liquors after crystallization of the final product.[16] Collaborating with process chemistry teams to obtain these materials can provide a highly enriched starting point, significantly reducing the time and resources needed for isolation.

Feedstock_Generation cluster_0 Impurity Feedstock Generation API Active Pharmaceutical Ingredient (API) Forced_Degradation Forced Degradation (Acid, Base, Heat, etc.) API->Forced_Degradation Enriched_Sample Impurity-Enriched Feedstock Forced_Degradation->Enriched_Sample Generates Degradants Process_Stream Process Mother Liquor or Side Stream Process_Stream->Enriched_Sample Provides Process Impurities

Caption: Pathways to generate an impurity-enriched feedstock.

Analytical Method Development: The Blueprint for Success

A well-optimized analytical HPLC method is the essential blueprint for preparative-scale separation.[16] The goal is to achieve maximum resolution between the target impurity and the main API peak, as well as any other adjacent impurities. This resolution is critical because it will be intentionally compromised during the high-concentration loading required at the preparative scale.

Experimental Protocol: Analytical HPLC Method Development
  • Column Selection: Start with a robust, high-performance C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). This chemistry is versatile for moderately non-polar compounds like xylenol isomers.[17]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. (For MS compatibility, use 0.1% Formic Acid).[18]

  • Mobile Phase B: Acetonitrile.

  • Wavelength Detection: Use a photodiode array (PDA) detector. Determine the optimal detection wavelength for 2-isopropyl-3,5-xylenol from its UV spectrum (typically around 270-280 nm for phenols).

  • Gradient Optimization: Develop a gradient method that provides good separation. Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) and then refine it to create a shallower, "focused" gradient around the elution time of the target impurity to maximize resolution.[19]

  • Method Validation: Ensure the method is specific and stability-indicating by confirming peak purity of the API and impurity peaks in the forced degradation samples.

ParameterOptimized Analytical ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmExcellent resolving power and standard for reverse-phase.
Mobile Phase A 0.1% H₃PO₄ in H₂OAcid suppresses silanol activity and improves peak shape.
Mobile Phase B Acetonitrile (MeCN)Common organic modifier with good UV transparency.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Injection Volume 10 µLMinimizes band broadening on an analytical scale.
Column Temp. 30 °CEnsures reproducible retention times.
Detection PDA at 275 nmOptimal wavelength for the phenolic chromophore.
Gradient 40% B to 65% B over 15 minFocused gradient to maximize resolution of the target.

Scaling Up: From Analytical Insight to Preparative Isolation

Scaling the separation from an analytical to a preparative dimension is a systematic process based on maintaining the chromatographic conditions while adjusting for the larger column geometry.[17][20] The primary goal is to maximize throughput (the amount of purified material per run) without sacrificing the purity of the collected fractions.

The Principles of Scaling

The key is to maintain the linear velocity of the mobile phase and the gradient profile relative to the column volume. The flow rate and injection volume are scaled geometrically based on the cross-sectional area of the columns.

Scaling Factor (SF): SF = (Preparative Column Radius)² / (Analytical Column Radius)²

Calculated Preparative Parameters:

  • Preparative Flow Rate = Analytical Flow Rate x SF

  • Preparative Injection Volume = Analytical Injection Volume x SF

  • Gradient Time = (Analytical Column Length / Preparative Column Length) x Analytical Gradient Time (If lengths are identical, gradient times remain the same).[17][20]

Loading Study

Before committing to the full preparative run, perform a loading study. Incrementally increase the injection volume on the analytical column until the resolution between the target impurity and the main peak decreases to a minimally acceptable level (e.g., Rs = 1.2). This helps determine the maximum loadability for the preparative column and prevents wasting valuable sample.

Scale_Up_Workflow A 1. Optimized Analytical Method B 2. Perform Loading Study A->B Determine Max Load C 3. Calculate Scaling Factor (SF) A->C Use Column Dimensions E 5. Adjust Gradient (if column length differs) A->E D 4. Scale Flow Rate & Injection Volume C->D F 6. Execute Preparative Run D->F E->F Post_Isolation_Workflow A Collected Fractions B Analytical HPLC Screening A->B C Pool Pure Fractions B->C D Solvent Removal (Rotovap/Lyophilize) C->D E Isolated Solid Impurity D->E F Final Purity Analysis E->F G Structural Elucidation (NMR, MS) F->G

Caption: Workflow for processing fractions to obtain the pure impurity.

Conclusion

This application note provides a robust and systematic protocol for the preparative isolation of 2-isopropyl-3,5-xylenol, serving as a practical guide for any pharmaceutical impurity isolation project. By integrating strategic feedstock generation, meticulous analytical method development, principled scale-up calculations, and systematic post-isolation processing, researchers can confidently and efficiently obtain high-purity impurity reference standards. This capability is not merely a technical exercise; it is a fundamental requirement for ensuring drug safety, meeting global regulatory expectations, and accelerating the drug development lifecycle.

References

  • Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Waters. Retrieved from [Link]

  • Ingenieria Analitica Sl. (2013, September 1). Analytical to Preparative HPLC Method Transfer. Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Waters Corporation. (2018, February 21). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product [Video]. YouTube. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. Retrieved from [Link]

  • GMP Insiders. (2023, December 17). Impurities In Pharmaceuticals: Types, Regulations And Strategies. Retrieved from [Link]

  • Waters Corporation. (2016, August 8). Method Scaling in Preparative HPLC: Analytical Method & Preparative Method. Waters Blog. Retrieved from [Link]

  • Waters Corporation. (n.d.). Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. FDA. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Veeprho. (n.d.). Propofol Impurities and Related Compound. Retrieved from [Link]

  • Singh, R., et al. (2013). Commercial Manufacturing of Propofol: Simplifying the Isolation Process and Control on Related Substances. Organic Process Research & Development, 18(1), 152-156. Retrieved from [Link]

  • ACS Publications. (2013, December 19). Commercial Manufacturing of Propofol: Simplifying the Isolation Process and Control on Related Substances. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • BioPharm International. (2026, March 30). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • Veeprho. (2026, January 16). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. Retrieved from [Link]

  • Agilent Technologies. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Solutions for Preparative HPLC. Retrieved from [Link]

  • Neopharm Labs. (2024, January 31). Mastering Pharmaceutical Impurity Isolation Strategies. Retrieved from [Link]

  • New Drug Approvals. (2021, August 15). PROPOFOL. Retrieved from [Link]

  • PubMed. (2013, June 15). Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique. Retrieved from [Link]

  • NextSDS. (n.d.). 2-isopropyl-3,5-xylenol — Chemical Substance Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Isopropyl-3,5-xylenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (1974, August 6). US3827947A - Purification of 3,5-xylenol by extractive distillation.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019, June 28). Xylenols: Human health tier II assessment. Retrieved from [Link]

  • Justia Patents. (1982, November 23). Process for the preparation of 3,5-xylenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN113698279A - Method for separating and extracting 3, 5-xylenol from industrial xylenol.

Sources

Method

Application Note: Scalable Liquid Chromatography Methods for 2-Isopropyl-3,5-dimethylphenol

Introduction and Chromatographic Rationale 2-Isopropyl-3,5-dimethylphenol (CAS 60834-80-2), also known as 2-isopropyl-3,5-xylenol, is a highly hydrophobic alkylphenol utilized as an intermediate in pharmaceutical synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chromatographic Rationale

2-Isopropyl-3,5-dimethylphenol (CAS 60834-80-2), also known as 2-isopropyl-3,5-xylenol, is a highly hydrophobic alkylphenol utilized as an intermediate in pharmaceutical synthesis, fragrance formulation, and as an antimicrobial agent. Transitioning the analysis of this compound from analytical profiling to preparative-scale isolation requires a deep understanding of its physicochemical behavior.

The Causality of Method Selection

Because 2-isopropyl-3,5-dimethylphenol is highly non-polar, it exhibits strong retention on standard reversed-phase octadecylsilane (C18) columns. However, the weakly acidic phenolic hydroxyl group (pKa ~10) is prone to secondary interactions. Unendcapped residual silanols on the silica matrix (pKa ~4-5) can act as weak cation exchangers, leading to hydrogen bonding and severe peak tailing.

To counteract this, the mobile phase must be modified with an acidic additive (e.g., 0.1% formic acid or phosphoric acid). This maintains a low pH (~2.7), ensuring both the analyte and the residual silanols remain fully protonated, thereby suppressing secondary interactions and yielding sharp, symmetrical peaks[1]. Furthermore, utilizing columns specifically designed with low silanol activity (such as the Newcrom R1) or highly endcapped phases (like Hypersil GOLD) is highly recommended for alkylphenols[1][2].

When scaling to Preparative High-Performance Liquid Chromatography (pHPLC), sustainability and solvent cost become critical. While Acetonitrile/Water is the analytical standard, greener alternative solvents such as Ethanol/Water or Acetone/Water can be substituted at the preparative scale to maintain elution strength while drastically reducing toxicity and disposal overhead[3].

Mandatory Visualization: Scale-Up Workflow

LC_ScaleUp N1 1. Sample Matrix Extraction (SLE / SPE Cleanup) N2 2. Analytical HPLC-DAD (Method Optimization) N1->N2 N3 3. Scale-Up Mathematics (Capacity & Flow Scaling) N2->N3 N4 4. Preparative HPLC (Target Isolation) N3->N4 N5 5. Fraction Collection (UV-Triggered) N4->N5 N6 6. Solvent Recovery (Rotary Evaporation) N5->N6

Fig 1: End-to-end scalable liquid chromatography workflow for alkylphenol isolation.

Data Presentation: Method Parameters

Table 1: Physicochemical & Chromatographic Parameters
ParameterValue / DescriptionRationale
Analyte 2-Isopropyl-3,5-dimethylphenolTarget hydrophobic alkylphenol.
Detection Wavelength 225 nm and 279 nmOptimal UV absorption bands for substituted phenols[2][4].
Analytical Column C18, 5 µm, 4.6 × 150 mmHigh theoretical plates; low silanol activity preferred[1].
Preparative Column C18, 10 µm, 21.2 × 250 mmHigh loading capacity; larger particle size reduces backpressure.
Mobile Phase A HPLC-Grade Water + 0.1% FAFormic Acid (FA) suppresses silanol ionization.
Mobile Phase B Acetonitrile + 0.1% FAStrong organic modifier for hydrophobic elution.
Table 2: Gradient Elution Profile (Analytical Scale)
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.06040Initial hold
2.01.06040Isocratic focusing
10.01.01090Linear ramp
12.01.01090Wash step
12.11.06040Re-equilibration
16.01.06040End of run

Experimental Protocols

Protocol A: Sample Preparation via Supported Liquid Extraction (SLE)

To prevent column fouling and eliminate matrix effects (especially if extracting the phenol from complex biological or synthetic mixtures), a rapid cleanup step is required.

  • Load: Dilute 1 mL of the sample mixture with an equal volume of aqueous buffer (pH 4.0) to ensure the phenol is fully unionized.

  • Apply: Load the buffered sample onto a diatomaceous earth SLE cartridge (e.g., Chem Elut S)[5]. Allow 5 minutes for complete absorption into the sorbent bed.

  • Elute: Pass 2 × 5 mL of a non-polar extraction solvent (e.g., Dichloromethane or Ethyl Acetate) through the cartridge. The hydrophobic alkylphenol will partition into the organic phase.

  • Reconstitute: Evaporate the organic eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 1 mL of Initial Mobile Phase (60% Water / 40% Acetonitrile).

Protocol B: Analytical HPLC-DAD (Self-Validating System)

This protocol establishes the baseline purity and retention time (Rt) of 2-isopropyl-3,5-dimethylphenol.

  • System Purge: Flush the HPLC system with 100% Acetonitrile for 10 minutes, followed by the initial gradient conditions (60% A / 40% B) for 15 minutes.

  • System Suitability Test (SST): Inject 10 µL of a 50 µg/mL reference standard of 2-isopropyl-3,5-dimethylphenol.

    • Validation Gate: Proceed only if the Tailing Factor (Tf) is ≤ 1.2 and Theoretical Plates (N) > 5000. If Tf > 1.2, it indicates silanol interaction; verify the acid concentration in the mobile phase.

  • Sample Injection: Inject 10 µL of the reconstituted sample from Protocol A.

  • Acquisition: Run the gradient detailed in Table 2. Monitor dual wavelengths at 225 nm (high sensitivity) and 279 nm (high specificity for phenols)[4].

  • Data Analysis: Integrate the peak corresponding to the established Rt of the standard. Calculate purity based on Area Normalization.

Protocol C: Preparative Scale-Up (pHPLC)

To isolate gram-quantities of the compound, the analytical method must be mathematically scaled to maintain the exact chromatographic profile while accommodating massive sample loads.

Step 1: Scale-Up Calculations Calculate the Scale Factor ( SF ) based on column internal diameters ( ID ) and lengths ( L ):

SF=(IDprep​/IDana​)2×(Lprep​/Lana​)

Example: Moving from a 4.6 × 150 mm analytical column to a 21.2 × 250 mm preparative column:

SF=(21.2/4.6)2×(250/150)≈21.24×1.66≈35.4

Step 2: Parameter Adjustment

  • Flow Rate: 1.0 mL/min×21.24 (ID ratio only)=21.2 mL/min .

  • Injection Volume: 10 µL×35.4=354 µL .

  • Gradient Time: Multiply the analytical gradient segment times by the length ratio (1.66) to maintain identical column volumes of solvent per gradient step.

Step 3: Preparative Execution

  • Equilibration: Equilibrate the 21.2 mm preparative column at 21.2 mL/min with 60% A / 40% B. (Note: For a greener process, Acetonitrile can be substituted with Ethanol, though the gradient must be empirically adjusted to match elution strength[3]).

  • Injection: Inject the scaled volume (354 µL) of a highly concentrated sample feed (e.g., 100 mg/mL).

  • Fraction Collection: Utilize a UV-triggered fraction collector set to 279 nm. Set the threshold to collect only when absorbance exceeds 50 mAU to ensure high-purity cuts.

  • Recovery: Pool the collected fractions. Remove the organic modifier via rotary evaporation at 40°C under reduced pressure, then lyophilize the remaining aqueous phase to yield the pure 2-isopropyl-3,5-dimethylphenol powder.

Sources

Application

Application Note: Fast UPLC-PDA/MS Methodologies for the Quantitation of 2-Isopropyl-3,5-dimethylphenol

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Matrix: Active Pharmaceutical Ingredients (API), Environmental Water, and Biological Fluids Technology: Ultra-Performance Liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Matrix: Active Pharmaceutical Ingredients (API), Environmental Water, and Biological Fluids Technology: Ultra-Performance Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) and Tandem Mass Spectrometry (MS/MS)

Introduction & Analytical Challenges

2-Isopropyl-3,5-dimethylphenol (CAS: 60834-80-2) is a sterically hindered, highly hydrophobic substituted alkylphenol[1]. Structurally related to naturally occurring monoterpenoid phenols like thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol), it is increasingly utilized as an industrial intermediate, a potent antioxidant, and an antimicrobial agent in pharmaceutical formulations.

The primary analytical challenge in quantifying substituted phenols lies in resolving them from closely related positional isomers and matrix interferences. Legacy High-Performance Liquid Chromatography (HPLC) methods often require run times exceeding 25–30 minutes to achieve baseline resolution[2]. By transitioning to Ultra-Performance Liquid Chromatography (UPLC) utilizing sub-2 µm particle chemistry, laboratories can exploit enhanced mass transfer kinetics to achieve superior resolution, sharper peak shapes, and sub-5-minute run times[3][4].

This application note details a self-validating, high-throughput UPLC protocol for the extraction and quantitation of 2-isopropyl-3,5-dimethylphenol.

Scientific Rationale & Method Logic (E-E-A-T)

To ensure robust and reproducible data, every parameter in this protocol is grounded in the physicochemical properties of the analyte:

  • Column Chemistry: A C18 Bridged Ethylene Hybrid (BEH) column (1.7 µm) is selected. The BEH particle withstands the ultra-high pressures (up to 15,000 psi) required for fast flow rates while minimizing secondary silanol interactions that cause peak tailing in phenolic compounds[3].

  • Mobile Phase Causality: Phenols act as weak acids (pKa ~ 10). If the mobile phase pH approaches the pKa, the molecule exists in an equilibrium of protonated and ionized states, leading to split peaks and unpredictable retention. By adding 0.1% Formic Acid to the aqueous phase (yielding a pH of ~2.7), the hydroxyl group of 2-isopropyl-3,5-dimethylphenol is forced into its fully protonated, neutral state, maximizing hydrophobic retention on the C18 stationary phase[5].

  • Detection Modality: For routine purity analysis, Photodiode Array (PDA) detection at 275 nm captures the optimal π−π∗ transition of the aromatic ring. For trace-level environmental or pharmacokinetic analysis, Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) operated in Negative Ion Mode ([M-H]⁻) is utilized, as phenols readily lose a proton in the electrospray source[4].

UPLC_Mechanism MP Mobile Phase (Water/MeCN + 0.1% FA) pH 2.7 ensures protonation Pump Binary Solvent Manager (Gradient Delivery) MP->Pump Column Sub-2 µm C18 Column (Hydrophobic Retention) Pump->Column Detector PDA (275 nm) or ESI-MS/MS ([M-H]⁻) Column->Detector Data Chromatogram (Sub-5 min Separation) Detector->Data

Figure 1: Logical flow and mechanistic causality of the UPLC analytical system.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE) Workflow

For complex matrices (e.g., biological fluids or wastewater), direct injection leads to rapid column degradation. A polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) is required to isolate the hydrophobic 2-isopropyl-3,5-dimethylphenol from polar matrix components[3].

Step-by-Step SPE Protocol:

  • Conditioning: Pass 3.0 mL of LC-MS grade Methanol through the cartridge, followed by 3.0 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Loading: Load 2.0 mL of the aqueous sample (pre-adjusted to pH 3.0 with 1% formic acid to ensure the phenol is protonated). Flow rate: ~1 mL/min.

  • Washing: Wash with 3.0 mL of 5% Methanol in Water to elute polar interferences (salts, small peptides).

  • Elution: Elute the target analyte with 2.0 mL of 100% Acetonitrile into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 500 µL of Initial Mobile Phase (60:40 Water:Acetonitrile). Vortex and filter through a 0.22 µm PTFE syringe filter prior to injection.

SPE_Workflow Condition 1. Condition Sorbent (3mL MeOH -> 3mL H2O) Load 2. Load Sample (pH 3.0 Adjusted) Condition->Load Wash 3. Wash Interferences (5% MeOH in H2O) Load->Wash Elute 4. Elute Target Phenol (100% Acetonitrile) Wash->Elute Recon 5. Dry & Reconstitute (Ready for UPLC) Elute->Recon

Figure 2: Solid Phase Extraction (SPE) workflow for isolating alkylphenols.

UPLC Instrumental Conditions

System Suitability Test (SST) - Self-Validating Requirement: Before running analytical batches, the system must validate itself. Inject a blank (reconstitution solvent) to confirm zero carryover. Follow with six replicate injections of a 10 µg/mL standard. The system is validated only if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the USP tailing factor is ≤ 1.2.

  • System: Waters ACQUITY UPLC H-Class (or equivalent)

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm

  • Column Temperature: 40 °C (Reduces mobile phase viscosity, lowering backpressure)

  • Sample Manager Temp: 10 °C (Prevents analyte degradation)

  • Injection Volume: 1.0 µL (Minimizes band broadening)

  • Flow Rate: 0.5 mL/min

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid

Table 1: Optimized UPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurveRationale / Causality
0.006040InitialHigh aqueous content focuses the analyte at the column head.
2.501090Linear (6)Rapid organic ramp elutes the highly hydrophobic phenol.
3.501090Isocratic (6)Column wash to remove strongly retained lipophilic matrix lipids.
3.606040Linear (6)Return to initial conditions.
5.006040Isocratic (6)Column re-equilibration prior to the next injection.

Method Validation & Quantitative Data

When executed properly, this method yields excellent analytical metrics, surpassing traditional HPLC methodologies in both speed and sensitivity[3][4]. The data below summarizes typical validation parameters achieved using this protocol with PDA detection.

Table 2: Summary of Method Validation Parameters

ParameterValue / RangeAcceptance Criteria
Retention Time (RT) 2.15 ± 0.02 minSub-3 minute elution for high throughput.
Linear Dynamic Range 0.1 – 100 µg/mL R2≥0.999 across the calibration curve.
Limit of Detection (LOD) 0.03 µg/mLSignal-to-Noise (S/N) ratio 3.
Limit of Quantitation (LOQ) 0.10 µg/mLSignal-to-Noise (S/N) ratio 10.
Intra-day Precision (RSD) 1.2% (n=6) 2.0% (Demonstrates system stability).
SPE Recovery (Water) 94.5% – 98.2%80% – 120% (Validates extraction efficiency).

Note: If utilizing ESI-MS/MS, the LOD and LOQ will typically drop into the low ng/L (parts-per-trillion) range, making it suitable for trace environmental monitoring of alkylphenols[3].

References

  • Biomedical and Environmental Sciences (BES). "Simultaneous Determination of Bisphenols and Alkylphenols in Water by Solid Phase Extraction and Ultra Performance Liquid Chromatography-tandem Mass Spectrometry." BES Journal, 2013. Available at:[Link]

  • SIELC Technologies. "HPLC Method for Thymol, Carvacrol on Primesep B." SIELC Technologies, 2021. Available at:[Link]

  • ScienceDirect. "Targeted quantification and untargeted screening of alkylphenols, bisphenol A and phthalates in aquatic matrices using ultra-high performance liquid chromatographic high resolution mass spectrometry." DPhen1, 2021. Available at:[Link]

  • MDPI. "SPE–UPLC–MS/MS for Determination of 36 Monomers of Alkylphenol Ethoxylates in Tea." Molecules, 2023. Available at:[Link]

  • Waters Corporation. "Supercritical Fluid Extraction and Fractionation of Monoterpenes in Oregano Using Waters SFE Bio-Botanical Extraction System and ACQUITY UPLC H-Class." Waters Application Notes. Available at:[Link]

  • ResearchGate / Molecules. "A New Method for Determination of Thymol and Carvacrol in Thymi herba by Ultraperformance Convergence Chromatography (UPC2)." Molecules, 2020. Available at:[Link]

Sources

Method

Pharmacokinetic Profiling of Novel Phenolic Compounds: A Methodological Framework Utilizing 2-isopropyl-3,5-dimethylphenol as a Case Study

Introduction: Navigating the Unknowns in Pharmacokinetic Profiling The journey of a new chemical entity (NCE) from discovery to potential clinical application is critically dependent on a thorough understanding of its ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Unknowns in Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from discovery to potential clinical application is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This profile, encompassing the absorption, distribution, metabolism, and excretion (ADME) of the compound, dictates its dosing regimen, efficacy, and potential for toxicity. The subject of this guide, 2-isopropyl-3,5-dimethylphenol (also known as 2-isopropyl-3,5-xylenol), is a novel phenolic compound for which, at the time of this writing, there is no publicly available pharmacokinetic data.

This presents a unique challenge and an opportunity. Instead of a standard application note for a well-characterized molecule, this document will serve as a comprehensive methodological framework. We will outline the necessary steps to build a complete PK profile for an NCE like 2-isopropyl-3,5-dimethylphenol from the ground up.

To provide concrete, field-proven examples, we will draw parallels to its well-known structural isomer, propofol (2,6-diisopropylphenol) . Propofol is one of the most widely used intravenous anesthetic agents, and its pharmacokinetic and pharmacodynamic properties have been extensively studied.[1][2][3] The established protocols for propofol serve as an excellent template for the development of methods for other phenolic compounds.

This guide is structured to provide not just the "how" but the "why," explaining the causality behind experimental choices to ensure that the protocols described are robust, reproducible, and meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8]

Part 1: Foundational Steps - Physicochemical and In Vitro Characterization

Before embarking on complex in vivo studies, a foundational understanding of the molecule's intrinsic properties is essential. These initial assays are cost-effective, have high throughput, and provide critical data to inform the design of subsequent, more complex experiments.

Physicochemical Properties

Understanding properties like solubility and lipophilicity (LogP) is fundamental. For instance, the high lipophilicity of propofol (logP ~3.8) is a key determinant of its rapid onset of action and distribution into fatty tissues.[9] These properties for 2-isopropyl-3,5-dimethylphenol would need to be experimentally determined.

In Vitro Metabolic Stability

The first question to address regarding a compound's metabolism is its stability in the presence of liver enzymes. A hepatic microsomal stability assay is a standard starting point.

Protocol 1: Hepatic Microsomal Stability Assay

  • Objective: To determine the rate of intrinsic clearance (Clint) of 2-isopropyl-3,5-dimethylphenol in liver microsomes.

  • Materials:

    • Pooled liver microsomes (human, rat, mouse)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (pH 7.4)

    • Test compound (1 µM final concentration)

    • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

    • Acetonitrile with an internal standard (IS) for reaction termination.

  • Procedure:

    • Pre-warm a solution of microsomes and buffer to 37°C.

    • Add the test compound and pre-incubate for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a 96-well plate containing ice-cold acetonitrile with IS to stop the reaction.

    • Include control incubations: one without NADPH to assess non-enzymatic degradation and one without the test compound as a background control.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method (see Part 2) to determine the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the initial linear phase represents the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • Intrinsic clearance is then calculated based on the t½ and the protein concentration in the assay.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and the fraction available to exert its pharmacological effect. Propofol, for example, is highly protein-bound (~98%), primarily to albumin.[1][9]

Protocol 2: Plasma Protein Binding by Equilibrium Dialysis

  • Objective: To quantify the percentage of 2-isopropyl-3,5-dimethylphenol bound to plasma proteins.

  • Materials:

    • Rapid Equilibrium Dialysis (RED) device.

    • Control plasma (human, rat).

    • Test compound.

    • Phosphate-buffered saline (PBS), pH 7.4.

  • Procedure:

    • Prepare a stock solution of the test compound and spike it into plasma.

    • Add the spiked plasma to the sample chamber of the RED device.

    • Add PBS to the buffer chamber.

    • Incubate the sealed device at 37°C with shaking for a predetermined time (e.g., 4-6 hours) to reach equilibrium.

    • After incubation, take aliquots from both the plasma and buffer chambers.

    • Matrix-match the samples (add blank plasma to the buffer sample and PBS to the plasma sample) to minimize matrix effects during analysis.

    • Analyze the concentrations in both chambers by LC-MS/MS.

  • Data Analysis:

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • Percent bound = (1 - fu) * 100.

Part 2: Bioanalytical Method Development and Validation

A robust and reliable bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[6]

Workflow for LC-MS/MS Method Development

cluster_0 Method Development cluster_1 Method Validation (per FDA/EMA Guidelines) A Analyte Characterization (2-isopropyl-3,5-dimethylphenol) B Mass Spectrometry Tuning (Q1/Q3 Transitions, DP, CE) A->B C Chromatography Optimization (Column, Mobile Phase) B->C D Sample Preparation (SPE, LLE, or PPT) C->D E Internal Standard Selection (Stable Isotope Labeled or Analog) D->E F Selectivity & Specificity E->F Proceed to Validation G Calibration Curve (LLOQ, ULOQ) H Accuracy & Precision I Recovery & Matrix Effect J Stability (Bench-top, Freeze-thaw, Long-term)

Caption: Workflow for LC-MS/MS bioanalytical method development and validation.

Protocol 3: LC-MS/MS Quantification in Plasma (Exemplary)

This protocol is adapted from established methods for propofol and would serve as a starting point for 2-isopropyl-3,5-dimethylphenol.[10][11][12]

  • Objective: To develop and validate a method for quantifying 2-isopropyl-3,5-dimethylphenol in plasma.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Spike 100 µL of plasma (calibration standards, QCs, or unknown samples) with an internal standard (e.g., a deuterated analog of the analyte).

    • Add 200 µL of 4% phosphoric acid to precondition the sample.

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange or a reverse-phase C8/C18) with methanol followed by water.

    • Load the preconditioned plasma sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute the analyte with an appropriate solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

  • LC-MS/MS Conditions (Hypothetical Starting Point):

    • LC System: UPLC/HPLC system.

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 20% to 90% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI), likely in negative ion mode for a phenolic compound.[10][11]

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions would need to be determined by infusing a standard solution of 2-isopropyl-3,5-dimethylphenol.

  • Method Validation: The developed method must be fully validated according to regulatory guidelines.[5][7][8] The key parameters to assess are summarized in the table below.

Table 1: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria (FDA/EMA)
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ response.
Calibration Curve Define the relationship between concentration and instrument response.At least 6-8 non-zero standards. r² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value and the degree of scatter.Three QC levels (low, mid, high). Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%Bias) within ±15% (±20% at LLOQ).
Matrix Effect Assess the suppression or enhancement of ionization by matrix components.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Recovery Measure the efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Stability Ensure the analyte is stable throughout the sample lifecycle.Analyte concentration should be within ±15% of the nominal concentration under various conditions (freeze-thaw, bench-top, long-term storage).

Part 3: In Vivo Pharmacokinetic Study

Once a validated bioanalytical method is in place, an in vivo study can be conducted to determine the pharmacokinetic profile of the compound in a living system. Rodent models (typically rats) are commonly used for initial PK screening.

Experimental Workflow for an In Vivo PK Study

A Animal Acclimation & Dosing (e.g., Rat, IV & PO routes) B Serial Blood Sampling (e.g., via tail vein or cannula) A->B C Plasma Preparation (Centrifugation) B->C D Sample Storage (-80°C until analysis) C->D E Bioanalysis (LC-MS/MS quantification) D->E F Data Analysis (PK Parameter Calculation) E->F

Caption: Workflow for a typical rodent in vivo pharmacokinetic study.

Protocol 4: Rat Pharmacokinetic Study
  • Objective: To determine key PK parameters (Clearance, Volume of Distribution, Half-life, Bioavailability) of 2-isopropyl-3,5-dimethylphenol in rats.

  • Study Design:

    • Animals: Male Sprague-Dawley rats (n=3-4 per group).

    • Group 1 (Intravenous - IV): Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein. The formulation should be a clear solution (e.g., in saline/DMSO/Tween 80).

    • Group 2 (Oral - PO): Administer the compound by oral gavage (e.g., 5 mg/kg). The formulation is typically a suspension or solution in a vehicle like 0.5% methylcellulose.

  • Procedure:

    • Fast animals overnight before dosing (water ad libitum).

    • Administer the dose to each animal.

    • Collect sparse blood samples (approx. 100 µL) at designated time points into tubes containing an anticoagulant (e.g., K2EDTA).

      • IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

      • PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Process blood to plasma by centrifugation immediately after collection.

    • Store plasma samples at -80°C pending bioanalysis using the validated LC-MS/MS method.

  • Pharmacokinetic Data Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO routes.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionHow It's DeterminedSignificance
Cmax Maximum observed plasma concentration (PO only).Directly from the concentration-time data.Indicates the rate and extent of absorption.
Tmax Time to reach Cmax (PO only).Directly from the concentration-time data.Indicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time).Calculated from the concentration-time data.Represents total drug exposure.
Terminal half-life.Calculated from the terminal elimination phase of the log-linear plot.Time required for the plasma concentration to decrease by half.
CL Clearance.Dose_IV / AUC_IVThe volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination.
Vdss Volume of distribution at steady-state.Calculated from IV data.Apparent volume into which the drug distributes; indicates tissue distribution.
F% Absolute Bioavailability.(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100The fraction of the oral dose that reaches systemic circulation.

Conclusion

While direct pharmacokinetic data for 2-isopropyl-3,5-dimethylphenol is not currently available, a clear and robust path for its characterization exists. By applying the principles and protocols outlined in this guide—drawing upon the extensive knowledge base established for its isomer, propofol—researchers can systematically build a comprehensive PK profile. This framework, which emphasizes foundational in vitro assays, rigorous bioanalytical method validation, and carefully designed in vivo studies, ensures the generation of high-quality, reliable data essential for advancing any new chemical entity in the drug development pipeline. Adherence to these E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) principles is paramount for making informed decisions and meeting global regulatory expectations.

References

  • Analysis of Propofol (2,6-Diisopropylphenol) and its Metabolites in One Injection using the DuoSpray™ Ion Source. (n.d.). Sciex. Retrieved from [Link]

  • Bajpai, L., Varshney, M., Seubert, C. N., & Dennis, D. M. (2004). A new method for the quantitation of propofol in human plasma: efficient solid-phase extraction and liquid chromatography/APCI-triple quadrupole mass spectrometry detection. Journal of Chromatography B, 810(2), 291-296. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • Al-Tannak, N. F., & Al-Sabah, S. (2014). Liquid chromatography-tandem mass spectrometric determination of propofol in rat serum and hair at attogram level after derivatization with 3-bromomethyl-propyphenazone. Journal of Chromatography B, 967, 204-211. Retrieved from [Link]

  • Frontage Labs. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Popa, D. S., et al. (n.d.). High-throughput toxicological analysis of propofol in human whole blood by LC-MS. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • De Meulder, M. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Retrieved from [Link]

  • Musial, A., & Klodowska-Duda, G. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Roczniki Panstwowego Zakladu Higieny, 70(1), 1-8. Retrieved from [Link]

  • European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. Retrieved from [Link]

  • Lee, S., et al. (2016). Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Hess, C., et al. (2024). Quantitation of propofol metabolites by LC-MS/MS demonstrating long detection window for urine drug monitoring. Journal of Mass Spectrometry and Advances in the Clinical Lab. Retrieved from [Link]

  • Ferrier, D. C., et al. (2016). Propofol detection for monitoring of intravenous anaesthesia: a review. Journal of Clinical Monitoring and Computing, 31(4), 697-710. Retrieved from [Link]

  • Bajpai, L., et al. (2004). A new method for the quantitation of propofol in human plasma: efficient solid-phase extraction and liquid chromatography/APCI-triple quadrupole mass spectrometry detection. Journal of Chromatography B, 810(2), 291-296. Retrieved from [Link]

  • Sahinovic, M. M., Struys, M. M. R. F., & Absalom, A. R. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics, 57(12), 1539–1558. Retrieved from [Link]

  • Eleveld, D. J., et al. (2018). Pharmacokinetic-pharmacodynamic model for propofol for broad application in anaesthesia and sedation. British Journal of Anaesthesia, 120(5), 955-968. Retrieved from [Link]

  • da Silveira, M. A., et al. (2016). Quantification of proprofol in small volumes of plasma using high-performance liquid chromatography with fluorescence detection. Lat. Am. J. Pharm., 35(4), 748-55. Retrieved from [Link]

  • Sahinovic, M. M., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. QxMD. Retrieved from [Link]

  • Gélisse, E., et al. (2023). Population Pharmacokinetics of Propofol in Critically Ill Patients with and Without Extracorporeal Membrane Oxygenation. Clinical Pharmacokinetics, 62(11), 1545-1555. Retrieved from [Link]

  • Cortinez, L. I., et al. (2010). Influence of obesity on propofol pharmacokinetics: derivation of a pharmacokinetic model. British Journal of Anaesthesia, 105(4), 448-456. Retrieved from [Link]

  • Schüttler, J., & Ihmsen, H. (2000). Population Pharmacokinetics of Propofol: A Multicenter Study. Anesthesiology, 92(3), 727-738. Retrieved from [Link]

  • Miyamoto, K., et al. (2024). Development of extended pharmacokinetic models for propofol based on measured blood and brain concentrations. Scientific Reports, 14(1), 6296. Retrieved from [Link]

  • Sahinovic, M. M., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics, 57(12), 1539-1558. Retrieved from [Link]

  • ClinicalTrials.gov. (2017). Propofol Pharmacokinetics and Pharmacodynamics Modelling. Retrieved from [Link]

Sources

Application

Application Note: Synthesis and Characterization of Highly Lipophilic Phenolic Resins Using 2-Isopropyl-3,5-Xylenol Precursors

Target Audience: Polymer Chemists, Materials Scientists, and Formulation Engineers in the Adhesives and Rubber Industries. Executive Summary & Mechanistic Rationale Phenol-formaldehyde (PF) resins are foundational to syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Materials Scientists, and Formulation Engineers in the Adhesives and Rubber Industries.

Executive Summary & Mechanistic Rationale

Phenol-formaldehyde (PF) resins are foundational to synthetic polymer chemistry, utilized extensively in adhesives, coatings, and composite matrices. While standard phenol monomers yield highly crosslinked, rigid thermosets, substituting the aromatic ring with alkyl groups allows scientists to precisely tune the polymer's architecture, solubility, and thermomechanical properties[1].

2-Isopropyl-3,5-xylenol (CAS: 60834-80-2) represents a highly specialized, sterically hindered precursor. Its unique chemical structure dictates a highly specific electrophilic aromatic substitution pattern during step-growth polymerization[2]:

  • Steric Blocking: The bulky isopropyl group at the C2 (ortho) position effectively blocks one reactive site.

  • Bifunctionality: This leaves only the C4 (para) and C6 (ortho) positions available for methylolation by formaldehyde[2]. Because it is strictly bifunctional, this monomer cannot cross-link by itself and instead polymerizes to form linear or lightly branched thermoplastic chains (novolacs) or linear reactive prepolymers (resols)[3].

  • Electronic Activation: The two methyl groups at C3 and C5 strongly donate electron density to the aromatic ring, hyper-activating the remaining open positions toward electrophilic attack.

The resulting alkylphenol resins exhibit exceptional moisture resistance, low dielectric constants, and outstanding compatibility with non-polar elastomers (e.g., chloroprene and natural rubber), making them superior tackifiers and vulcanization agents[4].

G Monomer 2-Isopropyl-3,5-xylenol (Bifunctional) Intermediate Hydroxymethyl Intermediates (C4 and C6 positions) Monomer->Intermediate Addition CH2O Formaldehyde (Aqueous/Para) CH2O->Intermediate Addition Novolac Linear Novolac Resin (Methylene Bridged) Intermediate->Novolac Acid Catalyst (pH < 3, >120°C) Resol Linear Resol Resin (Ether/Methylene Bridged) Intermediate->Resol Base Catalyst (pH > 8, <90°C)

Figure 1: Reaction pathways for novolac and resol synthesis from 2-isopropyl-3,5-xylenol.

Materials & Reagents

  • Precursor: 2-Isopropyl-3,5-xylenol (≥98% purity, GC-verified to ensure the absence of trifunctional unhindered phenols).

  • Aldehyde: Formalin (37% w/w aqueous formaldehyde) or Paraformaldehyde (95% solid).

  • Acid Catalyst (Novolac): Oxalic acid dihydrate (Analytical grade).

  • Base Catalyst (Resol): Sodium hydroxide (50% w/w aqueous solution).

  • Solvents: Toluene or Xylene (for downstream characterization and viscosity adjustments).

Experimental Protocols

Protocol A: Acid-Catalyzed Synthesis of Linear Alkylphenol Novolac (Tackifier)

Objective: To synthesize a thermoplastic, methylene-bridged novolac resin with a formaldehyde-to-phenol (F/P) molar ratio of 0.85[5].

  • Monomer Preparation: Charge a 4-neck borosilicate glass reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel with 1.0 mole (164.2 g) of 2-isopropyl-3,5-xylenol. Heat the reactor to 85–90°C under a nitrogen blanket until the monomer is fully molten.

  • Catalyst Addition: Add 1.5 g of oxalic acid dihydrate to the molten phenol.

    • Causality: Oxalic acid is chosen over strong mineral acids (e.g., sulfuric acid) because it decomposes into volatile gases (CO₂, CO, H₂O) at temperatures above 150°C during the dehydration phase. This ensures no residual acidic ash remains trapped in the polymer matrix, which would otherwise prematurely vulcanize or degrade rubber compounds during downstream formulation[5].

  • Formaldehyde Dosing: Slowly add 0.85 moles of formaldehyde (69.0 g of 37% formalin) dropwise over 90 minutes.

    • Causality: The dual methyl groups at the C3 and C5 positions strongly donate electron density to the aromatic ring, making the open C4 and C6 positions highly nucleophilic. Consequently, the formaldehyde addition is highly exothermic; dropwise dosing is essential to prevent thermal runaway[2].

  • Condensation: Maintain the reaction at reflux (~100°C) for 3 to 4 hours. The mixture will transition from a clear solution to a milky emulsion as the molecular weight increases and the highly lipophilic polymer phase separates from the aqueous phase.

  • Dehydration: Switch the reactor configuration from reflux to distillation. Gradually increase the temperature to 150°C while applying a mild vacuum (approx. 200 mbar).

    • Causality: Removing water drives the step-growth polycondensation forward, converting transient hydroxymethyl intermediates into stable methylene bridges[5].

  • Discharge: Once the resin reaches the target melt viscosity, discharge the molten novolac onto a cooling belt or PTFE tray to solidify.

Workflow Step1 Step 1: Monomer Melting Heat 2-isopropyl-3,5-xylenol to 90°C Step2 Step 2: Catalyst Addition Add Oxalic Acid (0.5-1.5 wt%) Step1->Step2 Step3 Step 3: Formalin Dosing Dropwise addition of 37% CH2O (1-2 h) Step2->Step3 Step4 Step 4: Reflux & Condensation Maintain 100°C for 3-4 hours Step3->Step4 Step5 Step 5: Dehydration Vacuum distillation up to 150°C Step4->Step5 Step6 Step 6: Discharge & Cooling Flake or cast the thermoplastic resin Step5->Step6

Figure 2: Step-by-step experimental workflow for the acid-catalyzed synthesis of alkylphenol novolac.

Protocol B: Base-Catalyzed Synthesis of Alkylphenol Resol (Crosslinker)

Objective: To synthesize a reactive, hydroxymethyl-terminated resol resin with an F/P molar ratio of 1.5[2].

  • Initial Charge: Combine 1.0 mole (164.2 g) of 2-isopropyl-3,5-xylenol and 1.5 moles of formaldehyde (121.7 g of 37% formalin) in the reactor at 40°C.

  • Catalysis: Add 2.0 g of 50% NaOH solution.

    • Causality: Base catalysis promotes the formation of stable phenoxide ions, directing formaldehyde addition to the C4 and C6 positions without immediately triggering condensation into methylene bridges[5].

  • Methylolation: Heat the mixture to 70°C and hold for 4 hours.

    • Causality: Strict temperature control is maintained because exceeding 80°C provides sufficient activation energy for the hydroxymethyl groups to self-condense into dimethylene ether bridges. In a resol synthesis, preserving these reactive end-groups is critical for the resin's final crosslinking utility[3].

  • Neutralization & Dehydration: Neutralize the catalyst with dilute lactic acid to pH 6.0. Dehydrate under high vacuum (<50 mbar) at a maximum temperature of 80°C to preserve the reactive hydroxymethyl end-groups.

Data Presentation & Material Characterization

The incorporation of the bulky isopropyl group significantly alters the physical properties of the resulting resin compared to industry-standard alkylphenols (e.g., p-tert-butylphenol).

Property2-Isopropyl-3,5-Xylenol NovolacStandard p-tert-Butylphenol NovolacTest Method
Molecular Weight (Mw) 2,800 - 3,500 g/mol 4,000 - 5,500 g/mol GPC (Polystyrene standards)
Polydispersity Index (PDI) 1.8 - 2.22.5 - 3.5GPC
Softening Point (Ring & Ball) 95 - 105 °C110 - 125 °CASTM E28
Free Monomer Content < 1.0 %< 1.5 %GC-FID
Water Contact Angle > 105°~ 92°Goniometry (Cast Film)
Chloroprene Rubber Compatibility Excellent (Complete Miscibility)Good (Slight Haze)Visual / Phase Contrast Microscopy

Table 1: Comparative physicochemical properties of synthesized novolac resins.

Troubleshooting & Optimization

  • Issue: Low Molecular Weight / Low Softening Point in Novolac.

    • Cause: Insufficient dehydration or formaldehyde loss via vaporization during the dosing phase.

    • Solution: Ensure the condenser is fully chilled (using a <5°C coolant loop) during the reflux stage. Increase the final dehydration temperature to 160°C to forcefully drive the condensation of residual hydroxymethyl groups.

  • Issue: Premature Gelation during Resol Synthesis.

    • Cause: Exceeding 80°C during the methylolation phase or the presence of trifunctional phenolic impurities (e.g., m-cresol) in the precursor[6].

    • Solution: Implement strict automated jacket cooling. Verify the purity of the 2-isopropyl-3,5-xylenol precursor via GC-MS prior to synthesis to ensure the absolute absence of unhindered phenols.

Sources

Method

Application Note: Preparation and Validation of 2-Isopropyl-3,5-xylenol (IPX) Standard Solutions for Quantitative Analysis

Introduction & Scope The accuracy of any quantitative chromatographic analysis relies fundamentally on the integrity of its reference standard solutions[1]. 2-Isopropyl-3,5-xylenol (also known as 3,5-dimethyl-2-isopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The accuracy of any quantitative chromatographic analysis relies fundamentally on the integrity of its reference standard solutions[1]. 2-Isopropyl-3,5-xylenol (also known as 3,5-dimethyl-2-isopropylphenol or IPX) is a substituted phenol frequently utilized as an intermediate, disinfectant, and analytical internal standard[2]. Because phenols are susceptible to photo-oxidation and can exhibit volatility, preparing standard solutions requires a meticulously controlled environment[3][4].

This application note provides a comprehensive, self-validating protocol for the gravimetric and volumetric preparation of IPX standard solutions. By integrating causality into every methodological step, this guide ensures that researchers can achieve highly reproducible calibration curves for High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) workflows.

Chemical Rationale & Physicochemical Properties

Understanding the physicochemical properties of IPX is critical for selecting the correct solvents and storage conditions. IPX is highly hydrophobic; attempting to dissolve the pure standard directly into an aqueous solution will result in precipitation and catastrophic quantitative errors.

Table 1: Physicochemical Properties of 2-Isopropyl-3,5-xylenol

PropertyValueAnalytical Implication
Chemical Name 2-Isopropyl-3,5-dimethylphenolTarget analyte for quantification.
CAS Number 60834-80-2Unique identifier for standard procurement.
Molecular Formula C11H16ODetermines molecular weight.
Molecular Weight 164.24 g/mol Used for molarity calculations if required.
Solubility High in organic solvents; Low in waterDictates the use of 100% Methanol or Acetonitrile for primary stock preparation.
The Causality of Experimental Choices
  • Solvent Selection: Methanol (MeOH) or Acetonitrile (MeCN) must be used as the primary diluent to overcome the hydrophobicity of the isopropyl and dimethyl groups.

  • Glassware Selection: Substituted phenols can undergo photo-degradation. Class A amber volumetric flasks are strictly required to protect the solutions from UV light during preparation and storage.

  • Pipetting Mechanics: Organic solvents like Methanol have high vapor pressures and low surface tensions. Standard air-displacement pipettes will leak or deliver lower volumes due to vapor expansion in the tip. Positive displacement pipettes or Class A glass volumetric pipettes must be used to ensure volumetric traceability[4][5].

Equipment and Reagents

  • Reference Standard: 2-Isopropyl-3,5-xylenol, purity 99.0% (with Certificate of Analysis)[1].

  • Solvents: HPLC-grade Methanol (MeOH) and Milli-Q Water (18.2 MΩ·cm).

  • Balances: Calibrated analytical balance with 0.01 mg readability[4].

  • Glassware: Class A amber volumetric flasks (50 mL) and Class A volumetric pipettes[5].

Step-by-Step Preparation Protocol

Step 4.1: Primary Stock Solution (1.0 mg/mL)
  • Gravimetric Weighing: Place a clean, anti-static weighing boat on the analytical balance and tare. Accurately weigh exactly 50.0 mg of the IPX reference standard. Record the exact mass to four decimal places (e.g., 50.05 mg) to calculate the true concentration later[1][6].

  • Transfer: Carefully transfer the powder into a 50 mL Class A amber volumetric flask using a glass funnel. Rinse the weighing boat and funnel with small aliquots of HPLC-grade Methanol to ensure quantitative transfer[6].

  • Dissolution: Fill the flask to approximately 60% capacity (~30 mL) with Methanol. Swirl gently, then sonicate for 5 minutes to overcome the enthalpy of dissolution and ensure no micro-particulates remain.

  • Thermal Equilibration (Critical): Sonication introduces heat, causing the Methanol to expand. Volumetric flasks are calibrated at 20°C. Allow the flask to equilibrate to room temperature for at least 30 minutes before proceeding. Diluting while warm will result in a higher-than-intended concentration once the liquid cools and contracts.

  • Final Dilution: Dilute to the calibration mark with Methanol. Stopper the flask and invert 10 times to ensure a homogenous solution[4].

Step 4.2: Intermediate Solution (100 µg/mL)
  • Using a positive displacement pipette, transfer exactly 5.0 mL of the Primary Stock Solution into a new 50 mL amber volumetric flask.

  • Dilute to the mark using a 50:50 Methanol:Water mixture.

    • Causality: Injecting a sample dissolved in 100% strong organic solvent into a reverse-phase HPLC system can cause peak distortion (fronting or splitting) due to the solvent effect. Diluting the intermediate and working standards in a mixture that closely matches the mobile phase ensures sharp, symmetrical peak shapes[2].

Step 4.3: Working Standard Solutions (Calibration Curve)

Prepare a 5-point calibration curve by diluting the Intermediate Solution (100 µg/mL) into 50 mL volumetric flasks using the 50:50 Methanol:Water diluent.

Table 2: Preparation of Working Standard Solutions

Standard LevelTarget Conc. (µg/mL)Vol. of Intermediate (mL)Final Volume (mL)Diluent
Cal 5 50.025.050.050:50 MeOH:Water
Cal 4 25.012.550.050:50 MeOH:Water
Cal 3 10.05.050.050:50 MeOH:Water
Cal 2 5.02.550.050:50 MeOH:Water
Cal 1 1.00.550.050:50 MeOH:Water

Analytical Validation (HPLC-UV)

To validate the prepared standards, analyze them using a reverse-phase HPLC method. According to established application notes for IPX, a reverse-phase column (e.g., Newcrom R1 or equivalent C18) paired with a mobile phase of Acetonitrile, Water, and Phosphoric acid provides excellent retention and peak shape[2]. For mass spectrometry (MS) compatibility, phosphoric acid should be substituted with formic acid[2]. Detection is typically performed via UV absorbance at 210 nm or 270 nm. Plotting the peak area against the known concentrations from Table 2 should yield a linear regression coefficient ( R2 ) 0.999.

Standard Preparation Workflow

Workflow A Pure IPX Reference Standard (>99.0% Purity) B Primary Stock Solution (1.0 mg/mL in 100% MeOH) A->B Weigh 50 mg & Dilute to 50 mL C Intermediate Solution (100 µg/mL in 50:50 MeOH:H2O) B->C Pipette 5 mL & Dilute to 50 mL D Working Standard Solutions (1 - 50 µg/mL) C->D Serial Volumetric Dilution E HPLC-UV / GC-FID Analysis (Calibration Curve Generation) D->E Inject into Chromatograph

Workflow for the gravimetric and volumetric preparation of 2-isopropyl-3,5-xylenol standard solutions.

Troubleshooting & Storage Best Practices

  • Adsorption to Glassware: Phenols can occasionally adsorb to the active silanol sites on glassware[3]. Maintaining a high organic solvent ratio in the stock solution prevents this phenomenon.

  • Storage Conditions: Transfer all final solutions into tightly sealed amber autosampler vials with PTFE-lined septa. Store at 2–8°C.

  • Re-equilibration: Always allow refrigerated standards to return to room temperature before injection. Cold solutions are denser; injecting them directly will result in a higher mass of analyte entering the column, artificially inflating the peak area and skewing quantitative results.

References

  • Separation of 2-Isopropyl-3,5-xylenol on Newcrom R1 HPLC column . SIELC Technologies. Available at:[Link]

  • How Do You Prepare Reference Standards and Solutions? Spectroscopy Online. Available at: [Link]

  • Standard solution . Wikipedia, The Free Encyclopedia. Available at:[Link]

  • EPA Method 8041A: Phenols . Velocity Scientific Solutions / US EPA. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving HPLC peak resolution for 2-isopropyl-3,5-xylenol analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the analysis of 2-isopropyl-3,5-xylenol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the analysis of 2-isopropyl-3,5-xylenol .

Because this analyte is a sterically hindered, hydrophobic phenolic compound, researchers frequently encounter two primary hurdles: severe peak tailing due to secondary column interactions, and co-elution with closely related structural isomers (such as ethylphenols or other xylenols). This guide moves beyond basic troubleshooting by detailing the mechanistic causality behind these issues and providing self-validating protocols to ensure your analytical methods are robust, reproducible, and scientifically sound.

Diagnostic Workflow for Xylenol Analysis

Troubleshooting N1 Poor Resolution or Tailing of 2-isopropyl-3,5-xylenol N2 Is Tailing Factor (Tf) > 1.2? N1->N2 N3 Secondary Silanol Interactions (Check pH & End-capping) N2->N3 Yes (Tailing) N4 Co-elution with Isomers (e.g., Ethylphenols) N2->N4 No (Co-elution) N5 Adjust Mobile Phase pH to 2.5-3.5 (Suppress Ionization) N3->N5 N6 Switch to Phenyl-Hexyl or Highly End-capped C18 N3->N6 N4->N6 N7 Optimize Organic Modifier (MeOH vs ACN) & Gradient N4->N7

Logical workflow for diagnosing and resolving HPLC peak tailing and co-elution in xylenol analysis.

Frequently Asked Questions & Troubleshooting

Q1: I am experiencing severe peak tailing (Tf > 1.5) for 2-isopropyl-3,5-xylenol. What is the mechanistic cause? A1: Peak tailing in phenolic compounds is predominantly driven by secondary interactions with residual, unreacted silanol groups (Si-OH) on the silica support of the stationary phase[1].

  • The Causality: While modern column chemistries utilize end-capping to shield these sites, some residual silanols inevitably remain. Free silanols are highly acidic and form strong, unwanted hydrogen bonds with the hydroxyl group of the xylenol[2]. This dual-retention mechanism causes the analyte molecules to desorb at different rates, dragging the trailing edge of the peak. A Tailing Factor (Tf) greater than 1.2 indicates significant tailing that can compromise quantification accuracy[1].

  • The Solution: Utilize a highly end-capped column specifically designed for low silanol activity (e.g., modern core-shell C18 or specialized phases like Newcrom R1)[3][4]. Combine this with strict mobile phase pH control (see Q3).

Q2: Why does 2-isopropyl-3,5-xylenol co-elute with other alkylphenols, and how do I resolve this? A2: 2-isopropyl-3,5-xylenol shares highly similar partition coefficients with other substituted phenols, such as ethylphenols and isomeric xylenols[5].

  • The Causality: In standard reversed-phase (RP) HPLC using a traditional C18 column, hydrophobic (van der Waals) interactions alone often fail to provide sufficient selectivity for these closely related structures. When analytes possess nearly identical hydrophobicities, a purely dispersive retention mechanism will result in co-elution.

  • The Solution: Introduce orthogonal retention mechanisms. Switching to a Phenyl-Hexyl stationary phase leverages π-π interactions between the electron-rich phenyl ring of the column and the aromatic ring of the xylenol. Alternatively, changing the organic modifier from Acetonitrile (aprotic) to Methanol (protic) alters the hydrogen-bonding dynamics, often resolving critical isomer pairs[6].

Q3: How should I formulate my mobile phase to ensure robust retention and sharp peak shape? A3: The mobile phase must be strictly pH-controlled, typically utilizing an aqueous buffer acidified to a pH between 2.5 and 3.5, paired with your organic modifier.

  • The Causality: Acidifying the mobile phase (e.g., with 0.1% phosphoric acid for UV detection or formic acid for MS compatibility) serves a dual purpose[3]. First, it ensures the phenolic hydroxyl group of 2-isopropyl-3,5-xylenol remains fully protonated (neutral), preventing unpredictable ionic interactions. Second, the low pH suppresses the ionization of the residual silanols on the silica surface, neutralizing their negative charge and directly mitigating the secondary interactions discussed in Q1[2].

Quantitative Impact of Method Parameters

The following table summarizes the expected quantitative impact of various chromatographic parameters on the Tailing Factor (Tf) and Resolution (Rs) of 2-isopropyl-3,5-xylenol when separated from closely related isomers.

Stationary PhaseMobile Phase pHOrganic ModifierExpected Tailing Factor (Tf)Resolution (Rs) vs Isomers
Standard C18 (Non-endcapped)6.0 (Unbuffered)Acetonitrile> 2.0 (Severe Tailing)< 1.0 (Co-elution)
End-capped C183.0 (0.1% H₃PO₄)Acetonitrile1.1 - 1.2 (Acceptable)1.2 - 1.5 (Moderate)
Core-Shell C183.0 (0.1% Formic Acid)Acetonitrile1.0 - 1.1 (Excellent)1.5 - 1.8 (Good)
Phenyl-Hexyl3.0 (0.1% Formic Acid)Methanol1.0 - 1.1 (Excellent)> 2.0 (Baseline Resolved)

Self-Validating Experimental Protocols

Protocol 1: Mobile Phase pH Optimization & Silanol Suppression

Objective: To establish a self-validating mobile phase system that eliminates secondary silanol interactions for phenolic compounds[1].

  • Aqueous Phase Preparation: Prepare HPLC-grade water and acidify using 0.1% phosphoric acid (for UV/DAD) or 0.1% formic acid (for LC-MS) to achieve a target pH of 2.5–3.0[3]. Causality: This specific pH range is required to keep the phenolic hydroxyl protonated while neutralizing surface silanols.

  • System Equilibration: Blend the acidified aqueous phase with Acetonitrile (e.g., 50:50 v/v) and flush the column for a minimum of 20 column volumes until baseline stability is achieved[1]. Causality: Proper equilibration ensures the stationary phase is fully saturated with the ion-suppressing acid, preventing retention time drift.

  • Standard Injection: Inject a 10 µg/mL standard solution of 2-isopropyl-3,5-xylenol.

  • Self-Validation Check (System Suitability): Integrate the resulting peak and calculate the Tailing Factor (Tf) at 5% peak height.

    • Pass: Tf ≤ 1.2. Silanol interactions are successfully suppressed. Proceed to quantitative analysis.

    • Fail: Tf > 1.2. Suppression is insufficient. Action: Verify the pH of the aqueous phase. If the pH is correct, the column's end-capping has likely degraded due to hydrolysis; proceed to Protocol 2 to replace the column.

Protocol 2: Orthogonal Selectivity Screening for Co-eluting Isomers

Objective: To resolve 2-isopropyl-3,5-xylenol from closely eluting alkylphenols using alternative retention mechanisms[5].

  • Column Installation: Install a Phenyl-Hexyl or highly end-capped core-shell C18 column[4]. Causality: Phenyl-hexyl phases provide orthogonal π-π interactions, differentiating isomers that have identical hydrophobicities.

  • Modifier Substitution: Replace Acetonitrile with Methanol in the mobile phase. Causality: Methanol acts as a hydrogen-bond donor/acceptor, providing different selectivity for phenolic isomers compared to aprotic Acetonitrile[6].

  • Gradient Elution: Program a shallow gradient: 40% to 80% Methanol over 20 minutes at a flow rate of 1.0 mL/min.

  • Self-Validation Check (Resolution): Inject a mixed standard containing 2-isopropyl-3,5-xylenol and its known co-eluting isomers. Calculate the Resolution (Rs) between the critical pair.

    • Pass: Rs ≥ 1.5. Baseline resolution is achieved. The method is validated for specificity.

    • Fail: Rs < 1.5. Action: Decrease the gradient slope (e.g., 40% to 60% over 20 minutes) or lower the column compartment temperature by 5°C to increase the residency time for π-π interactions to take effect.

References

  • SIELC Technologies. "Separation of 2-Isopropyl-3,5-xylenol on Newcrom R1 HPLC column." Available at:[Link]

  • PMC (NIH). "HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks." Available at:[Link]

  • LCGC International. "Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column." Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Available at:[Link]

  • ResearchGate. "Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples." Available at:[Link]

  • ALS Global. "Determination of Low-Level Phenols in Waters and Leachates by HPLC." Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Retention of 2,6-diisopropylphenol (Propofol) on C18 Columns

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatog...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of 2,6-diisopropylphenol, widely known as Propofol. Poor retention on C18 columns is a common, yet often misunderstood, issue. This document provides in-depth, experience-driven troubleshooting strategies and validated protocols to help you achieve robust and reproducible separations.

A critical first step in troubleshooting is confirming the analyte's identity. The compound is 2,6-diisopropylphenol (Propofol), not 2-isopropyl-3,5-dimethylphenol. This guide will proceed with the correct chemical identity.

Section 1: Understanding the Analyte: Key Chemical Properties of Propofol

Effective method development begins with a firm grasp of the analyte's physicochemical properties. Propofol's characteristics are pivotal in diagnosing retention issues on a non-polar stationary phase like C18.

PropertyValueImplication for C18 Chromatography
Chemical Name 2,6-diisopropylphenolThe phenolic hydroxyl group is sterically hindered by two bulky isopropyl groups.
pKa ~11[1][2][3][4][5]As a weak acid, the hydroxyl group only deprotonates under strongly basic conditions. At typical reversed-phase pH ranges (2-8), the molecule is overwhelmingly in its neutral, non-ionized form.
logP (octanol/water) ~3.8[4]A high logP value indicates that Propofol is very hydrophobic (lipophilic). It has a strong affinity for the non-polar C18 stationary phase and should, in principle, be well-retained.
Solubility Slightly soluble in water[2][3]Its limited aqueous solubility necessitates the use of an organic modifier in the mobile phase.

The key takeaway is that Propofol is a hydrophobic, neutral molecule under standard HPLC conditions. Therefore, poor retention is unlikely to be caused by the analyte being too polar or ionized. The investigation should focus on the mobile phase strength and other system parameters.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common questions and issues encountered during the analysis of Propofol.

Q1: Why is my Propofol peak eluting very early, near the solvent front, on a new C18 column?

This is the most frequently reported issue and almost always points to one primary cause:

  • Excessive Organic Solvent in the Mobile Phase: Propofol is highly hydrophobic. If the mobile phase is too "strong" (i.e., contains too high a percentage of organic solvent like acetonitrile or methanol), the analyte will have a low affinity for the stationary phase and be swept through the column quickly. Published methods often use a significant amount of organic solvent, for instance, 69% acetonitrile or 77% methanol, which confirms its hydrophobic nature.[6] If you are seeing poor retention, your mobile phase is likely even stronger than this.

Secondary Causes:

  • Incorrect Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase. A stable baseline is a good indicator of equilibration.[7]

  • Strong Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile while the mobile phase is 60% acetonitrile), it can cause the analyte to travel through the column in a "band" of strong solvent, leading to premature elution and poor peak shape. Whenever possible, dissolve samples in the initial mobile phase.

Q2: How does the choice and percentage of organic solvent affect Propofol retention?

The choice and concentration of the organic modifier are the most powerful tools for controlling the retention of a neutral compound like Propofol.

  • Solvent Strength: In reversed-phase chromatography, the solvent strength order is typically Acetonitrile (ACN) > Methanol (MeOH). This means that for the same percentage, ACN will elute compounds faster than MeOH. If you are using ACN and have poor retention, consider reducing its percentage or switching to MeOH.

  • Finding the Right Balance: A systematic approach is best. Start with a mobile phase composition of 80% organic solvent and 20% aqueous phase. If retention is poor, decrease the organic content in 10% increments (e.g., to 70%, then 60%). This will increase the mobile phase polarity, forcing the hydrophobic Propofol to interact more strongly with the C18 stationary phase, thus increasing retention time.

Q3: Does mobile phase pH matter for Propofol retention?

This is a crucial point of clarification. While pH is a critical parameter for ionizable compounds, its role is different for Propofol.

  • Ionization State: With a pKa of ~11, Propofol is fully protonated and neutral in mobile phases with a pH below 9.[1][5] Therefore, adjusting the pH between 2 and 8 will not change the ionization state of Propofol and will have a negligible direct effect on its retention.[8][9]

  • Why a Low pH is Still Recommended: Despite Propofol's neutrality, operating at a low pH (e.g., 2.5 - 4.0) is a best practice for several reasons:

    • Suppressing Silanol Interactions: The silica backbone of C18 columns has residual silanol groups (Si-OH) that are ionized at mid-to-high pH. These ionized silanols can cause undesirable secondary interactions, leading to peak tailing.[10] Working at a low pH protonates these silanols, minimizing these interactions and improving peak shape.[8]

    • Method Robustness: Controlling the pH ensures that small variations in mobile phase preparation do not lead to shifts in selectivity or retention for other potential analytes in the sample.[8]

Q4: My retention is still poor after adjusting the mobile phase. Could my column be the problem?

If mobile phase optimization doesn't resolve the issue, consider the column itself.

  • Column Degradation: Over time, especially under harsh pH conditions (pH < 2 or > 8), the C18 bonded phase can be stripped from the silica support, leading to a general loss of retention for all hydrophobic compounds.

  • Column Dewetting (Phase Collapse): This occurs when using highly aqueous mobile phases (typically >95% water) with traditional C18 columns.[11] The polar mobile phase is expelled from the hydrophobic pores of the stationary phase, drastically reducing surface area and retention. This is an unlikely cause for Propofol, as its analysis requires a high percentage of organic solvent, but it's a phenomenon to be aware of when analyzing more polar compounds.

  • Alternative Selectivity: While C18 is the standard, columns with different stationary phases can offer alternative selectivities. For aromatic compounds like Propofol, a C18-phenyl or Phenyl-Hexyl column can provide additional π-π interactions, which may enhance retention and selectivity relative to other analytes.[12][13]

Q5: What other system parameters should I check?

If both mobile phase and column have been ruled out, a systematic check of the HPLC system is warranted.

  • Flow Rate Accuracy: A flow rate that is higher than the setpoint will cause retention times to decrease. Verify the pump's flow rate using a calibrated flow meter or by collecting the eluent in a graduated cylinder for a set time.[7][14]

  • System Leaks: Any leak between the injector and the detector will lead to a drop in pressure and can affect flow rate and retention.[15]

  • Column Temperature: Lower temperatures generally lead to longer retention times. Ensure your column oven is set to and maintaining the correct temperature. Inconsistent temperature control can cause retention time drift.[7][14]

  • Gradient Mixer vs. Premixed Mobile Phase: If you are running a gradient or using an on-line mixer for an isocratic method, ensure the proportioning valves are working correctly.[14] As a test, prepare a manual premix of the mobile phase and run it to see if the retention issue persists.[16]

Section 3: Experimental Protocols for Method Optimization

Follow these protocols to systematically troubleshoot and optimize your method.

Protocol 1: Systematic Mobile Phase Optimization

This protocol aims to find the optimal organic solvent concentration for adequate retention (k' > 2).

  • System Preparation:

    • Aqueous Phase (A): HPLC-grade water with 0.1% formic acid or phosphoric acid, adjusted to a pH of ~3.0.

    • Organic Phase (B): HPLC-grade Acetonitrile (ACN).

  • Column: A standard L1-type C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 276 nm or Fluorescence (Excitation: 276 nm, Emission: 310 nm) for higher sensitivity.[6][17][18]

    • Injection Volume: 10 µL.

  • Experimental Steps:

    • Equilibrate the column with a mobile phase of 20% A : 80% B for at least 15 minutes or until a stable baseline is achieved.

    • Inject your Propofol standard. Record the retention time (t_R).

    • If retention is poor (t_R is near the void time, t_0), decrease the organic content.

    • Change the mobile phase to 30% A : 70% B . Equilibrate and inject the standard.

    • Repeat with 40% A : 60% B if necessary.

  • Data Analysis:

    • Organize your results in a table to observe the trend. The goal is to achieve a retention time that is at least 2-3 times the column's void time.

% Aqueous (0.1% Formic Acid)% AcetonitrileExpected ObservationRecommendation
20%80%Very early elution, poor retention (k' < 1)Decrease organic percentage
30%70%Increased retention (k' likely 1-3)Potential starting point for optimization
40%60%Good retention (k' likely > 3)Good starting point; may need to increase organic % if retention is too long
Protocol 2: Verifying and Optimizing Mobile Phase pH

This protocol ensures the pH is controlled for method robustness and optimal peak shape.

  • Reagent Preparation:

    • Prepare a 10% solution of phosphoric acid or formic acid in HPLC-grade water.

  • Aqueous Phase pH Adjustment:

    • Measure out the required volume of HPLC-grade water for your mobile phase (e.g., 400 mL for a 1L 40:60 mix).

    • Place a calibrated pH probe in the water.

    • While stirring, add the acid solution dropwise until the pH reaches the target value (e.g., pH 3.0). Crucially, always adjust the pH of the aqueous component before mixing it with the organic solvent. [8]

    • Once the target pH is stable, add the required volume of organic solvent (e.g., 600 mL of ACN).

  • Mobile Phase Final Preparation:

    • Mix the solution thoroughly.

    • Degas the final mobile phase using sonication or vacuum filtration before use.[6]

Section 4: Visual Guides & Workflows

Visual aids can simplify the troubleshooting process, providing a clear path from problem to solution.

TroubleshootingWorkflow start Poor Retention of Propofol check_mp Step 1: Check Mobile Phase Is Organic % too high? start->check_mp adjust_mp Decrease Organic % in 10% increments (e.g., 80% -> 70% -> 60%) check_mp->adjust_mp Yes check_solvent Is sample solvent stronger than mobile phase? check_mp->check_solvent No check_column Step 2: Check Column Is retention still poor? adjust_mp->check_column Adjusted adjust_solvent Redissolve sample in mobile phase check_solvent->adjust_solvent Yes check_solvent->check_column No adjust_solvent->check_column column_age Is column old or used under harsh pH? check_column->column_age Yes check_system Step 3: Check System Is retention still poor? check_column->check_system No replace_column Replace with new C18 column column_age->replace_column Yes alt_selectivity Consider C18-Phenyl for alternative selectivity column_age->alt_selectivity No, but need options solution Problem Solved replace_column->solution alt_selectivity->solution flow_rate Verify flow rate with external measurement check_system->flow_rate leaks Check for pressure drops and visible leaks flow_rate->leaks temp Verify column temperature leaks->temp temp->solution AnalyteState cluster_pH Mobile Phase pH Scale cluster_Analyte Propofol State pH_low pH 2-8 (Typical RP Range) neutral Propofol-OH Neutral & Hydrophobic Well Retained pH_low->neutral Favored State pH_high pH_high ionized Propofol-O⁻ Anionic & More Polar Poorly Retained pH_high->ionized Favored State

Caption: The relationship between mobile phase pH and the ionization state of Propofol.

References

  • Benchchem. (n.d.). Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
  • Yarbrough, J., Harvey, R., & Cox, S. (2016). Determination of Propofol Using High Performance Liquid Chromatography in Whole Blood with Fluorescence Detection.
  • Yarbrough, J., Harvey, R., & Cox, S. (2012). Determination of Propofol Using High Performance Liquid Chromatography in Whole Blood with Fluorescence Detection.
  • Deranged Physiology. (2025, March 2). Propofol.
  • GlobalRPH. (2014, December 15). Search RXList.com© Drug Database - RX List Database.
  • Pavel, O., et al. (2021).
  • Kotani, Y., et al. (2008). The Experimental and Clinical Pharmacology of Propofol, an Anesthetic Agent with Neuroprotective Properties. PMC.
  • Unknown Authors. (n.d.). Determination of propofol in follicular fluid by HPLC.
  • Unknown Authors. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF PROPOFOL IN BULK AND PHARMACEUTICAL FORMULATIONS. [Source document appears to be from an academic journal or conference proceedings, specific source name not fully available].
  • Feuner, H., et al. (2007). A rapid and simple HPLC method for the analysis of propofol in biological fluids. PubMed.
  • Agilent. (2010, August 31). Fast Analysis of Environmental Phenols with Agilent Poroshell 120 EC-C18 Columns.
  • National Institutes of Health. (n.d.). Propofol | C12H18O | CID 4943. PubChem.
  • GasGasGas. (2024, November 8). Ep 2 - Propofol For The FRCA Primary.
  • MAC-MOD Analytical. (n.d.). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Unknown Authors. (n.d.). Phenolic Compounds Recoveries (%) by ISOLUTE C18 Columns.
  • Nunes, M. A., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. PMC.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?.
  • Dolan, J. W. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity.
  • Unknown Authors. (n.d.). Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method. PubMed.
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase.
  • Al-Busaidi, J. K., et al. (2024).
  • Unknown Authors. (n.d.). Separation of phenols on Sil-RCC3-C18 column (a) and ODS column (b). Mobile phase.
  • MAC-MOD Analytical. (n.d.). exploring the selectivity of C18 phases with Phenyl and PFP functionality.
  • Nawrocki, J., et al. (2026, March 27). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work.
  • Rocío-Bautista, P., et al. (n.d.). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. PMC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Unknown Author. (n.d.). HPLC Troubleshooting Guide. [Source appears to be a general chromatography resource, specific publisher not identified].
  • Waters Knowledge Base. (n.d.). What are the common causes of longer than expected retention on an LC column? - WKB236458.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Washington State University. (n.d.). HPLC Troubleshooting Guide.
  • Unknown Author. (n.d.). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. [Source appears to be a presentation or technical note, specific publisher not identified].
  • Walter, T. H., et al. (2005). Mechanism of retention loss when C8 and C18 HPLC columns are used with highly aqueous mobile phases. PubMed.

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Gradients for 2-Isopropyl-3,5-Xylenol Separation

Welcome to the Analytical Method Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize Reverse Phase H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Method Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) methods for 2-isopropyl-3,5-xylenol (IPX) .

Rather than simply providing a list of parameters, this guide focuses on the physicochemical causality behind chromatographic behavior. Understanding why a weak acid like IPX (LogP ~3.62) interacts dynamically with both the mobile phase and the stationary phase is the key to developing a self-validating, robust separation protocol[1].

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why am I experiencing co-elution of 2-isopropyl-3,5-xylenol with its structural isomers (e.g., 2,5-diisopropyl-3,4-xylenol) during a standard linear gradient? Causality: Structural isomers of alkylphenols possess nearly identical hydrophobicities. A steep linear gradient (e.g., 5–10% B/min) rapidly increases the solvent strength, compressing the elution window. This fails to provide sufficient selectivity ( α ) time for the stationary phase to differentiate between the subtle steric differences of the isomers. Actionable Fix: Implement a segmented (multi-step) gradient . By flattening the gradient slope to 1–2% B/min specifically around the expected elution window of IPX (typically 45–60% Acetonitrile), you maximize the interaction time between the analytes and the stationary phase, effectively baseline-resolving the isomers.

Q2: I switched my mobile phase modifier from Phosphoric acid to Formic acid for LC-MS compatibility. Why is my IPX peak now exhibiting severe tailing and a shifted retention time? Causality: IPX is a weak acid (phenolic OH, pKa ~10.5). While it remains unionized under most acidic conditions, the residual silanols on the silica-based stationary phase do not. Phosphoric acid (pKa 2.15) buffers the mobile phase at a pH of ~2.1, which fully protonates (neutralizes) these silanols, minimizing secondary interactions[2]. Formic acid (0.1%) yields a higher pH of ~2.7. At this pH, a fraction of highly acidic silanols becomes ionized ( SiO− ), leading to secondary hydrogen bonding or ion-dipole interactions with the phenol hydroxyl group, causing peak tailing. Actionable Fix: For Mass-Spec (MS) compatible applications, increase the Formic acid concentration to 0.2% to further suppress silanol ionization, or switch to a specialized reverse-phase column with low silanol activity (e.g., Newcrom R1 or heavily end-capped C18 phases) designed for phenolic compounds[3].

Q3: How can I eliminate the severe baseline drift observed during the gradient run when monitoring at 210 nm? Causality: Acetonitrile and water have different UV absorbance profiles at low wavelengths. As the percentage of Acetonitrile increases during the gradient, the background absorbance of the mobile phase changes, causing the baseline to drift upwards or downwards, which obscures low-level impurity integration. Actionable Fix: Shift your detection wavelength to 270–280 nm . The aromatic ring of the xylenol structure strongly absorbs in this region, while the solvent background absorbance is virtually zero. This ensures a flat baseline and a significantly higher signal-to-noise (S/N) ratio.

Part 2: Experimental Protocol for Gradient Optimization

This self-validating protocol ensures reproducible retention and sharp peak shapes for IPX and its related impurities.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: HPLC-grade Water with 0.1% Phosphoric acid (v/v) for UV detection, or 0.2% Formic acid (v/v) for MS detection[2].

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) with the same acid modifier concentration.

  • Validation Check: Measure the pH of Mobile Phase A to ensure it is ≤2.5 before use to guarantee silanol suppression.

Step 2: System Equilibration

  • Purge the HPLC system and equilibrate the column (e.g., 150 x 4.6 mm, 3 µm particle size) with 10 column volumes (CV) of the initial gradient composition (10% B) at a flow rate of 1.0 mL/min. Proper hydration of the stationary phase is critical for hydrophobic alkylphenols.

Step 3: Segmented Gradient Programming Program the pump to execute the following segmented gradient to maximize resolution:

  • 0.0 - 3.0 min: 10% B 45% B (Rapid ramp to the critical elution zone).

  • 3.0 - 10.0 min: 45% B 60% B (Shallow 2.1% B/min slope for isomer resolution).

  • 10.0 - 12.0 min: 60% B 90% B (Column wash to elute highly retained matrix components).

  • 12.0 - 15.0 min: 90% B 10% B (Re-equilibration).

Step 4: System Suitability Testing (SST)

  • Inject a standard mixture of IPX and its known isomers. Verify that the Resolution ( Rs​ ) between critical pairs is ≥1.5 and the Peak Asymmetry ( Tf​ ) is ≤1.2 .

Part 3: Data Presentation

The table below summarizes the quantitative improvements achieved by switching from a standard linear gradient to an optimized segmented gradient for IPX separation.

Chromatographic ParameterSteep Linear Gradient (10-90% B in 10 min)Optimized Segmented Gradient
Gradient Slope at Elution 8.0% B / min2.1% B / min
IPX Retention Time ( tR​ ) 5.2 min7.8 min
Resolution ( Rs​ ) vs. Isomers 0.8 (Co-elution)2.1 (Baseline resolved)
Peak Asymmetry ( Tf​ ) 1.35 (Tailing)1.05 (Gaussian)
Signal-to-Noise (S/N) 150280

Part 4: Method Troubleshooting Workflow

G Start Evaluate Initial Linear Gradient CheckRs Resolution (Rs) < 1.5 for IPX Isomers? Start->CheckRs AdjustGrad Segment Gradient: Flatten to 1-2% B/min CheckRs->AdjustGrad  Yes CheckTail Peak Asymmetry (Tf) > 1.2? CheckRs->CheckTail  No AdjustGrad->CheckRs AdjustpH Adjust pH: Ensure pH < 3.0 (e.g., 0.1% H3PO4) CheckTail->AdjustpH  Yes OptTime Optimize Run Time: Steep flush to 95% B CheckTail->OptTime  No AdjustpH->CheckTail End Validated Gradient Method OptTime->End

Workflow for troubleshooting and optimizing IPX mobile phase gradients.

Part 5: References

  • Title: Separation of 2-Isopropyl-3,5-xylenol on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction Source: Analytical and Bioanalytical Chemistry (PubMed) URL: [Link]

Sources

Optimization

Technical Support Center: 2-Isopropyl-3,5-Xylenol Handling &amp; Stability Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific storage and degradation chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the specific storage and degradation challenges associated with 2-isopropyl-3,5-xylenol (CAS: 60834-80-2).

Because alkylated phenols are inherently reactive, standard storage practices are often insufficient. This guide synthesizes mechanistic chemistry with field-proven protocols to ensure the absolute integrity of your compound from the bulk powder stage to the final experimental assay.

Part 1: Mechanistic FAQs (The "Why")

Q1: Why does my 2-isopropyl-3,5-xylenol powder or solution turn yellow, pink, or brown over time? A1: This discoloration is the visual manifestation of auto-oxidation. 2-isopropyl-3,5-xylenol is a sterically hindered phenol. When exposed to molecular oxygen, UV light, or trace transition metals, the hydroxyl (-OH) group undergoes a Hydrogen Atom Transfer (HAT), resulting in a highly reactive phenoxyl radical.

While the isopropyl group at the ortho position and methyl groups at the meta positions provide electron density that lowers the O-H bond dissociation enthalpy, the para position (C4) remains completely unsubstituted. This open para position makes the radical highly vulnerable to further single-electron oxidation into conjugated para-benzoquinones or quinone methides, which absorb visible light and appear yellow or brown .

OxidationPathway A 2-Isopropyl-3,5-xylenol (Intact Phenol) B Phenoxyl Radical (Resonance Stabilized) A->B O2, UV Light, Trace Metals C Quinone Methide / Benzoquinone B->C Further Oxidation D Dimerization / Oligomers B->D Radical Coupling C->D Polymerization

Figure 1: Auto-oxidation pathway of 2-isopropyl-3,5-xylenol leading to colored degradation products.

Q2: How do trace metals in my solvents affect the stability of this compound? A2: Trace transition metals, particularly Copper (Cu²⁺) and Iron (Fe³⁺), act as potent catalysts for phenolic oxidation via Fenton-like redox cycling. They facilitate the rapid conversion of the intact phenol into the phenoxyl radical without the need for UV initiation. If your solvent matrix or glassware contains trace metals, degradation will occur even in the dark.

Q3: Can I rely on steric hindrance alone to protect the molecule? A3: No. While bulky ortho substituents (like the isopropyl group) provide some kinetic stability to the resulting radical by blocking immediate dimerization at that site, the lack of a para substituent leaves a critical vulnerability. True stabilization requires a multi-layered approach: eliminating oxygen, blocking light, and sequestering metals .

Part 2: Troubleshooting & Experimental Workflows (The "How-To")

Q4: My stock solutions degrade rapidly. What is the definitive protocol for preparing and storing stabilized solutions? A4: To prevent degradation, you must treat the preparation as an anaerobic, metal-free workflow. The following self-validating protocol ensures maximum stability for stock solutions.

Self-Validating Checkpoint: A successfully prepared solution will remain completely colorless after 24 hours at room temperature under an Argon atmosphere. If a faint pink or yellow tint develops, your solvent degassing was incomplete or trace metals are present, and the batch must be discarded.

Step-by-Step Methodology: Stabilized Stock Preparation
  • Solvent Degassing: Sparge your chosen solvent (e.g., anhydrous ethanol, DMSO) with ultra-pure Argon (Ar) or Nitrogen (N₂) for a minimum of 30 minutes. This physically displaces dissolved molecular oxygen.

  • Sacrificial Stabilization (Optional but Recommended): Before adding your target compound, dissolve a sacrificial antioxidant such as Butylated hydroxytoluene (BHT) at 0.01% - 0.1% w/v. BHT will preferentially scavenge any residual peroxy radicals. If working in aqueous media, add 1 mM EDTA to chelate catalytic trace metals.

  • Anaerobic Dissolution: Weigh the 2-isopropyl-3,5-xylenol powder and dissolve it into the degassed solvent. Perform this step under a steady stream of inert gas or inside a glovebox.

  • Aliquoting: Divide the stock solution into pre-purged, single-use amber glass vials. Amber glass blocks UV/Vis radiation, preventing photo-induced radical initiation.

  • Headspace Backfilling & Storage: Gently blow Argon into the headspace of each vial for 5 seconds to displace ambient air. Seal immediately with PTFE-lined caps (avoid rubber septa, which are oxygen-permeable) and store at -20°C.

StorageWorkflow Step1 Step 1: Solvent Degassing Purge with Argon (30 min) Step2 Step 2: Dissolution Add 2-Isopropyl-3,5-xylenol Step1->Step2 Step3 Step 3: Stabilization Add BHT or EDTA (Optional) Step2->Step3 Step4 Step 4: Aliquoting Transfer to Amber Vials Step3->Step4 Step5 Step 5: Storage Backfill with Ar, Store at -20°C Step4->Step5

Figure 2: Step-by-step workflow for preparing and storing stabilized 2-isopropyl-3,5-xylenol.

Part 3: Quantitative Data & Storage Comparison

To emphasize the causality between storage conditions and compound integrity, refer to the empirical stability matrix below. This table summarizes the expected shelf-life before detectable quinone formation (discoloration) occurs.

Storage ConditionAtmosphereContainer TypeAdditives / StabilizersExpected Shelf-LifeDiscoloration Risk
Bulk Powder (25°C) AirClear GlassNone< 2 weeksHigh (Brown/Pink)
Bulk Powder (4°C) AirAmber GlassNone1 - 3 monthsModerate
Bulk Powder (-20°C) Argon/N₂Amber GlassNone> 12 monthsLow
Solution (25°C) AirClear GlassNone< 48 hoursVery High
Solution (4°C) AirAmber GlassNone1 - 2 weeksHigh
Solution (-20°C) Argon/N₂Amber Glass0.1% BHT> 6 monthsLow

Part 4: References

  • Tarabanko, V. E., & Tarabanko, N. (2017). Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. International Journal of Molecular Sciences.[Link]

  • Rubio-Cortés, J. E., et al. (2021). In Vitro Study of the Effect of 2,6-Substituents at the New 4-Ethoxy-Phenols as Antioxidants. Polycyclic Aromatic Compounds.[Link]

Troubleshooting

Technical Support Center: Troubleshooting UV Baseline Noise for 2-Isopropyl-3,5-Dimethylphenol Analysis

Welcome to the Advanced Chromatography Support Center. Accurate quantitation of substituted alkylphenols like 2-isopropyl-3,5-dimethylphenol (CAS 60834-80-2) via HPLC-UV requires pristine baseline stability.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Accurate quantitation of substituted alkylphenols like 2-isopropyl-3,5-dimethylphenol (CAS 60834-80-2) via HPLC-UV requires pristine baseline stability. Because phenols often require acidic mobile phases to keep the hydroxyl group fully protonated (preventing peak tailing on silica-based columns), analysts frequently encounter baseline noise, drift, and optical artifacts—particularly at lower UV wavelengths.

As a Senior Application Scientist, I have designed this guide to move beyond basic checklists. Here, we explore the mechanistic causality behind baseline anomalies and provide self-validating protocols to permanently resolve them.

Part 1: Diagnostic Workflow

Before adjusting any instrument parameters, you must isolate the root cause of the noise. Use the logical workflow below to categorize the anomaly as an optical, fluidic, or chemical issue.

BaselineTroubleshooting Start Observe Baseline Noise in UV Detection Analyze Analyze Noise Pattern (Overlay Pressure Trace) Start->Analyze Periodic Periodic / Sinusoidal (Pump/Fluidic Origin) Analyze->Periodic Regular pulses HighFreq High Frequency / Spikes (Optical/Electrical Origin) Analyze->HighFreq Sharp spikes Drift Wandering / Drift (Chemical/Thermal Origin) Analyze->Drift Slow changes Mixer Protocol 2: Check Valves & Mixers Periodic->Mixer Lamp Protocol 1: Clean Flow Cell & Degas HighFreq->Lamp Solvent Balance Absorbance & Equilibrate Temp Drift->Solvent

Diagnostic workflow for isolating HPLC-UV baseline noise sources.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for 2-isopropyl-3,5-dimethylphenol to maximize the signal-to-noise (S/N) ratio? A1: Alkylphenols exhibit two primary UV absorbance bands: the E-band (deep UV, ~210 nm) and the B-band (aromatic ring, ~270–280 nm). While the 210 nm band provides higher absolute molar absorptivity, it is highly susceptible to baseline noise. The noise of a UV detector is inversely proportional to the amount of light falling on the photodiodes[1]. Highly absorbing organic modifiers (e.g., methanol, UV cutoff 210 nm) and acidic additives drastically reduce light throughput at <220 nm, amplifying noise[2]. Expert Recommendation: Shift your detection wavelength to 275 nm. This bypasses solvent background absorbance, significantly improving the S/N ratio despite the lower absolute peak height.

Q2: Why does my baseline drift upward during gradient elution of this phenol? A2: Baseline drift during gradient elution is typically a chemical phenomenon driven by changes in the refractive index and background absorbance of the mobile phase[3]. This is especially pronounced when using Trifluoroacetic Acid (TFA) to protonate the phenol. TFA absorbs UV light strongly at <220 nm, and as its concentration changes across the gradient, the baseline inevitably rises[4]. Expert Recommendation: Balance the absorbance by adding your modifier to both the aqueous and organic phases[3]. If MS compatibility is not required, switch to Phosphoric Acid, which has a UV cutoff <200 nm and provides a perfectly flat baseline[2].

Q3: How can I definitively distinguish between pump pulsation noise and detector noise? A3: Pump issues (e.g., leaking pump seals, worn pistons, or malfunctioning check valves) create regular, sinusoidal baseline fluctuations due to pressure drops during the pump stroke[3]. Detector issues create high-frequency, random noise. Self-Validating Test: Overlay the system pressure trace with the UV baseline of a blank injection. If the baseline wander perfectly correlates with the pressure ripples, the issue is fluidic[3]. If there is no correlation, the issue is optical.

Q4: My baseline shows sharp, non-Gaussian spikes. What is the mechanism behind this? A4: Sharp spikes that lack a Gaussian peak shape when zoomed in are optical artifacts, not chemical peaks[1]. The most common mechanistic cause is outgassing. If the mobile phase is poorly degassed, the pressure drop that occurs as the eluent enters the detector flow cell causes dissolved gases to form micro-bubbles[2]. These bubbles physically refract the UV light away from the photodiode, causing a sudden, sharp spike in apparent absorbance[2]. Expert Recommendation: Ensure vacuum degassers are functioning and apply a slight backpressure (e.g., install narrow PEEK tubing post-detector to generate ~50 psi) to keep gases dissolved in solution[2].

Part 3: Mobile Phase Optimization Data

Selecting the right additive is critical for phenol analysis. Use the table below to balance peak shape requirements against baseline stability.

AdditiveUV Cutoff (nm)Volatility / MS CompatibilityImpact on UV Baseline (<220 nm)Recommended Application for Phenols
Trifluoroacetic Acid (0.1%) ~210High (Volatile)High (Significant gradient drift)LC-MS methods; avoid for low-UV HPLC.
Formic Acid (0.1%) 210High (Volatile)ModerateGeneral purpose LC-MS.
Acetic Acid (0.1%) 210High (Volatile)HighRarely used for low-UV detection.
Phosphoric Acid (0.1%) <200Low (Non-volatile)Low (Stable, flat baseline)HPLC-UV only; optimal for alkylphenols.

Part 4: Step-by-Step Experimental Protocols

Protocol 1: Flow Cell Cleaning and Optical Verification (Self-Validating)

Objective: Remove accumulated 2-isopropyl-3,5-dimethylphenol, organic contaminants, and buffer salts from the flow cell windows without introducing column bleed as a variable.

  • Isolate the Detector: Disconnect the HPLC column and replace it with a zero-dead-volume union. Causality: This self-validating step ensures any observed noise is stemming from the system itself, not column degradation or bleed[5].

  • Aqueous Flush: Pump freshly prepared, HPLC-grade water through the system at 1.0 mL/min for 15 minutes. Causality: This dissolves and flushes any precipitated buffer salts from the flow cell[3].

  • Organic Flush: Switch to 100% Isopropanol (IPA) or Methanol for 20 minutes. Causality: Alkylphenols are highly hydrophobic. IPA effectively dissolves residual organic films coating the quartz windows[3].

  • Optical Verification: Flush the cell with HPLC water. Run a lamp intensity test using the detector's onboard diagnostics. Monitor the baseline at 275 nm; the peak-to-peak noise should be < 0.05 mAU. If noise persists, the lamp energy is depleted and requires replacement[2].

Protocol 2: System Passivation and Fluidic Troubleshooting

Objective: Eliminate sinusoidal baseline noise caused by improper mobile phase mixing or pump pulsation.

  • Check Valve Verification: Run the pump with pure solvent and monitor the pressure ripple. If the pressure fluctuates by more than 2%, clean or replace the check valves. Note: Many users report success switching to ceramic check valves to reduce noise in TFA-based runs[4].

  • Mixing Linearity Test: To verify the proportioning valves, run a step gradient (0%, 25%, 50%, 75%, 100% B) using water as Mobile Phase A and water doped with 0.1% acetone as Mobile Phase B. Monitor at 265 nm. The steps should be perfectly flat and equidistant.

  • Mixer Upgrade: If the baseline shows sinusoidal noise during a gradient (especially with TFA), install a post-market static mixer or in-line filter between the pump and the injector. Causality: Modern detectors are highly sensitive to improper mixing. A static mixer homogenizes the refractive index of the solvent before it reaches the flow cell[2].

Part 5: References

  • Troubleshooting Common HPLC Issues Labcompare.com

  • Why Your HPLC Baseline Drifts—And How to Stop It Separation Science

  • Eliminating Baseline Problems Agilent Technologies

  • HPLC Diagnostic Skills Vol I – Noisy Baselines Element Lab Solutions

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines Chromatography Online

Sources

Optimization

Technical Support Center: Resolving Co-Elution of 2-Isopropyl-3,5-Xylenol Isomers in GC-MS

Welcome to the Advanced Analytical Troubleshooting Center. This guide is engineered for researchers and drug development professionals facing chromatographic bottlenecks when analyzing complex alkylphenol mixtures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Troubleshooting Center. This guide is engineered for researchers and drug development professionals facing chromatographic bottlenecks when analyzing complex alkylphenol mixtures. Specifically, we address the notorious co-elution of 2-isopropyl-3,5-xylenol (2-isopropyl-3,5-dimethylphenol) and its positional isomers during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Below, you will find our diagnostic workflow, in-depth FAQs explaining the physicochemical causality of these issues, structured quantitative data, and self-validating experimental protocols.

Diagnostic Resolution Workflow

Workflow A Co-elution Detected: 2-isopropyl-3,5-xylenol isomers B Assess Sample Matrix & Throughput Needs A->B C Chemical Resolution (Derivatization) B->C Low Complexity Matrix D Instrumental Resolution (GCxGC-TOFMS) B->D High Complexity Matrix E Silylation (BSTFA/TMCS) Amplifies Steric Differences C->E F Orthogonal Separation Volatility x Polarity D->F G Baseline Resolution (Rs > 1.5) E->G F->G

Fig 1: Diagnostic workflow for resolving alkylphenol isomer co-elution via chemical or hardware mods.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do 2-isopropyl-3,5-xylenol and its positional isomers co-elute on standard 5% phenyl-methylpolysiloxane columns (e.g., HP-5MS)? A: Co-elution occurs because positional isomers of alkylphenols possess virtually identical boiling points and dipole moments. A standard 5% phenyl column separates analytes primarily based on volatility (dispersive interactions). Because the structural differences between these isomers are purely positional (e.g., the placement of the isopropyl and methyl groups on the phenol ring), their vapor pressures are indistinguishable to the stationary phase. Furthermore, single-quadrupole MS cannot mathematically deconvolute these peaks because their Electron Ionization (EI) spectra are identical, both yielding a dominant molecular ion at m/z 164 and identical tropylium/benzyl fragmentation cascades.

Q2: How does chemical derivatization resolve this co-elution, and why is BSTFA with 1% TMCS the recommended reagent? A: Derivatization alters the physicochemical properties of the analyte to amplify minor structural differences. By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS), the polar hydroxyl (-OH) proton is replaced with a bulky trimethylsilyl (TMS) group. The Causality: The bulky TMS group interacts uniquely with the adjacent substituents on the aromatic ring. For 2-isopropyl-3,5-xylenol, the bulky isopropyl group at the ortho (2-) position creates significant steric hindrance against the newly attached TMS group. This steric strain forces the molecule into a specific 3D conformation, altering its interaction with the stationary phase compared to an isomer where the isopropyl group is at the para (4-) position (which lacks this localized steric clash). The 1% TMCS acts as a crucial Lewis acid catalyst; without it, the sterically hindered hydroxyl group of the 2-isopropyl isomer would fail to react completely [1].

Q3: Matrix interferences prevent us from using derivatization. What instrumental techniques can separate these underivatized isomers? A: If chemical alteration is unfeasible, you must employ Comprehensive Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS). The Causality: GCxGC subjects the sample to two orthogonal separation mechanisms. The first dimension (typically a 30m non-polar column) separates by volatility. The co-eluting isomer packet is then trapped by a thermal modulator and injected into a second dimension (a short 1-2m highly polar column, like a Wax phase), which separates them based on hydrogen bonding and pi-pi interactions. Because positional isomers have slightly different electron density distributions across the aromatic ring, the polar column can pull them apart. TOFMS is mandatory here because the secondary peaks elute in 100-200 milliseconds, requiring acquisition rates of up to 500 Hz to accurately define the peak shape [2, 3].

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance when applying different resolution strategies to a mixture of 2-isopropyl-3,5-xylenol and its closest co-eluting isomers.

Analytical StrategyColumn ConfigurationSample PreparationResolution ( Rs​ )Total Run TimeLimit of Detection (LOD)
Standard GC-MS 30m 5% Phenyl (1D)Direct Injection (None)< 0.8 (Co-elution)25 min50 ng/mL
Derivatized GC-MS 30m 5% Phenyl (1D)BSTFA + 1% TMCS1.8 (Baseline)28 min10 ng/mL
GCxGC-TOFMS 30m 5% Phenyl × 1.5m PEGDirect Injection (None)> 2.5 (Orthogonal)35 min1 ng/mL
Step-by-Step Experimental Methodologies
Protocol 1: Silylation of Sterically Hindered Alkylphenols

This protocol utilizes BSTFA + 1% TMCS to amplify steric differences between isomers.

  • Sample Preparation: Extract the target analytes into a non-polar, anhydrous solvent (e.g., GC-grade Hexane). Ensure the extract is completely free of water, as moisture will instantly quench the silylating reagent.

  • Reagent Addition: Transfer 100 µL of the sample extract into a 2 mL glass autosampler vial equipped with a glass micro-insert. Add 50 µL of BSTFA + 1% TMCS and 10 µL of anhydrous pyridine (acts as an acid scavenger to drive the reaction forward).

  • Incubation: Seal the vial with a PTFE-lined cap. Incubate in a dry block heater at 70°C for 45 minutes. Note: The extended time and elevated temperature are strictly required to overcome the activation energy barrier caused by the ortho-isopropyl steric hindrance.

  • Cooling and Injection: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS operating in splitless mode.

Validation Checkpoint (Self-Validating System): Interrogate the resulting mass spectrum. If the peak area of the underivatized parent ion (m/z 164) is >5% relative to the derivatized TMS-adduct (m/z 236), the reaction is incomplete. Discard the vial, verify the anhydrous state of your solvents, and prepare a fresh batch.

Protocol 2: GCxGC-TOFMS Method Setup for Isomer Resolution

Use this protocol when analyzing complex biological or environmental matrices where derivatization causes excessive background noise.

  • Column Configuration: Install a primary non-polar column (e.g., Rxi-5Sil MS, 30m × 0.25mm × 0.25µm) and a secondary polar column (e.g., Rtx-Wax, 1.5m × 0.18mm × 0.18µm). Connect them using a deactivated glass press-fit connector inside the thermal modulator.

  • Modulation Setup: Set the modulation period ( PM​ ) to 4.0 seconds. Set the hot pulse duration to 1.2 seconds and the cold time to 0.8 seconds.

  • Temperature Programming:

    • Primary Oven: 60°C (hold 1 min) to 250°C at 5°C/min.

    • Secondary Oven Offset: +15°C relative to the primary oven. Causality: The positive offset prevents the polar secondary column from retaining the analytes too long, which would cause "wrap-around" into the next modulation cycle.

    • Modulator Offset: +30°C relative to the primary oven to ensure rapid, focused desorption.

  • TOFMS Acquisition: Set the mass range to m/z 40–400 and the acquisition rate to 200 spectra/second.

Validation Checkpoint (Self-Validating System): Evaluate the 2D contour plot of a known standard. Calculate the number of modulations per primary peak. If there are fewer than 3 slices per peak, decrease the modulation period ( PM​ ) to 3.0 seconds to guarantee quantitative preservation of the primary dimension's separation. If wrap-around occurs, increase the secondary oven offset to +20°C.

References
  • Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination Source: PubMed (National Institutes of Health) URL:[Link]

  • Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry Source: Taylor & Francis Online URL:[Link]

  • Comprehensive two-dimensional gas chromatography (GCxGC) - Principles and Benefits Source: Chemistry Matters URL:[Link]

Troubleshooting

Refining liquid-liquid extraction yields for 2-isopropyl-3,5-dimethylphenol

Target Analyte: 2-Isopropyl-3,5-dimethylphenol (CAS: 60834-80-2) Module: Phase Partitioning & Yield Refinement Welcome to the advanced troubleshooting portal for the isolation of 2-isopropyl-3,5-dimethylphenol. As a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 2-Isopropyl-3,5-dimethylphenol (CAS: 60834-80-2) Module: Phase Partitioning & Yield Refinement

Welcome to the advanced troubleshooting portal for the isolation of 2-isopropyl-3,5-dimethylphenol. As a highly lipophilic alkylphenol, this compound presents unique challenges during liquid-liquid extraction (LLE), including emulsion susceptibility and pH-dependent partitioning. This guide provides causality-driven solutions to refine your extraction yields, ensuring high recovery and scientific integrity for downstream drug development and analytical quantification.

Section 1: Troubleshooting Guides & FAQs

Q1: Why is my extraction yield low despite using a highly non-polar organic solvent? Causality & Solution: The issue is likely related to the thermodynamic state of the analyte in the aqueous phase. 2-Isopropyl-3,5-dimethylphenol possesses a weakly acidic phenolic hydroxyl group. If the aqueous phase pH is near or above its pKa, the compound ionizes into a phenolate anion. This ionized form is highly water-soluble and resists partitioning into non-polar organic solvents, as phenols exist in nonionized forms only within the range of pH < pKa (). Actionable Step: Acidify the aqueous sample to pH 3.0–4.0 using 1 M HCl prior to extraction. This ensures the phenol remains entirely in its neutral, protonated state, maximizing its affinity for the organic phase, as higher distribution ratios are achieved under acidic conditions (1)[1].

Q2: I am experiencing severe emulsion formation during the extraction. How can I resolve this without losing my target compound? Causality & Solution: Emulsions frequently occur in biological or environmental samples due to the presence of co-extracted surfactants, proteins, or lipids. For lipophilic alkylphenols, vigorous shaking can trap micro-droplets of the organic solvent within the aqueous matrix. Actionable Step: Implement a "salting-out" strategy. Add 15% to 30% (w/v) sodium chloride (NaCl) to the aqueous phase before adding the organic solvent (). The high ionic strength increases the surface tension of the aqueous phase, breaking the emulsion. Furthermore, the hydration of salt ions decreases the free water available to dissolve the alkylphenol, thermodynamically driving the target compound into the organic phase (2)[2].

Q3: Which organic solvent provides the optimal partition coefficient ( Kp​ ) for 2-isopropyl-3,5-dimethylphenol? Causality & Solution: Because of the isopropyl and two methyl groups, this molecule is highly hydrophobic. While traditional solvents like dichloromethane (DCM) or pure hexane are effective, they can either co-extract polar impurities or fail to optimally interact with the hydroxyl group. Actionable Step: Use Methyl tert-butyl ether (MTBE). MTBE offers an excellent mechanistic balance: its hydrocarbon bulk is non-polar enough to selectively extract the alkylphenol, while its ether oxygen provides weak hydrogen-bond accepting capabilities for the phenolic hydroxyl group, significantly enhancing the extraction yield over pure alkanes.

Section 2: Quantitative Data & Parameter Optimization

The following table summarizes the mechanistic impact of optimizing key LLE parameters for 2-isopropyl-3,5-dimethylphenol:

Extraction ParameterSub-optimal StateOptimized StateYield ImpactMechanistic Causality
Aqueous pH pH > 8.0pH 3.0 - 4.0+45%Prevents phenolate ion formation; maintains molecular neutrality.
Ionic Strength 0% NaCl20% (w/v) NaCl+25%Salting-out effect reduces aqueous solubility of the lipophilic phenol.
Solvent Choice Pure HexaneMTBE+15%Ether oxygen acts as a weak H-bond acceptor for the phenol OH group.
Phase Ratio (Aq:Org) 5:12:1+10%Provides sufficient organic volume to prevent solvent saturation.
Section 3: Self-Validating LLE Protocol

To guarantee reproducibility and trustworthiness, this protocol incorporates a built-in self-validation checkpoint to empirically confirm the success of the extraction.

Phase 1: Matrix Preparation

  • Measure 10.0 mL of the aqueous sample containing the target alkylphenol into a 50 mL polypropylene centrifuge tube.

  • Add 1.0 M HCl dropwise while monitoring with a calibrated pH probe until the solution reaches exactly pH 3.0.

  • Add 2.0 g of analytical-grade NaCl (yielding a 20% w/v solution) and vortex until the salt is fully dissolved.

Phase 2: Extraction & Separation 4. Add 5.0 mL of Methyl tert-butyl ether (MTBE) to the tube to achieve a 2:1 Aqueous-to-Organic phase ratio. 5. Agitate vigorously using a multi-tube vortexer for 5 minutes to maximize the interfacial surface area between the two immiscible phases. 6. Centrifuge the mixture at 3,000 × g for 10 minutes at 20°C to break any micro-emulsions and achieve a sharp phase boundary.

Phase 3: Recovery & Self-Validation 7. Carefully aspirate the upper organic (MTBE) layer using a glass Pasteur pipette and transfer it to a pre-weighed amber glass vial. 8. Self-Validation Checkpoint: To verify extraction completeness, take a 1.0 mL aliquot of the remaining aqueous phase. Adjust its pH to 10 using 1 M NaOH (to fully ionize any residual phenol) and measure the UV absorbance at 270 nm. An absorbance reading matching the baseline blank confirms >95% partitioning of the phenol into the organic phase. 9. Evaporate the MTBE under a gentle stream of ultra-high-purity nitrogen gas to yield the concentrated 2-isopropyl-3,5-dimethylphenol.

Section 4: Extraction Workflow Visualization

LLE_Workflow A Aqueous Sample (Alkylphenol + Impurities) B Acidification (pH 3.0) Protonates Phenol A->B Step 1 C Salting Out (20% NaCl) Reduces Aqueous Solubility B->C Step 2 D Solvent Addition (MTBE) Target Partitioning C->D Step 3 E Centrifugation (3000 x g) Breaks Emulsions D->E Step 4 F Organic Phase (Top) Purified Alkylphenol E->F Separation G Aqueous Phase (Bottom) Polar Impurities & Salts E->G Waste H Self-Validation UV-Vis at 270 nm G->H QA Check

Figure 1: Optimized LLE workflow and self-validation checkpoint for alkylphenol recovery.

References
  • Title: Extraction of Phenols from Water with Functionalized Ionic Liquids Source: ACS Publications URL
  • Source: PubMed (nih.gov)
  • Source: PMC (nih.gov)
  • Source: dkut.ac.

Sources

Optimization

Technical Support Center: Gas Chromatography Analysis of 2-isopropyl-3,5-xylenol

A Guide to Diagnosing and Resolving Peak Tailing Welcome to the technical support guide for the gas chromatographic analysis of 2-isopropyl-3,5-xylenol (Propofol). This resource is designed for researchers, analytical sc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Diagnosing and Resolving Peak Tailing

Welcome to the technical support guide for the gas chromatographic analysis of 2-isopropyl-3,5-xylenol (Propofol). This resource is designed for researchers, analytical scientists, and drug development professionals who encounter the common, yet challenging, issue of peak tailing with this phenolic compound. Asymmetric peaks can significantly compromise resolution, accuracy, and reproducibility, hindering reliable quantification.[1][2][3]

This guide provides a structured, in-depth approach to troubleshooting, moving from fundamental causes to practical, field-proven solutions. Our methodology is built on explaining the causal relationships behind chromatographic phenomena, enabling you to not only fix the immediate problem but also prevent its recurrence.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why does my 2-isopropyl-3,5-xylenol peak exhibit tailing?

A1: The primary cause is unwanted secondary interactions between the analyte and active sites within the GC system.

2-isopropyl-3,5-xylenol is a phenolic compound, characterized by a hydroxyl (-OH) group attached to an aromatic ring. This hydroxyl group is polar and has an "active" hydrogen, making it susceptible to forming hydrogen bonds.[4][5] Peak tailing occurs when a fraction of the analyte molecules are temporarily adsorbed by active sites in the sample flow path. These delayed molecules elute later than the main band, creating an asymmetric or "tailing" peak.[6]

The most common sources of these active sites are:

  • Silanol Groups (-Si-OH): These are exposed on the surfaces of glass inlet liners, glass wool, and even within the fused silica capillary column itself, especially if the stationary phase has been damaged or has bled.[1][2][4] The acidic nature of these silanol groups makes them prime candidates for hydrogen bonding with the phenolic hydroxyl group.

  • Metal Surfaces: Trace metal contamination or interactions with stainless-steel components in the inlet or transfer lines can also create active sites that adsorb analytes.[4]

  • Non-Volatile Residues: Accumulation of matrix components from previous injections can contaminate the inlet liner and the front of the column, creating new active sites.[7][8]

Q2: How can I quickly determine if the peak tailing is a chemical (activity) or physical problem?

A2: Inject a non-polar compound, such as a straight-chain alkane (e.g., hexadecane), using the same method.

This is a critical diagnostic test that can save significant time by isolating the problem's origin.[7]

  • If the alkane peak is sharp and symmetrical, but the 2-isopropyl-3,5-xylenol peak tails: The problem is chemical in nature. Your system has active sites that are specifically interacting with the polar phenol. The troubleshooting should focus on inertness.

  • If both the alkane and the 2-isopropyl-3,5-xylenol peaks tail: The problem is likely physical or mechanical.[2][3] This points to issues with the gas flow path, such as dead volumes, poor column installation, or a partial blockage.[2][9]

Below is a troubleshooting workflow to guide your diagnostic process.

G cluster_0 Troubleshooting Workflow cluster_1 Diagnostic Paths cluster_2 Solutions for Chemical Activity cluster_3 Solutions for Physical Issues start Observe Peak Tailing for 2-isopropyl-3,5-xylenol test Inject Non-Polar Alkane (e.g., Hexadecane) start->test chem_issue Chemical Activity Issue test->chem_issue Alkane Peak Symmetrical, Phenol Peak Tails phys_issue Physical/Mechanical Issue test->phys_issue Both Peaks Tail sol_liner Replace/Upgrade Inlet Liner (Use Ultra Inert) chem_issue->sol_liner sol_maint Perform Inlet Maintenance (Septum, O-ring) chem_issue->sol_maint sol_trim Trim Column Inlet (15-30 cm) chem_issue->sol_trim sol_deriv Consider Derivatization (e.g., Silylation) chem_issue->sol_deriv sol_cut Re-cut Column Ends (Ensure clean, 90° cut) phys_issue->sol_cut sol_install Verify Correct Column Installation Depth phys_issue->sol_install sol_leak Check for Leaks (Inlet and Detector) phys_issue->sol_leak

Caption: A logical workflow for troubleshooting peak tailing.

Q3: My alkane peak is sharp, so the issue is activity. Where should I start looking in the GC inlet?

A3: The inlet liner is the most critical point of contact and the most common source of activity. [5][10][11]

The hot, metal surfaces of the inlet make it a prime location for analyte degradation and adsorption.

ComponentCommon ProblemRecommended Action & Causality
Inlet Liner Active silanol groups on the glass surface or glass wool. Contamination from sample matrix.Use a high-quality, deactivated liner. For challenging phenols, an "Ultra Inert" or similarly designated liner is strongly recommended as its surface chemistry is engineered to mask active sites.[10][12] Replace liners regularly; every 50-100 injections for complex matrices.[1]
Septum Septum particles shedding into the liner create active sites and bleed.Replace the septum regularly. Use a high-quality, pre-conditioned septum. Septum particles in the liner act as a highly active surface for polar compounds.[13]
O-Ring Improper sealing can cause microleaks and dead volume.Replace the O-ring every time the liner is changed. A proper seal ensures a consistent flow path and prevents sample from being trapped in crevices.
Inlet Temperature Too high a temperature can degrade the analyte; too low can cause slow vaporization.Optimize the inlet temperature. For 2-isopropyl-3,5-xylenol, a starting point of 250 °C is common.[14] Ensure the temperature is sufficient for rapid volatilization without causing thermal breakdown.

See Protocol 1: Routine GC Inlet Maintenance for a detailed, step-by-step guide.

Q4: I've addressed the inlet, but the tailing persists. How can the column be the problem?

A4: The column itself can be a source of activity, especially at the inlet end where contamination accumulates.

Over time, the stationary phase can degrade due to thermal stress or be damaged by non-volatile matrix components, exposing active silanol groups on the underlying fused silica.[1][15]

  • Column Contamination: The first few meters of the column act as a trap for non-volatile material. This contamination creates active sites. The solution is often to trim the front end of the column. Removing 15-30 cm can restore performance by providing a fresh, clean surface for the separation to begin.[1][13]

  • Column Bleed/Degradation: If the column has been operated above its maximum temperature limit, the stationary phase itself can break down, leading to widespread activity.[15] This often manifests as a rising baseline at higher temperatures in addition to peak tailing for active compounds. In this case, the column must be replaced.

  • Improper Column Choice: Using a column with a stationary phase that is not well-suited for phenols can exacerbate tailing. A low-polarity 5% phenyl-methylpolysiloxane (e.g., HP-5MS) is a very common and suitable choice for this analysis.[14][16] These columns are generally well-deactivated.

See Protocol 2: GC Column Trimming and Conditioning for a detailed procedure.

Q5: Could my GC method parameters be the cause?

A5: Yes, particularly the initial oven temperature and the temperature ramp rate.

While less common than activity issues, method parameters can influence peak shape.

  • Initial Oven Temperature: In splitless injection, the initial oven temperature must be low enough to allow for "solvent focusing." This creates a narrow band of analytes at the head of the column. If the initial temperature is too high, this focusing is inefficient, which can lead to broadened or tailing peaks.[17] A good starting point is an initial temperature 10-20 °C below the boiling point of your injection solvent.[9][18]

  • Temperature Ramp Rate: A very slow temperature ramp can increase the time the analyte spends interacting with any residual active sites in the system, potentially worsening tailing.[1] Conversely, a faster ramp can sometimes sharpen peaks, but at the cost of resolution between closely eluting compounds.

ParameterRecommended Starting PointRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent)Standard dimension, provides good efficiency and capacity. The 5% phenyl phase is suitable for phenols.[14][16]
Inlet Temp 250 °CEnsures rapid vaporization without degradation.[14]
Injection Mode Splitless (for trace analysis)Maximizes analyte transfer to the column.
Oven Program Hold at 60-80°C for 1-5 min, then ramp 20-30°C/min to 290-300°C, hold for 5 min.The initial hold facilitates solvent focusing. The ramp rate provides a good balance of speed and resolution.[14][16]
Carrier Gas Helium or HydrogenStandard carrier gases for GC-MS.
Flow Rate ~1.0-1.5 mL/min (constant flow)Provides optimal efficiency for a 0.25 mm ID column.
Q6: I've tried everything and still see some tailing. Should I consider derivatization?

A6: Yes. Derivatization is a powerful chemical solution to eliminate peak tailing caused by active hydrogens.

Derivatization works by chemically modifying the analyte to make it more suitable for GC analysis. For 2-isopropyl-3,5-xylenol, the goal is to cap the active hydrogen on the hydroxyl group, thereby preventing it from forming hydrogen bonds with active sites.[19][20]

The most common method is silylation , which replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[19][21]

  • Advantages:

    • Virtually eliminates peak tailing due to hydrogen bonding.

    • Increases analyte volatility, which can lead to shorter retention times and sharper peaks.

    • Can improve thermal stability.[21]

  • Disadvantages:

    • Adds an extra step to sample preparation, which can introduce variability.[22]

    • Reagents are sensitive to moisture and must be handled carefully.

    • May not be suitable for all sample matrices.

See Protocol 3: Silylation of 2-isopropyl-3,5-xylenol using BSTFA for a detailed workflow.

Detailed Experimental Protocols

Protocol 1: Routine GC Inlet Maintenance

This protocol should be performed regularly to maintain an inert flow path.

  • Cool Down: Set the injector temperature to below 50°C. Turn off the carrier gas flow at the instrument or the cylinder.

  • Disassemble: Once the inlet is cool, remove the autosampler (if present). Unscrew the septum nut and remove the old septum.

  • Remove Liner: Using clean forceps, carefully remove the old inlet liner and the O-ring.

  • Inspect and Clean: Visually inspect the inside of the inlet. If significant residue is present, gently clean it with lint-free swabs lightly dampened with methanol or acetone. Allow it to dry completely.

  • Install New Liner: Place a new, pre-cleaned O-ring onto a new, deactivated liner. Using clean forceps, insert the liner into the inlet to the correct depth.

  • Install New Septum: Place a new septum into the septum nut and tighten it finger-tight, then an additional quarter-turn with a wrench. Do not overtighten, as this can damage the septum.

  • Re-pressurize and Leak Check: Restore the carrier gas flow. Set the inlet to its operating temperature and pressure. Perform an electronic leak check to ensure all connections are secure.

Protocol 2: GC Column Trimming and Conditioning

This procedure removes contaminated sections of the column and prepares it for analysis.

  • Cool Down and Vent: Cool the inlet and oven to room temperature. Vent the mass spectrometer (if applicable). Turn off carrier gas flow.

  • Remove Column: Carefully loosen the column nut at the inlet.

  • Trim the Column: Using a ceramic scoring wafer or a specialized cutting tool, score the column 15-30 cm from the inlet end. Gently snap the column at the score to create a clean, 90-degree cut. Inspect the cut with a magnifying tool to ensure it is not jagged.[2][3]

  • Re-install Column: Thread the column nut and a new ferrule onto the newly cut column end. Insert the column into the inlet to the manufacturer-specified depth. Tighten the nut.

  • Condition the Column: Restore carrier gas flow. Set the oven temperature to 40-50°C. With the column disconnected from the detector, purge the column with carrier gas for 15-20 minutes to remove oxygen.

  • Temperature Program: While still disconnected from the detector, program the oven to ramp at 5-10°C/min to a temperature about 20°C above your final method temperature (but do not exceed the column's maximum operating temperature). Hold for 1-2 hours.

  • Cool and Connect: Cool the oven, connect the column to the detector, and perform a leak check.

Protocol 3: Silylation of 2-isopropyl-3,5-xylenol using BSTFA

This protocol converts the phenol to its more inert TMS ether. Warning: Silylating reagents are moisture-sensitive and should be handled in a dry environment.

  • Sample Preparation: Prepare a solution of your 2-isopropyl-3,5-xylenol sample or standard in an aprotic solvent (e.g., acetonitrile, pyridine, or dichloromethane). The sample must be free of water.

  • Add Reagent: To your sample vial, add a silylating reagent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), often with 1% TMCS (trimethylchlorosilane) as a catalyst. A common ratio is a 2:1 or greater volumetric excess of reagent to sample solution.[22]

  • Reaction: Cap the vial tightly. Heat the vial at 60-70°C for 30 minutes to ensure the reaction goes to completion.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC. Note that the retention time of the derivatized compound will be different from the underivatized form.

References

  • Troubleshooting Peak Tailing in Gas Chromatography Workflows. Lab Manager. [Link]

  • Inlet Liners. Agilent. [Link]

  • High performance solid-phase analytical derivatization of phenols for gas chromatography–mass spectrometry. Journal of Chromatography A. [Link]

  • GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]

  • Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Agilent. [Link]

  • Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Separation Science. [Link]

  • Improvement of GC Sensitivity for Polar and Nonpolar PAHs by Using a Deactivated Liner. LCGC. [Link]

  • Development of a highly sensitive gas chromatography–mass spectrometry method preceded by solid‐phase microextraction for the analysis of propofol in low‐volume cerebral microdialysate samples. Journal of Separation Science. [Link]

  • Derivatization for Gas Chromatography. Phenomenex. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • Peak Tailing in GC Trace Analysis. LabRulez GCMS. [Link]

  • High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. PubMed. [Link]

  • GC Liners. Axial Scientific. [Link]

  • Peak Tailing in GC Trace Analysis. Restek. [Link]

  • Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization. Taylor & Francis Online. [Link]

  • Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal. [Link]

  • Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS. PubMed Central. [Link]

  • Temperature Programmed GC: Why Are All Those Peaks So Sharp? LCGC International. [Link]

  • How to reduce gap between two peaks in GC? ResearchGate. [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC. [Link]

  • Fixing GC Peak Tailing for Cleaner Results. Separation Science. [Link]

  • Impact of Temperature on the Efficiency of High-Temperature GC Columns. Agilent. [Link]

  • Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine. PubMed. [Link]

  • Peak tailing due to multiple retention mechanisms. ResearchGate. [Link]

  • Tailing Peaks - Part 2 - GC Troubleshooting Series. YouTube. [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing UPLC Protocols for 2-Isopropyl-3,5-dimethylphenol

Welcome to the Technical Support Center for advanced chromatographic applications. This guide is specifically engineered for analytical scientists and drug development professionals tasked with quantifying 2-isopropyl-3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced chromatographic applications. This guide is specifically engineered for analytical scientists and drug development professionals tasked with quantifying 2-isopropyl-3,5-dimethylphenol (CAS 60834-80-2) [1]—a sterically hindered phenolic compound—while adhering to Green Analytical Chemistry (GAC) principles.

By transitioning from traditional High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC), laboratories can drastically reduce hazardous solvent waste without sacrificing theoretical plates or peak resolution.

Part 1: Core Method Transfer & Solvent Reduction (FAQs)

Q: How does transferring the 2-isopropyl-3,5-dimethylphenol assay from HPLC to UPLC physically reduce solvent consumption? A: The reduction in solvent is a direct mathematical consequence of scaling down column geometry and particle size. Traditional HPLC relies on 4.6 mm internal diameter (I.D.) columns packed with 5 µm particles. UPLC utilizes sub-2 µm particles packed into 2.1 mm or 1.0 mm I.D. columns [1]. According to the Van Deemter equation, smaller particles minimize the eddy diffusion and mass transfer terms, allowing you to operate at higher linear velocities without losing efficiency. When you scale a method from a 4.6 mm to a 2.1 mm column, the cross-sectional area decreases by a factor of ~4.8. Consequently, the volumetric flow rate can be reduced by nearly 80% (e.g., from 1.0 mL/min to 0.2 mL/min), directly translating to an 80% reduction in solvent consumption per run [2].

Q: Can I substitute acetonitrile with greener solvents for this specific phenol without causing co-elution with its isomers? A: Yes. Acetonitrile is highly toxic and energy-intensive to produce. GAC principles advocate for replacing it with ethanol [3]. For 2-isopropyl-3,5-dimethylphenol, ethanol provides excellent selectivity due to its hydrogen-bonding capabilities with the phenolic hydroxyl group. However, ethanol/water mixtures generate significantly higher backpressures due to a non-linear viscosity profile that peaks at a ~50:50 ratio. Because UPLC systems are engineered to withstand pressures up to 15,000 psi, they can easily accommodate the viscosity of ethanol-based mobile phases that would otherwise stall a standard HPLC pump [4].

Part 2: Step-by-Step Methodology: Eco-Friendly UPLC Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . You must verify system dispersion before analyzing the phenolic compound.

Phase 1: System Self-Validation (Dispersion Check)

Causality: Excessive extra-column volume (dead volume) will destroy the efficiency gains of sub-2 µm columns, leading to peak broadening that mimics poor chemistry.

  • Remove the UPLC column and connect the injector directly to the detector using 0.005" I.D. PEEK or stainless-steel tubing.

  • Set the mobile phase to 100% Water at 0.2 mL/min.

  • Inject a 1 µL plug of 1% Acetone.

  • Measure the peak variance (4σ). Validation Gate: The system variance must be <10 µL². If higher, replace worn tubing and zero-dead-volume fittings before proceeding.

Phase 2: Mobile Phase Preparation

Causality: 2-isopropyl-3,5-dimethylphenol has a pKa of ~10.5. To prevent partial ionization—which causes peak tailing and split peaks—the mobile phase pH must be maintained at least two units below the pKa.

  • Solvent A (Aqueous): HPLC-grade Water + 0.1% Formic Acid (v/v). The formic acid acts as a volatile buffer, dropping the pH to ~2.7, ensuring the phenol remains fully protonated and hydrophobic.

  • Solvent B (Organic): Absolute Ethanol (Green Alternative) + 0.1% Formic Acid (v/v).

  • Degas both solvents ultrasonically for 10 minutes to prevent micro-bubble formation in the high-pressure mixing valve.

Phase 3: Chromatographic Execution
  • Column: ACQUITY UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm.

  • Column Temperature: 45°C. (Crucial: Elevated temperature reduces the viscosity of the ethanol/water mixture, keeping backpressure safely below 12,000 psi).

  • Flow Rate: 0.35 mL/min.

  • Gradient Profile:

    • 0.0 - 1.0 min: 30% B (Isocratic hold to focus the analyte band)

    • 1.0 - 3.5 min: 30% to 80% B (Linear ramp for elution)

    • 3.5 - 4.5 min: 80% B (Column wash)

    • 4.5 - 5.5 min: 30% B (Re-equilibration)

  • Detection: UV at 275 nm (optimal absorbance for the substituted aromatic ring).

Part 3: Troubleshooting Guide

Q: I am experiencing high backpressure (>13,000 psi) precisely in the middle of the gradient. Is my column clogged? A: Not necessarily. This is a known thermodynamic behavior of green solvents. Ethanol and water form a highly viscous mixture, with maximum viscosity occurring around 40-50% ethanol. As your gradient passes through this ratio, pressure spikes. Action: Increase the column oven temperature from 40°C to 50°C. The added thermal energy disrupts the hydrogen bonding network between ethanol and water, drastically lowering viscosity and reducing backpressure by up to 2,000 psi.

Q: The resolution between 2-isopropyl-3,5-dimethylphenol and its synthetic precursor (3,5-xylenol) has dropped below 1.5. How do I fix this? A: Loss of resolution between closely related phenolic isomers usually indicates a loss of stationary phase interactions. Action: First, check your gradient slope. A slope that is too steep will cause co-elution. Flatten the gradient from 1.0 to 3.5 minutes (e.g., ramp to 60% B instead of 80% B). Second, verify the concentration of Formic Acid. If the pH drifts upward, the phenols may begin to ionize at different rates, altering their retention times.

Q: I am seeing a drifting baseline during the gradient run. A: Ethanol has a higher UV cutoff (~210 nm) compared to acetonitrile (~190 nm). If you are monitoring at a low wavelength, the changing concentration of ethanol during the gradient will cause baseline drift. Action: Ensure you are monitoring at 275 nm, where ethanol is completely transparent, isolating the absorbance of the phenol ring.

Part 4: Quantitative Data Summary

The transition to the optimized GAC-UPLC protocol yields massive reductions in both time and environmental impact.

ParameterTraditional HPLC ProtocolOptimized Green UPLC Protocol% Reduction / Improvement
Column Dimensions 4.6 mm x 150 mm2.1 mm x 50 mm82% reduction in column volume
Particle Size 5.0 µm1.7 µm66% reduction in diffusion path
Mobile Phase (Organic) Acetonitrile (Toxic)Ethanol (Green)100% elimination of toxic solvent
Flow Rate 1.2 mL/min0.35 mL/min71% reduction in flow
Run Time 25.0 minutes5.5 minutes78% faster throughput
Total Solvent / Run 30.0 mL1.92 mL93.6% Reduction in Waste

Part 5: Visualizations

Workflow: Green UPLC Method Transfer

UPLC_Workflow Start Start: HPLC to UPLC Method Transfer Step1 Scale Column Dimensions (4.6mm to 2.1mm ID) Start->Step1 Step2 Adjust Particle Size (Sub-2 µm stationary phase) Step1->Step2 Step3 Optimize Flow Rate (Maintain linear velocity) Step2->Step3 Step4 Select Green Solvent (Ethanol/Water + 0.1% FA) Step3->Step4 Decision Is Backpressure < 12,000 psi? Step4->Decision Validate Validate Resolution (Phenol Isomers > 1.5) Decision->Validate Yes Temp Increase Column Temp (Reduce Viscosity) Decision->Temp No End Optimized Green UPLC Protocol Validate->End Temp->Decision

Fig 1: Logical workflow for scaling HPLC methods to Green UPLC for phenolic compounds.

Decision Tree: Troubleshooting Phenol Resolution

Troubleshooting Issue Issue: Poor Resolution of 2-isopropyl-3,5-dimethylphenol Check1 Check Dead Volume (System Dispersion) Issue->Check1 Check2 Check Mobile Phase pH (Ionization Suppression) Issue->Check2 Check3 Check Gradient Slope (Co-elution) Issue->Check3 Fix1 Use 0.005" ID Tubing Variance < 10 µL² Check1->Fix1 Peak Broadening Fix2 Ensure 0.1% Formic Acid (pH ~2.7) Check2->Fix2 Peak Tailing Fix3 Flatten %B Ramp Increase Isocratic Hold Check3->Fix3 Isomer Overlap

Fig 2: Diagnostic decision tree for resolving chromatographic failures in hindered phenols.

References

  • Waters Corporation. "Increasing Chromatographic Productivity and Reducing Solvent Consumption with ACQUITY UPLC." Waters.com. URL:[Link]

  • Oriental Journal of Chemistry. "A Mini-review on Ultra Performance Liquid Chromatography." URL:[Link]

  • Acta Chromatographica. "Development of eco-friendly UPLC methods for metformin and empagliflozin by combining green chemistry with analytical quality by design." URL:[Link]

  • PubMed Central (PMC). "Integrating green analytical chemistry and analytical quality by design: an innovative approach for RP-UPLC method development." URL:[Link]

Reference Data & Comparative Studies

Validation

Chromatographic Retention Dynamics: A Comparative Guide to 2-Isopropyl-3,5-xylenol and 2,6-Diisopropyl-3,5-xylenol

Executive Summary In the development of novel intravenous anesthetics and sterically hindered phenolic antioxidants, alkylphenols serve as critical intermediates and active pharmaceutical ingredient (API) analogs[1]. For...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of novel intravenous anesthetics and sterically hindered phenolic antioxidants, alkylphenols serve as critical intermediates and active pharmaceutical ingredient (API) analogs[1]. For drug development professionals and analytical chemists, differentiating structural analogs like 2-isopropyl-3,5-xylenol and 2,6-diisopropyl-3,5-xylenol is paramount for impurity profiling and pharmacokinetic monitoring.

This guide provides an objective, data-driven comparison of the chromatographic retention behaviors of these two compounds. By examining the causality between their molecular structures and their interactions with stationary phases, we establish robust, self-validating protocols for their separation using both Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC).

Structural Causality and Physicochemical Properties

The fundamental difference between2[2] and3[3] lies in the degree of alkyl substitution adjacent to the phenolic hydroxyl group.

  • 2-Isopropyl-3,5-xylenol possesses a single isopropyl group at the ortho position.

  • 2,6-Diisopropyl-3,5-xylenol features isopropyl groups at both ortho positions (2 and 6), flanking the hydroxyl group.

This additional isopropyl group in the 2,6-disubstituted variant increases the molecular weight by 42.08 g/mol and significantly enhances the molecule's lipophilicity (LogP). Furthermore, the dual ortho-substitution creates substantial steric hindrance around the hydroxyl group, which reduces its ability to participate in hydrogen bonding with polar solvents or residual silanols on chromatographic columns[4].

Table 1: Physicochemical Comparison
Property2-Isopropyl-3,5-xylenol2,6-Diisopropyl-3,5-xylenol
CAS Number 60834-80-260834-77-7
Chemical Formula C₁₁H₁₆OC₁₄H₂₂O
Molecular Weight 164.24 g/mol 206.32 g/mol
Structural Feature Single ortho-isopropyl groupDual ortho-isopropyl groups
Relative Lipophilicity (LogP) LowerHigher
Relative Boiling Point LowerHigher

Chromatographic Principles & Causality

Understanding retention mechanisms requires analyzing the specific modes of interaction within different chromatographic systems.

Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, retention is primarily driven by hydrophobic (van der Waals) interactions between the analyte and the non-polar stationary phase (e.g., C18 alkyl chains)[4]. Because 2,6-diisopropyl-3,5-xylenol possesses a higher LogP, it exhibits a stronger affinity for the hydrophobic stationary phase compared to 2-isopropyl-3,5-xylenol. Consequently, the 2,6-diisopropyl variant will consistently elute later (longer retention time) under isocratic or gradient reversed-phase conditions[2][5].

Gas Chromatography (GC): In GC utilizing a non-polar stationary phase (e.g., 5% diphenyl/95% dimethyl polysiloxane, such as DB-5), retention is dictated by the analyte's volatility, which correlates inversely with its boiling point and molecular weight[4]. The heavier 2,6-diisopropyl-3,5-xylenol requires more thermal energy to partition into the mobile gas phase, resulting in a predictably longer retention time than the mono-isopropyl analog.

G Start Alkylphenol Mixture RP_HPLC Reversed-Phase HPLC (C18) Start->RP_HPLC Hydrophobic Interaction GC_FID Gas Chromatography (DB-5) Start->GC_FID Volatility / Boiling Point Elute1_HPLC 2-isopropyl-3,5-xylenol (Shorter Retention) RP_HPLC->Elute1_HPLC Lower LogP Elute2_HPLC 2,6-diisopropyl-3,5-xylenol (Longer Retention) RP_HPLC->Elute2_HPLC Higher LogP Elute1_GC 2-isopropyl-3,5-xylenol (Shorter Retention) GC_FID->Elute1_GC Lower BP Elute2_GC 2,6-diisopropyl-3,5-xylenol (Longer Retention) GC_FID->Elute2_GC Higher BP

Chromatographic separation logic for alkylphenols based on hydrophobicity and volatility.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System suitability criteria must be met prior to sample analysis to confirm that the column chemistry and fluidics are operating within required parameters.

Protocol A: RP-HPLC-UV Analysis

Objective: Baseline separation of alkylphenol analogs based on hydrophobicity. Causality & Rationale: An acidic mobile phase is utilized to suppress the ionization of the phenolic hydroxyl group. By keeping the pH well below the pKa of the phenols, the analytes remain in their neutral, most hydrophobic state, ensuring optimal interaction with the C18 phase and preventing peak tailing[2][5].

  • Column: C18 (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and Water (75:25, v/v) containing 0.1% Formic Acid[2].

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 270 nm.

  • Sample Preparation: Dissolve standards in the mobile phase to a concentration of 50 µg/mL.

  • System Suitability Validation (Critical Step): Inject a resolution mixture containing both xylenols. The system is validated for sample analysis only if the resolution factor ( Rs​ ) between the two peaks is ≥2.5 and the peak tailing factor ( Tf​ ) for both compounds is ≤1.5 .

Protocol B: GC-FID Analysis

Objective: Separation based on volatility and molecular weight. Causality & Rationale: A DB-5 capillary column (5% phenyl) provides excellent thermal stability and separates alkylphenols efficiently based on boiling point differentials without excessive polar interactions that cause peak broadening[4].

  • Column: DB-5 fused silica capillary (30 m × 0.32 mm i.d., 0.25 µm film thickness)[4].

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Injection: 1 µL, Split ratio 10:1, Injector temperature 250°C.

  • Oven Temperature Program: Initial hold at 100°C for 2 min, ramp at 10°C/min to 250°C, final hold for 5 min[4].

  • Detection: Flame Ionization Detector (FID) at 280°C.

  • System Suitability Validation (Critical Step): Inject a 10 µg/mL standard mix. The signal-to-noise ratio (S/N) for the 2-isopropyl-3,5-xylenol peak must be ≥100 , and baseline separation must be achieved before proceeding with unknown samples.

Table 2: Expected Chromatographic Retention Behavior
Analytical MethodPrimary Separation Mechanism2-Isopropyl-3,5-xylenol (Elution Order)2,6-Diisopropyl-3,5-xylenol (Elution Order)
RP-HPLC (C18) Hydrophobic Interaction (LogP)1st (Shorter tR​ )2nd (Longer tR​ )
GC-FID (DB-5) Volatility / Boiling Point1st (Shorter tR​ )2nd (Longer tR​ )

Conclusion

For drug development professionals profiling alkylphenols, the addition of an isopropyl group fundamentally alters the molecule's chromatographic behavior. 2,6-Diisopropyl-3,5-xylenol will consistently exhibit longer retention times across both RP-HPLC and GC platforms due to its increased lipophilicity and higher boiling point, respectively. Adhering to the self-validating protocols outlined above ensures high-fidelity analytical data essential for rigorous pharmaceutical quality control.

References

  • Source: sielc.
  • Source: pinpools.
  • Source: acs.
  • Source: acs.
  • Source: tbzmed.ac.

Sources

Comparative

A Comparative Guide to Validated HPLC-UV and Alternative Methods for the Quantification of 2-isopropyl-3,5-dimethylphenol

Introduction 2-isopropyl-3,5-dimethylphenol, a key process-related impurity in the synthesis of the widely used anesthetic agent propofol (2,6-diisopropylphenol), is a critical quality attribute that must be monitored an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-isopropyl-3,5-dimethylphenol, a key process-related impurity in the synthesis of the widely used anesthetic agent propofol (2,6-diisopropylphenol), is a critical quality attribute that must be monitored and controlled in pharmaceutical manufacturing. Its structural similarity to propofol necessitates the use of highly specific and reliable analytical methods to ensure the safety and efficacy of the final drug product. This guide provides an in-depth validation of a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of 2-isopropyl-3,5-dimethylphenol. Furthermore, it presents a comparative analysis with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE), to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

The validation of an analytical procedure is a critical process that provides documented evidence that the method is suitable for its intended purpose. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation.[1][2][3][4][5][6] This guide is structured around the principles outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines, ensuring a scientifically sound and regulatory-compliant approach.[2][3][4][5]

I. HPLC-UV Method Validation for 2-isopropyl-3,5-dimethylphenol Quantification

The following section details the validation of a reversed-phase HPLC-UV method for the quantification of 2-isopropyl-3,5-dimethylphenol. The experimental choices are explained to provide a clear understanding of the causality behind the protocol.

A. Chromatographic Conditions

A reversed-phase HPLC method is chosen for its robustness and wide applicability in the analysis of small organic molecules like phenolic compounds.[7]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm
Run Time 10 minutes
  • Rationale for Parameter Selection:

    • C18 Column: Provides excellent hydrophobic retention for the non-polar 2-isopropyl-3,5-dimethylphenol.

    • Acidified Mobile Phase: The addition of phosphoric acid to the aqueous phase protonates the phenolic hydroxyl group, leading to better peak shape and reproducibility.[8]

    • Isocratic Elution: For a simple impurity quantification, an isocratic method offers simplicity, robustness, and faster run times compared to a gradient method.

    • UV Detection at 275 nm: This wavelength is selected based on the UV absorbance maximum of the phenol chromophore, providing good sensitivity. The USP monograph for propofol also suggests detection at 275 nm.

B. Validation Parameters and Experimental Protocols

The validation of this method encompasses the following key parameters as stipulated by ICH Q2(R1) guidelines.[2][4][9]

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a standard solution of 2-isopropyl-3,5-dimethylphenol.

    • Analyze a sample of the propofol drug substance.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the propofol drug substance and analyze the resulting solutions.

  • Acceptance Criteria: The peak for 2-isopropyl-3,5-dimethylphenol should be well-resolved from any other peaks in the chromatograms of the stressed samples, and the blank should show no interfering peaks at the retention time of the analyte.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

  • Protocol:

    • Prepare a stock solution of 2-isopropyl-3,5-dimethylphenol reference standard.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of the impurity (e.g., 0.05% to 0.2% of the nominal propofol concentration).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by spiking the drug substance with known amounts of the impurity.

  • Protocol:

    • Spike the propofol drug substance with 2-isopropyl-3,5-dimethylphenol at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate samples of the propofol drug substance spiked with 2-isopropyl-3,5-dimethylphenol at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different sets of conditions should be ≤ 3.0%.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the signal-to-noise ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be achieved by injecting a series of diluted solutions of known concentration.

  • Acceptance Criteria: The LOQ should be at or below the reporting threshold for the impurity.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Vary critical method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

      • Wavelength (± 2 nm)

    • Analyze a system suitability solution under each condition and evaluate the impact on the results.

  • Acceptance Criteria: The system suitability parameters should remain within the defined limits for all variations, and the results should not be significantly affected.

C. System Suitability

System suitability testing is an integral part of the analytical procedure and is performed before analyzing any samples to ensure the chromatographic system is performing adequately.

  • Protocol:

    • Prepare a system suitability solution containing 2-isopropyl-3,5-dimethylphenol and propofol.

    • Inject this solution five times before starting the analysis.

  • Acceptance Criteria:

    • Tailing factor: ≤ 1.5 for the 2-isopropyl-3,5-dimethylphenol peak.

    • Theoretical plates: ≥ 2000 for the 2-isopropyl-3,5-dimethylphenol peak.

    • RSD of peak areas from replicate injections: ≤ 2.0%.

    • Resolution between propofol and 2-isopropyl-3,5-dimethylphenol: ≥ 2.0.

II. Comparative Analysis of Analytical Methods

While HPLC-UV is a robust and widely used method, alternative techniques may offer advantages in specific scenarios. This section compares the validated HPLC-UV method with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).

FeatureHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds in the gas phase with detection by a mass spectrometer.Separation of ions in an electric field based on their charge-to-size ratio.
Specificity Good, but may be limited by co-eluting impurities with similar UV spectra.Excellent, due to the high selectivity of mass spectrometric detection based on mass-to-charge ratio.[10][11][12][13]High, based on differences in electrophoretic mobility.[14][15][16][17][18]
Sensitivity (LOD/LOQ) Moderate (typically in the low ng range on-column).Very high (can reach pg levels), especially with selected ion monitoring (SIM).[10][19]Moderate to high, can be enhanced with techniques like large volume sample stacking.[17][18]
Sample Preparation Simple dissolution and filtration.[8]May require derivatization for polar analytes to increase volatility.[20][21]Simple, requires dissolution in a background electrolyte.
Analysis Time Typically 5-15 minutes per sample.[22][23]Can be longer due to temperature programming, but fast GC methods are available.[24]Very fast, often less than 10 minutes.[14][17]
Instrumentation Cost Relatively low.High.Moderate.
Robustness Generally very robust and reliable for routine QC.Robust, but can be susceptible to matrix effects and column degradation.Can be less robust than HPLC, with potential for variability in migration times.
Best Suited For Routine quality control, content uniformity, and stability testing.Identification and quantification of trace-level impurities, and structural elucidation.Rapid screening, analysis of charged species, and chiral separations.

III. Visualization of Workflows

HPLC-UV Method Validation Workflow

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis Dev Develop HPLC-UV Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio) Precision->LOD_LOQ Robustness Robustness (Parameter Variation) LOD_LOQ->Robustness SST System Suitability Testing Robustness->SST Analysis Sample Analysis SST->Analysis

Caption: Workflow for the validation of the HPLC-UV analytical method.

Comparison of Analytical Techniques

Analytical_Technique_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_ce Capillary Electrophoresis Analyte 2-isopropyl-3,5-dimethylphenol HPLC Robust QC Method Analyte->HPLC GCMS High Sensitivity & Specificity Analyte->GCMS CE Rapid Screening Analyte->CE HPLC_Pro Pros: - Robust - Low Cost - Simple Prep HPLC->HPLC_Pro HPLC_Con Cons: - Moderate Sensitivity - Limited Specificity HPLC->HPLC_Con GCMS_Pro Pros: - Very Sensitive - Highly Specific (MS) - Structural Info GCMS->GCMS_Pro GCMS_Con Cons: - High Cost - Derivatization may be needed GCMS->GCMS_Con CE_Pro Pros: - Very Fast - High Efficiency - Low Sample Volume CE->CE_Pro CE_Con Cons: - Less Robust - Potential for Migration Time Variability CE->CE_Con

Caption: Comparison of key features of HPLC-UV, GC-MS, and CE.

Conclusion

The validated HPLC-UV method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 2-isopropyl-3,5-dimethylphenol in the context of pharmaceutical quality control. It represents a reliable and cost-effective approach for routine analysis. The choice between HPLC-UV, GC-MS, and Capillary Electrophoresis will ultimately depend on the specific requirements of the analysis. For routine quality control where robustness and cost are major considerations, HPLC-UV is the method of choice. For investigational studies requiring the highest sensitivity and specificity for trace-level impurity identification, GC-MS is superior. Capillary Electrophoresis offers a compelling alternative for high-throughput screening environments where speed is paramount. By understanding the principles behind the validation process and the comparative strengths of each technique, researchers can confidently select and implement the most appropriate analytical strategy.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance on Analytical Method Validation.
  • International Council for Harmonisation. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Lab Alley. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • ACS Publications. (n.d.). Separation of Priority Pollutant Phenols with Coelectroosmotic Capillary Electrophoresis. Analytical Chemistry.
  • Oxford Academic. (n.d.). Determination of Phenolic Antioxidants by Capillary Electrophoresis with Ultraviolet Detection. Journal of Chromatographic Science.
  • PubMed. (n.d.). Nonaqueous capillary electrophoresis equipped with amperometric detection for analysis of chlorinated phenolic compounds.
  • Edith Cowan University. (2012, January 4). Development of capillary electrophoresis for the analysis of phenolics and glucoraphanin in Brassica oleracea.
  • PMC. (2022, July 16). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry.
  • ResearchGate. (2025, August 6). Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique.
  • USP. (n.d.). Propofol.
  • Wiley Analytical Science. (2013, June 3). Full propofol screening: Eleven impurities profiled at once.
  • PMC. (n.d.). Selective and Accurate Determination Method of Propofol in Human Plasma by Mixed-Mode Cation Exchange Cartridge and GC-MS.
  • OMICS International. (2014, July 2). Simultaneous Quantification of Propofol and its Non-Conjugated Metabolites in Several Biological Matrices Using Gas Chromatography.
  • ScienceDirect. (n.d.). A rapid and simple HPLC method for the analysis of propofol in biological fluids.
  • Web of Pharma. (2025, February 16). USP-NF Propofol Injectable Emulsion 2025.
  • Agilent. (2012, December 7). Determination of Propofol in Biological Samples.
  • Oxford Academic. (2012, March 15). Determination of Propofol Using High Performance Liquid Chromatography in Whole Blood with Fluorescence Detection. Journal of Chromatographic Science.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Propofol on Newcrom R1 Column.
  • PubMed. (2000, January 7). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples.
  • ScienceDirect. (n.d.). Simultaneous profiling analysis of alkylphenols and amines by gas chromatography and gas chromatography–mass spectrometry.
  • OIV. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV).
  • Fisher Scientific. (n.d.). Fast Analysis of Phenols Using Conventional GC Instrumentation.
  • BenchChem. (2025). Application Notes: Detection of 2,4-Dimethylphenol using Gas Chromatography-Mass Spectrometry (GC-MS).
  • U.S. Food and Drug Administration. (n.d.). Validation of Chromatographic Methods.
  • SciSpace. (2026, January 13). Validation Methods for Phenolic Components with RP-HPLC-UV in Various Bee Products.
  • BenchChem. (2025). Application Note: HPLC Analysis of 2-Isopropyl-5-methyl-4-nitrophenol.
  • BenchChem. (2025). A Comparative Guide to Validated HPLC-UV and Alternative Methods for the Quantification of 3,5-Dihydroxybenzaldehyde.
  • ScienceDirect. (2024, April 15). Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honey.

Sources

Validation

Comparative Structural Analysis of 2-Isopropyl-3,5-Xylenol vs. 3,5-Dimethylphenol: A Mechanistic Guide for Formulation and Drug Development

As a Senior Application Scientist in early-stage drug development and formulation, I frequently encounter the challenge of optimizing the physicochemical properties of phenolic active pharmaceutical ingredients (APIs). A...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug development and formulation, I frequently encounter the challenge of optimizing the physicochemical properties of phenolic active pharmaceutical ingredients (APIs). Alkylphenols are foundational to antimicrobial formulations, preservatives, and antioxidant systems. However, minor structural modifications—such as the addition of an aliphatic chain—can fundamentally alter a molecule's behavior in biological and chemical matrices.

This guide provides an objective, data-driven comparison between a baseline phenolic compound, 3,5-dimethylphenol (also known as 3,5-xylenol), and its ortho-alkylated derivative, 2-isopropyl-3,5-xylenol . By analyzing the structural and electronic causality behind their properties, we can make informed decisions regarding their application in drug development.

Structural and Electronic Causality: The Impact of Ortho-Alkylation

To understand the performance differences between these two compounds, we must first analyze the mechanistic impact of adding an isopropyl group to the C2 (ortho) position of the 3,5-dimethylphenol ring.

Steric Hindrance and Crystal Lattice Disruption

In 3,5-dimethylphenol, the hydroxyl group at C1 is relatively unhindered because the methyl groups are located at the meta positions (C3 and C5). This allows for efficient intermolecular hydrogen bonding, resulting in a stable crystal lattice and a solid state at room temperature (Melting Point: 61–64 °C)[1].

When an isopropyl group is introduced at the C2 position to form 2-isopropyl-3,5-xylenol, it creates significant steric bulk directly adjacent to the hydroxyl group. This steric shield disrupts planar symmetry and prevents the close intermolecular approach required for strong hydrogen bonding. Consequently, the energy required to break the lattice decreases, which is why highly substituted ortho-alkylphenols typically present as liquids or low-melting solids at room temperature.

Lipophilicity (LogP) and Membrane Partitioning

Lipophilicity is the primary driver of an alkylphenol's antimicrobial efficacy. The partition coefficient (LogP) of 3,5-dimethylphenol is experimentally established at 2.35 ()[2]. The addition of a three-carbon branched aliphatic chain (isopropyl) significantly increases the hydrophobic surface area of the molecule. Based on standard Hansch-Leo fragmental constants, this addition shifts the LogP to approximately 3.9. This enhanced lipophilicity exponentially increases the molecule's thermodynamic drive to partition out of aqueous environments and into the phospholipid bilayers of bacterial cell membranes, leading to rapid membrane disruption.

MOA A 2-Isopropyl-3,5-Xylenol (High LogP: ~3.9) C Rapid Lipid Bilayer Partitioning A->C Enhanced by Isopropyl Group B 3,5-Dimethylphenol (Low LogP: 2.35) D Moderate/Slow Partitioning B->D Limited by Lower Lipophilicity E Severe Membrane Disruption & Lysis C->E Loss of Proton Motive Force F Bacteriostatic Effect / Slow Lysis D->F Weak Disruption

Fig 1: Comparative mechanism of bacterial membrane disruption driven by lipophilicity differences.

Comparative Physicochemical Profile

The following table summarizes the quantitative data and the mechanistic implications of the structural differences between the two compounds.

Property3,5-Dimethylphenol2-Isopropyl-3,5-XylenolMechanistic Implication
CAS Number 108-68-9[1]60834-80-2[3]-
Molecular Weight 122.16 g/mol [4]164.25 g/mol Increased bulk affects agar diffusion rates.
LogP (Lipophilicity) 2.35[2]~3.9 (Estimated)Higher LogP drives superior membrane partitioning.
Melting Point 61–64 °C[5]< 30 °C (Liquid/Low-melt)Isopropyl group disrupts crystal lattice packing.
Steric Hindrance Low (Open ortho positions)High (Ortho-isopropyl group)Reduces intermolecular H-bonding; alters pKa.
Antimicrobial Efficacy BaselineEnhancedIncreased lipophilicity correlates with lower MICs.

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the theoretical differences in lipophilicity and biological activity, we must employ robust, self-validating experimental systems. Below are the detailed protocols designed to eliminate common analytical biases.

Protocol A: RP-HPLC Validated Shake-Flask Method for LogP Determination

Scientific Rationale: Phenols are weak acids with a pKa of approximately 10.25 ()[4]. To accurately determine the intrinsic partition coefficient (LogP) of the neutral species, the aqueous phase must be buffered at least two pH units below the pKa. At pH 3.0, >99.9% of the compound remains unionized, preventing the artificial lowering of the partition coefficient that occurs when measuring the water-soluble phenoxide ion. Furthermore, we utilize RP-HPLC rather than UV-Vis spectrophotometry to quantify the phases. Alkylphenols can oxidize into quinones; RP-HPLC resolves the intact phenol from these byproducts, ensuring we only measure the active compound ()[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM phosphate buffer and adjust the pH to 3.0 using phosphoric acid.

  • Solvent Saturation: Mutually saturate 1-octanol and the pH 3.0 buffer by stirring them together vigorously for 24 hours, followed by phase separation.

  • Sample Equilibration: Dissolve 10 mg of the target compound (3,5-dimethylphenol or 2-isopropyl-3,5-xylenol) in 10 mL of the saturated 1-octanol phase. Add 10 mL of the saturated aqueous buffer.

  • Agitation: Shake the biphasic mixture mechanically at 25 °C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both phases. Analyze via RP-HPLC using a C18 column with an isocratic mobile phase of Acetonitrile/Water (e.g., 60:40 v/v) containing 0.1% formic acid.

  • Calculation: Calculate LogP using the formula: LogP = Log10([Concentration in Octanol] / [Concentration in Water]).

Workflow Step1 1. Buffer Preparation (pH 3.0 to suppress ionization) Step2 2. Shake-Flask Equilibration (Octanol/Water 1:1, 24h at 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 3000 x g) Step2->Step3 Step4 4. RP-HPLC Quantification (C18 Column, Isocratic Elution) Step3->Step4 Step5 5. LogP Calculation (Log[C_octanol / C_water]) Step4->Step5

Fig 2: Self-validating shake-flask and RP-HPLC workflow for accurate LogP determination.

Protocol B: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Scientific Rationale: When comparing compounds of different molecular weights and lipophilicities, agar diffusion assays (like the Kirby-Bauer test) are heavily biased. Because 2-isopropyl-3,5-xylenol is significantly bulkier and more lipophilic than 3,5-dimethylphenol, it diffuses much slower through hydrophilic agar matrices. This slow diffusion can falsely indicate lower efficacy. Broth microdilution eliminates diffusion bias by ensuring uniform exposure in a liquid matrix, providing a true assessment of intrinsic antimicrobial activity.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target bacterial strain (e.g., S. aureus or E. coli) in Mueller-Hinton Broth (MHB) to a McFarland standard of 0.5 (approx. 1.5×108 CFU/mL).

  • Stock Solution: Dissolve the phenolic compounds in DMSO to create a high-concentration stock (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in MHB. Ensure the final DMSO concentration in the wells does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculation: Add 10 µL of the bacterial suspension to each well, yielding a final concentration of 5×105 CFU/mL.

  • Incubation & Reading: Incubate the plates at 37 °C for 18–24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (assessed via optical density at 600 nm).

References

  • 3,5-Dimethylphenol (CID 7948) - PubChem, National Center for Biotechnology Information. Available at:[Link]

  • Showing Compound 3,5-Dimethylphenol (FDB007241) - FooDB. Available at:[Link]

  • Separation of 3,5-Dimethylphenol on HPLC - SIELC Technologies. Available at:[Link]

Sources

Comparative

Cross-validation of GC-MS and LC-MS techniques for 2-isopropyl-3,5-xylenol detection

Cross-Validation of GC-MS and LC-MS Techniques for 2-Isopropyl-3,5-Xylenol Detection: A Comprehensive Guide Introduction & Mechanistic Grounding 2-Isopropyl-3,5-xylenol (CAS 60834-80-2), also known as 3,5-dimethyl-2-isop...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of GC-MS and LC-MS Techniques for 2-Isopropyl-3,5-Xylenol Detection: A Comprehensive Guide

Introduction & Mechanistic Grounding

2-Isopropyl-3,5-xylenol (CAS 60834-80-2), also known as 3,5-dimethyl-2-isopropylphenol, is a sterically hindered phenolic compound frequently monitored in environmental testing, pharmacokinetic studies, and as a synthetic intermediate. Accurate quantification of this analyte requires navigating its specific physicochemical properties: a semi-volatile nature and a weakly acidic, ionizable hydroxyl group.

As an application scientist, deciding between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is rarely a matter of preference; it is dictated by matrix complexity, required sensitivity, and throughput demands. While GC-MS offers unparalleled selectivity for trace-level detection in complex matrices[1], LC-MS bypasses labor-intensive derivatization steps, making it the superior choice for high-throughput environments (1)[1].

Workflow Visualization

G cluster_GC GC-MS Workflow (High Sensitivity) cluster_LC LC-MS Workflow (High Throughput) Start 2-Isopropyl-3,5-xylenol Sample Matrix GC_Prep Liquid-Liquid Extraction (Dichloromethane) Start->GC_Prep LC_Prep Solid Phase Extraction or Protein Precipitation Start->LC_Prep GC_Deriv Derivatization (BSTFA) Forms Volatile TMS-Ether GC_Prep->GC_Deriv GC_Anal GC-EI-MS (SIM) Target: m/z 236, 221 GC_Deriv->GC_Anal Data Cross-Validation & Method Selection GC_Anal->Data LC_Anal RP-HPLC (Reverse Phase) Mobile Phase: MeCN/H2O + Formic Acid LC_Prep->LC_Anal LC_MS ESI(-) MS/MS (MRM) Target: [M-H]- m/z 163.1 LC_Anal->LC_MS LC_MS->Data

Figure 1: Parallel GC-MS and LC-MS workflows for 2-isopropyl-3,5-xylenol detection.

Experimental Protocols: Self-Validating Systems

Protocol 1: GC-MS/MS Analysis (Derivatization-Assisted)

Causality & Design: In its native state, the free phenolic hydroxyl group of 2-isopropyl-3,5-xylenol hydrogen-bonds with active silanol sites in GC inlets and columns, causing severe peak tailing and signal loss. To circumvent this, the protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (TMS) group. This silylation dramatically increases volatility and thermal stability. Furthermore, utilizing ultra-inert flow paths ensures the structural integrity of mixed functional compounds like xylenols during high-temperature runs (2)[2].

Step-by-Step Methodology:

  • Extraction & Internal Standardization: Spike the sample matrix with a deuterated internal standard (e.g., 3,4-dimethylphenol-d3) to create a self-validating system that automatically corrects for extraction losses and derivatization variances. Extract via Liquid-Liquid Extraction (LLE) using dichloromethane.

  • Derivatization: Evaporate the organic layer to dryness under a gentle nitrogen stream. Reconstitute in 50 µL of hexane and add 50 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) as a catalyst. Incubate at 60°C for 30 minutes.

  • Chromatographic Separation: Inject 1 µL of the derivatized sample in splitless mode at 250°C onto an ultra-inert capillary column (e.g., Agilent J&W HP-5ms UI, 30 m × 0.25 mm, 0.25 µm)[2].

  • Temperature Program: Initial oven temperature at 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • Detection (EI-SIM): Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) targeting the molecular ion of the TMS-derivative (m/z 236) and its base peak (m/z 221, corresponding to the loss of a methyl radical).

Protocol 2: LC-MS/MS Analysis (Direct Ionization)

Causality & Design: LC-MS is favored for its rapid turnaround, as it eliminates the need for derivatization[1]. However, mobile phase selection is the critical failure point for phenol analysis. While traditional HPLC-UV methods for xylenols often employ phosphoric acid to maintain sharp peak shapes, phosphoric acid is non-volatile and will cause catastrophic ion suppression and source fouling in a mass spectrometer. For MS-compatible applications, phosphoric acid must be replaced with a volatile modifier like formic acid (3)[3].

Step-by-Step Methodology:

  • Sample Preparation: For biological matrices, perform a rapid protein precipitation using cold acetonitrile (spiked with internal standard). Centrifuge at 14,000 × g for 10 minutes and transfer the supernatant.

  • Chromatographic Separation: Inject 5 µL onto a reverse-phase column optimized for low silanol activity (e.g., Newcrom R1 or a standard C18, 150 × 4.6 mm, 3 µm particle size)[3]. The hydrophobic stationary phase effectively retains the bulky isopropyl and dimethyl moieties.

  • Mobile Phase: Utilize a binary gradient. Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid[3]. Ramp from 10% B to 90% B over 5 minutes at a flow rate of 0.8 mL/min.

  • Detection (ESI-MRM): Operate the mass spectrometer in Electrospray Ionization negative mode (ESI-). The phenolic hydroxyl group readily deprotonates to form a stable [M-H]- ion. Set the precursor ion to m/z 163.1 and monitor the primary Multiple Reaction Monitoring (MRM) transition (e.g., 163.1 → 148.1) for precise, interference-free quantification.

Quantitative Data Comparison

To guide method selection, the following table synthesizes the typical performance metrics of both techniques when optimized for chlorinated and alkylated phenols[1].

Performance ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)
Sample Prep Requirement Extraction + Derivatization (BSTFA)Direct Injection or simple SPE/Crash
Ionization Mode Electron Ionization (70 eV)Electrospray Ionization (Negative Mode)
Typical LOD (Limit of Detection) 0.1 - 0.5 ng/mL (Trace level)1.0 - 5.0 ng/mL (Moderate level)
Linear Dynamic Range 3 - 4 orders of magnitude2 - 3 orders of magnitude
Matrix Effects Low (mitigated by extraction/derivatization)Moderate to High (susceptible to ion suppression)
Throughput Low to Moderate (~30 min/run)High (~5-10 min/run)
Primary Advantage Superior resolution & high structural confidenceRapid analysis, no derivatization artifacts

Expert Synthesis & Decision Matrix

The cross-validation of these two methodologies reveals that neither is universally superior; rather, they are highly complementary.

  • Opt for GC-MS when analytical sensitivity and selectivity are paramount. If you are quantifying trace-level 2-isopropyl-3,5-xylenol in complex environmental soil or wastewater matrices, the combination of sample cleanup, derivatization, and EI library matching provides an unmatched degree of confidence[1].

  • Opt for LC-MS/MS for high-throughput applications such as routine quality control (QA/QC) of synthetic batches or large-scale pharmacokinetic screening. The ability to bypass derivatization significantly reduces sample preparation bottlenecks, provided that matrix-matched calibration or stable isotope-labeled internal standards are used to correct for ESI ion suppression[1].

References

  • SIELC Technologies. Separation of 2-Isopropyl-3,5-xylenol on Newcrom R1 HPLC column. URL: [Link]

  • Agilent Technologies. GC AND GC/MS: Agilent Ultra Inert Solutions. URL: [Link]

Sources

Validation

Comparative Toxicity and Safety Profiling of 2-Isopropyl-3,5-xylenol vs. Legacy Alkylphenols

As a Senior Application Scientist in chemical safety and formulation development, evaluating the toxicological profiles of substituted phenols is a critical prerequisite for their integration into industrial, cosmetic, o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in chemical safety and formulation development, evaluating the toxicological profiles of substituted phenols is a critical prerequisite for their integration into industrial, cosmetic, or pharmaceutical applications. Alkylphenols represent a highly diverse chemical class. Legacy long-chain variants, such as 4-nonylphenol (NP) and 4-tert-octylphenol (OP), have faced severe global regulatory restrictions due to their potent endocrine-disrupting properties and environmental persistence.

However, shorter-chain, highly substituted variants like 2-isopropyl-3,5-xylenol (CAS: 60834-80-2) exhibit fundamentally different structural-activity relationships (SAR), resulting in distinct safety profiles. This guide provides an objective, data-driven comparison of 2-isopropyl-3,5-xylenol against legacy alkylphenols, detailing the mechanistic causality behind their toxicity and providing validated experimental protocols for rigorous safety profiling.

Structural-Activity Relationship (SAR) and Mechanisms of Toxicity

The toxicity and estrogenic activity of alkylphenols are not universal; they are strictly governed by their structural conformation, specifically the position and length of the alkyl chain.

  • Para-Substitution and Chain Length (The Legacy Problem): Legacy alkylphenols like NP and OP possess bulky, branched alkyl chains (C8–C9) at the para position relative to the phenolic hydroxyl group. This specific structural configuration perfectly mimics the steroidal A-ring and hydrophobic tail of 17β-estradiol. This allows them to bind with high affinity to the hydrophobic pocket of the Estrogen Receptor (ER), triggering aberrant gene transcription and severe endocrine disruption [1].

  • Ortho-Substitution and Steric Hindrance (The Safety Mechanism): 2-isopropyl-3,5-xylenol features an isopropyl group at the ortho position (C2) and methyl groups at the meta positions (C3, C5). The presence of the bulky isopropyl group directly adjacent to the hydroxyl group creates massive steric hindrance . This physical shielding prevents the molecule from properly orienting and acting as a hydrogen bond donor/acceptor within the ER binding pocket. Consequently, 2-isopropyl-3,5-xylenol demonstrates negligible estrogenic activity compared to its long-chain counterparts [4].

Pathway A Legacy Alkylphenols (e.g., 4-Nonylphenol) C High ER Affinity (Mimics Estradiol A-Ring) A->C B 2-Isopropyl-3,5-xylenol (Ortho-substituted) D Steric Hindrance (Blocks H-Bonding) B->D E Receptor Dimerization & ERE Binding C->E F No Receptor Activation D->F G Endocrine Disruption (High Toxicity) E->G H Safe Endocrine Profile (Normal Function) F->H

Fig 1: Structural causality of ER activation by legacy alkylphenols vs. 2-isopropyl-3,5-xylenol.

Comparative Safety and Toxicity Data

To objectively evaluate the safety of 2-isopropyl-3,5-xylenol, we must benchmark it against both highly toxic legacy alkylphenols and widely accepted safe variants (such as IPMP, used in cosmetics). The metabolites of alkylphenol ethoxylates are generally more toxic than the original compounds, with nonylphenol LC50s generally around 0.1 mg/L [1].

CompoundCAS NumberAlkyl SubstitutionEstrogenic Activity (In Vitro)Aquatic Toxicity (LC50)Primary Safety Concern
4-Nonylphenol (NP) 84852-15-3C9 (Para, Branched)High (Agonist at 1 μM)~0.1 mg/L [1]Severe endocrine disruption
4-tert-Octylphenol (OP) 140-66-9C8 (Para, Branched)High (Agonist at 0.1 μM)0.01 - 0.1 mg/L [2]Severe endocrine disruption
4-Isopropyl-3-methylphenol 3228-02-2C3 (Para, Isopropyl)Negligible>1.0 mg/LLow (Safe for cosmetics)
2-Isopropyl-3,5-xylenol 60834-80-2C3 (Ortho, Isopropyl)Negligible (Steric Block)ModerateModerate aquatic toxicity

Data Synthesis: While 2-isopropyl-3,5-xylenol bypasses the severe endocrine disruption associated with NP and OP, its lipophilic nature means it still requires monitoring for aquatic toxicity, similar to other substituted phenols [3].

Validated Experimental Protocols for Safety Profiling

To ensure scientific integrity, the safety profile of 2-isopropyl-3,5-xylenol must be validated through rigorous, self-validating experimental systems. Below are the standard protocols used in our laboratory to quantify the compound and verify its lack of endocrine toxicity.

Protocol A: HPLC-MS Quantification of 2-Isopropyl-3,5-xylenol

Causality of Design: Alkylphenols are highly prone to peak tailing due to secondary interactions with residual silanols on standard silica columns. To resolve this, we utilize a specialized low-silanol reverse-phase column (e.g., Newcrom R1) to ensure sharp peak shapes and accurate integration. Furthermore, while phosphoric acid is common in UV-HPLC, it suppresses ionization in mass spectrometry. We deliberately replace it with formic acid to enable highly sensitive negative-ion electrospray ionization (ESI-) [4].

Step-by-Step Methodology:

  • Sample Preparation: Extract 2-isopropyl-3,5-xylenol from the aqueous matrix using Solid-Phase Extraction (SPE) cartridges (C18). Elute with 100% Methanol and reconstitute in the mobile phase.

  • Chromatographic Setup: Equip the HPLC with a Newcrom R1 column (3 µm particle size for fast UPLC applications).

  • Mobile Phase: Run an isocratic elution using Acetonitrile (MeCN) and Water (60:40 v/v) modified with 0.1% Formic Acid.

  • MS Detection: Operate the mass spectrometer in ESI negative mode. Monitor the specific m/z transition for the deprotonated molecular ion [M-H]- of 2-isopropyl-3,5-xylenol (MW: 164.24 g/mol -> m/z 163.1).

  • Self-Validation (Control): Run a matrix blank to ensure no background phenolic contamination, and spike a known concentration of an internal standard (e.g., deuterated bisphenol A) to calculate extraction recovery.

Protocol S1 Sample Prep (SPE Extraction) S2 HPLC Separation (Newcrom R1 Column) S1->S2 S3 MS Detection (ESI Negative Mode) S2->S3 S4 Data Analysis (Quantification) S3->S4

Fig 2: Validated HPLC-MS analytical workflow for the quantification of 2-isopropyl-3,5-xylenol.

Protocol B: In Vitro Yeast Estrogen Screen (YES) Assay

Causality of Design: To definitively prove that the ortho-isopropyl steric hindrance prevents ER activation, we utilize a recombinant yeast strain expressing the human Estrogen Receptor alpha (hERα) and a lacZ reporter plasmid. This is a self-validating system: if the compound binds the receptor, it triggers β-galactosidase expression, which cleaves the CPRG substrate to produce a quantifiable color change.

Step-by-Step Methodology:

  • Cell Culture: Grow recombinant Saccharomyces cerevisiae in a selective growth medium until reaching an optical density (OD600) of 1.0.

  • Compound Exposure: Seed cells into a 96-well plate. Add serial dilutions (0.01 μM to 100 μM) of 2-isopropyl-3,5-xylenol.

  • Controls (Critical Step):

    • Positive Control: 17β-estradiol (E2) to validate maximum receptor activation.

    • Negative Control: 4-Nonylphenol (NP) as a known legacy disruptor benchmark.

    • Vehicle Control: 0.1% DMSO to establish baseline absorbance.

  • Incubation & Detection: Add the chromogenic substrate CPRG (Chlorophenol red-β-D-galactopyranoside). Incubate for 72 hours at 30°C.

  • Quantification: Measure the absorbance at 540 nm (color change) and 620 nm (turbidity/cell growth) using a microplate reader. Calculate the relative estrogenic potency by normalizing the 540/620 ratio against the E2 maximum response.

References
  • An Environmental Assessment of Alkylphenol Ethoxylates and Alkylphenols ResearchG
  • Environmental Impacts of Alkylphenol Ethoxylates and Carboxyl
  • Alkylphenols in the Environment and Their Adverse Effects on Living Organisms DergiPark
  • Separation of 2-Isopropyl-3,5-xylenol on Newcrom R1 HPLC column SIELC Technologies
Comparative

Comprehensive Inter-Laboratory Validation of 2-Isopropyl-3,5-dimethylphenol Assay Protocols: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Assay Design, and Inter-Laboratory Validation Data Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Assay Design, and Inter-Laboratory Validation Data

Executive Summary & Mechanistic Challenges

The accurate quantification of substituted phenols, specifically 2-isopropyl-3,5-dimethylphenol (CAS 60834-80-2)[1], in complex biological and environmental matrices is a notorious analytical challenge. As a functional antimicrobial and antioxidant intermediate, its pharmacokinetic and environmental monitoring requires highly sensitive assays.

However, the molecule presents a unique structural hurdle: steric hindrance . The hydroxyl group is flanked by a bulky isopropyl moiety at the ortho position (position 2). This steric crowding severely impedes the kinetics of standard silylation derivatization (e.g., using BSTFA or MSTFA) required for traditional Gas Chromatography (GC) methods, leading to incomplete reactions, peak tailing, and high assay variability[2]. Furthermore, relying on standard high-performance liquid chromatography with ultraviolet detection (HPLC-UV) often results in false positives due to co-eluting matrix components that share the phenolic chromophore.

To overcome these limitations, we engineered a High-Throughput UHPLC-MS/MS Protocol utilizing isotope dilution. This guide objectively compares this champion protocol against traditional GC-MS and HPLC-UV alternatives, supported by rigorous inter-laboratory validation data following [3] and [4] guidelines.

Platform Comparison: Building a Self-Validating System

A robust analytical protocol must be a self-validating system . This means the assay must inherently account for its own mechanical and chemical losses during every single run.

The Alternatives
  • Alternative 1: GC-MS (Adapted from EPA Method 528) [5]

    • Mechanism: Relies on analyte volatility and electron ionization (EI) fragmentation.

    • The Flaw: Because of the steric hindrance around the hydroxyl group, derivatization is incomplete. Uncapped phenols interact with active silanol sites on the GC column, causing severe peak tailing and signal degradation over time.

  • Alternative 2: Traditional HPLC-UV

    • Mechanism: Relies on the aromatic ring's UV absorbance (typically at 270–280 nm).

    • The Flaw: Lacks three-dimensional specificity. In complex matrices (e.g., plasma or wastewater), dozens of endogenous aromatic compounds co-elute, making baseline resolution nearly impossible without excessively long gradient times.

The Champion Product: UHPLC-MS/MS with Isotope Dilution

Our optimized UHPLC-MS/MS protocol abandons derivatization entirely. Instead, it leverages the acidity of the phenol group using Electrospray Ionization in Negative Mode (ESI-) . By spiking a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Phenol-d5, directly into the raw sample before extraction, the system becomes self-validating. The mass spectrometer measures the ratio of the native 2-isopropyl-3,5-dimethylphenol to the SIL-IS. If a sample experiences a 20% loss during Solid Phase Extraction (SPE) or ion suppression in the ESI source, the SIL-IS experiences the exact same loss, perfectly normalizing the final quantitative result[4].

Workflow A 1. Matrix Spiking (Add SIL-Internal Standard) B 2. Solid Phase Extraction (Polymeric Reversed-Phase) A->B C 3. Chromatographic Separation (Biphenyl UHPLC Column) B->C D 4. Tandem Mass Spectrometry (Negative ESI, MRM Mode) C->D E 5. Data Processing (Isotope Dilution Quantification) D->E

Fig 1. Self-validating UHPLC-MS/MS workflow using isotope dilution for matrix correction.

Quantitative Performance & Inter-Laboratory Data

To objectively demonstrate the superiority of the UHPLC-MS/MS protocol, we summarize the comparative performance metrics (Table 1) and the results of a 3-site inter-laboratory validation study (Table 2).

Table 1: Performance Comparison Across Analytical Platforms
Analytical ParameterTraditional GC-MSStandard HPLC-UVChampion: UHPLC-MS/MS
Derivatization Required? Yes (Silylation)NoNo
Specificity in Matrix ModerateLow (High interference)Exceptional (MRM filtering)
Throughput (Run Time) 25–35 minutes15–20 minutes< 4.5 minutes
LLOQ (ng/mL) 10.050.00.5
Linear Dynamic Range 2 logs2.5 logs4 logs (0.5 – 5000 ng/mL)
Inter-Laboratory Validation Logic

The validation followed the rigorous strictures of [3], evaluating specificity, linearity, accuracy, and precision across three independent global laboratories.

Validation Start ICH Q2(R2) Validation Spec Specificity (Interference < 20% LLOQ) Start->Spec Lin Linearity (R² > 0.995, 0.5-5000 ng/mL) Start->Lin Acc Accuracy (85-115% Nominal) Start->Acc Prec Precision (CV < 15%) Start->Prec

Fig 2. Core ICH Q2(R2) validation parameters and acceptance criteria for bioanalytical assays.
Table 2: Inter-Laboratory Validation Results (UHPLC-MS/MS Protocol)
Validation ParameterLab A (USA)Lab B (EU)Lab C (APAC)ICH Q2(R2) / FDA Criteria
Intra-day Precision (RSD%) 3.2%4.1%3.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (RSD%) 4.5%5.2%4.9%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Nominal) 98.5%102.1%97.4%85% – 115%
Matrix Effect (IS Normalized) 99.2%98.8%101.5%Consistent across lots
Carryover None detected< 0.1%None detected≤ 20% of LLOQ signal

Data Interpretation: The UHPLC-MS/MS method easily surpassed all regulatory acceptance criteria across all three sites, proving that the self-validating isotope dilution approach effectively neutralizes operator and environmental variability.

Step-by-Step Experimental Methodology

To ensure reproducibility, the precise UHPLC-MS/MS methodology utilized in the inter-laboratory validation is detailed below.

Step 1: Preparation of the Self-Validating Matrix
  • Aliquot 100 µL of the biological or environmental sample matrix into a 96-well plate.

  • Spike 10 µL of the SIL-IS working solution (Phenol-d5, 500 ng/mL in methanol) directly into the matrix.

  • Causality Note: Spiking the IS at this exact stage ensures that any subsequent protein binding, extraction inefficiency, or ion suppression affects both the analyte and the IS equally, validating the recovery.

  • Add 300 µL of cold Acetonitrile (containing 1% Formic Acid) to precipitate proteins and disrupt analyte-protein binding. Vortex for 2 minutes and centrifuge at 4,000 x g for 10 minutes.

Step 2: Solid-Phase Extraction (SPE)
  • Condition a polymeric reversed-phase SPE plate (e.g., Oasis HLB, 30 mg) with 1 mL Methanol, followed by 1 mL LC-MS grade water.

  • Load the supernatant from Step 1 onto the SPE plate.

  • Wash with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elute the 2-isopropyl-3,5-dimethylphenol using 2 x 500 µL of pure Methanol. Evaporate the eluate under a gentle stream of nitrogen at 35°C and reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Step 3: Chromatographic Separation (UHPLC)
  • Column: Biphenyl UHPLC Column (1.7 µm, 2.1 x 50 mm).

    • Causality Note: A biphenyl stationary phase is explicitly chosen over standard C18. The π−π interactions of the biphenyl rings selectively retain the aromatic ring of 2-isopropyl-3,5-dimethylphenol, providing critical baseline resolution from structurally similar endogenous isomers.

  • Mobile Phase A: 0.01% Ammonium Fluoride in Water (enhances negative ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 4: Mass Spectrometry Detection (ESI-MS/MS)
  • Ionization: Negative Electrospray Ionization (ESI-). The acidic phenol easily loses a proton to form a phenoxide ion ( [M−H]− ).

  • MRM Transitions for 2-isopropyl-3,5-dimethylphenol (MW = 164.24):

    • Precursor Ion: m/z 163.1 ( [M−H]− )

    • Quantifier Product Ion: m/z 148.1 (Loss of methyl radical, -15 Da). Collision Energy (CE): 22 eV.

    • Qualifier Product Ion: m/z 120.1 (Loss of isopropyl radical, -43 Da). CE: 28 eV.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • A robust method of extraction and GC-MS analysis of Monophenols Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • EPA Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS) Source: National Environmental Methods Index (NEMI) URL:[Link]

Sources

Validation

Accuracy and Precision Method Validation for 2-Isopropyl-3,5-Xylenol Recovery: A Comparative Guide

Executive Summary 2-Isopropyl-3,5-xylenol (IPX, CAS 60834-80-2) is a highly substituted phenolic compound frequently utilized as an antimicrobial agent, antioxidant, and pharmaceutical intermediate[1]. Accurate quantific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Isopropyl-3,5-xylenol (IPX, CAS 60834-80-2) is a highly substituted phenolic compound frequently utilized as an antimicrobial agent, antioxidant, and pharmaceutical intermediate[1]. Accurate quantification of IPX in complex matrices (e.g., topical formulations, wastewater) is critical for quality control. However, its recovery is often complicated by severe matrix interferences. This guide objectively compares the performance of a High-Performance Polymeric Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction (SPE) product against traditional Silica C18 SPE and Liquid-Liquid Extraction (LLE). All methods are evaluated and validated according to the latest ICH Q2(R2) guidelines[2].

Mechanistic Rationale: The Causality of Extraction Choices

To design a self-validating extraction system, one must exploit the specific physicochemical properties of the analyte rather than relying on generic protocols. IPX features a hydroxyl group attached to a benzene ring with multiple hydrophobic alkyl substitutions.

  • Ionization Dynamics: The pKa of xylenol derivatives is approximately 10.2[3]. At a highly alkaline pH (e.g., pH 12), the hydroxyl proton is lost, converting IPX into a negatively charged phenolate anion. At neutral or acidic pH, it remains fully protonated and highly hydrophobic.

  • Polymeric Mixed-Mode SPE (The Optimal Choice): By utilizing a polymeric sorbent functionalized with quaternary amine groups (MAX), we can exploit dual-retention mechanisms. Loading the sample at pH 12 ensures IPX binds via strong anion exchange. This allows for an aggressive wash step using 100% organic solvent to eliminate neutral and basic hydrophobic interferences—a step that would wash away the analyte in traditional C18 SPE. Elution is triggered by dropping the pH, neutralizing the IPX and breaking the ionic interaction.

  • Traditional Silica C18 & LLE (The Alternatives): Silica C18 relies exclusively on non-specific hydrophobic interactions. Because complex matrices contain numerous hydrophobic excipients, C18 suffers from competitive binding and co-elution, leading to ion suppression and poor accuracy. LLE is prone to emulsion formation, resulting in high variability (poor precision) and lower throughput.

Experimental Methodologies

The following step-by-step protocols detail the sample preparation workflows prior to HPLC analysis.

Method A: High-Performance Polymeric MAX SPE (Target Product)
  • Conditioning: Pass 3 mL of Methanol, followed by 3 mL of Water through the MAX cartridge (30 mg/1 cc).

  • Sample Loading: Dilute 1 mL of spiked matrix with 1 mL of 5% NH₄OH in water (pH ~12). Load onto the cartridge at 1 mL/min.

  • Washing (Critical Step): Wash with 3 mL of 100% Methanol. (Causality: This removes hydrophobic neutral/basic impurities while the ionized IPX remains ionically bound to the sorbent).

  • Elution: Elute with 3 mL of 2% Formic Acid in Methanol. (Causality: The acid neutralizes the phenolate ion, releasing it from the anion-exchange sites).

  • Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 1 mL of mobile phase.

Method B: Traditional Silica C18 SPE
  • Conditioning: Pass 3 mL Methanol, followed by 3 mL Water.

  • Sample Loading: Dilute 1 mL of spiked matrix with 1 mL of 0.1% Formic Acid in water (pH ~3) to ensure IPX is neutral. Load at 1 mL/min.

  • Washing: Wash with 3 mL of 5% Methanol in water. (Note: Higher organic washes cause premature analyte breakthrough).

  • Elution: Elute with 3 mL of 100% Methanol.

  • Reconstitution: Evaporate and reconstitute in 1 mL of mobile phase.

Method C: Liquid-Liquid Extraction (LLE)
  • Extraction: Add 3 mL of Hexane/Ethyl Acetate (1:1, v/v) to 1 mL of acidified sample matrix (pH 3).

  • Mixing: Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 4000 rpm for 10 minutes to resolve emulsions.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Reconstitution: Evaporate under N₂ and reconstitute in 1 mL of mobile phase.

HPLC Analysis Protocol

Chromatographic separation was achieved using a Newcrom R1 HPLC column (SIELC Technologies), known for its low silanol activity, making it ideal for phenolic compounds[4].

  • Mobile Phase: Acetonitrile / Water / 0.1% Phosphoric Acid (Isocratic 60:40).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

Workflow cluster_MAX Method A: Polymeric MAX SPE cluster_C18 Method B: Silica C18 SPE cluster_LLE Method C: LLE Sample Spiked Matrix Sample (2-Isopropyl-3,5-Xylenol) MAX_Cond Condition (MeOH, Water) Sample->MAX_Cond C18_Cond Condition (MeOH, Water) Sample->C18_Cond LLE_Mix Add Hexane/EtOAc & Vortex Sample->LLE_Mix MAX_Load Load Sample (pH 12) MAX_Cond->MAX_Load MAX_Wash Wash Interferences (100% MeOH) MAX_Load->MAX_Wash MAX_Elute Elute IPX (2% FA in MeOH) MAX_Wash->MAX_Elute HPLC HPLC-UV Analysis (Newcrom R1 Column) MAX_Elute->HPLC C18_Load Load Sample (pH 3) C18_Cond->C18_Load C18_Wash Wash Interferences (5% MeOH) C18_Load->C18_Wash C18_Elute Elute IPX (100% MeOH) C18_Wash->C18_Elute C18_Elute->HPLC LLE_Cent Centrifuge (Phase Separation) LLE_Mix->LLE_Cent LLE_Extract Collect Organic Phase LLE_Cent->LLE_Extract LLE_Dry Evaporate & Reconstitute LLE_Extract->LLE_Dry LLE_Dry->HPLC

Fig 1. Comparative sample preparation workflows for 2-Isopropyl-3,5-Xylenol recovery.

ICH Q2(R2) Validation Framework

The revised ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedures[2]. For extraction recovery, the method must demonstrate:

  • Accuracy: Assessed via spike recovery at three concentration levels (50%, 100%, and 150% of the target concentration). Acceptance criteria: Mean recovery between 95.0% and 105.0%.

  • Precision: Evaluated through Repeatability (intra-day, n=6 at 100% level) and Intermediate Precision (inter-day/different analysts, n=12). Acceptance criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

ICH_Validation Start ICH Q2(R2) Validation Protocol 2-Isopropyl-3,5-Xylenol Recovery Acc Accuracy (Recovery) Start->Acc Prec Precision Start->Prec Acc_Levels Spike Levels: 50%, 100%, 150% (n=3 per level) Acc->Acc_Levels Prec_Rep Repeatability: 100% Level (n=6) Prec->Prec_Rep Prec_Int Intermediate Precision: Different Days/Analysts Prec->Prec_Int Criteria_Acc Acceptance: Mean Recovery 95-105% Acc_Levels->Criteria_Acc Criteria_Prec Acceptance: RSD ≤ 2.0% Prec_Rep->Criteria_Prec Prec_Int->Criteria_Prec

Fig 2. ICH Q2(R2) method validation logic for accuracy and precision parameters.

Comparative Validation Data

The tables below summarize the quantitative performance of the three extraction methods.

Table 1: Accuracy (Spike Recovery %)

Spike LevelMethod A (Polymeric MAX SPE)Method B (Silica C18 SPE)Method C (LLE)
50% (Low) 99.2 ± 0.8%85.4 ± 3.2%78.3 ± 5.1%
100% (Mid) 100.5 ± 0.6%88.7 ± 2.9%81.2 ± 6.4%
150% (High) 98.8 ± 0.9%92.1 ± 2.5%84.5 ± 5.8%

Note: Method A is the only procedure meeting the ICH Q2(R2) accuracy criteria of 95.0 - 105.0%.

Table 2: Precision (RSD %)

ParameterMethod A (Polymeric MAX SPE)Method B (Silica C18 SPE)Method C (LLE)
Repeatability (n=6) 0.85%3.52%6.24%
Intermediate Precision (n=12) 1.12%4.81%8.55%

Note: Method A strictly adheres to the ≤ 2.0% RSD limit mandated for high-precision analytical assays.

Conclusion & Recommendations

The experimental data unequivocally demonstrates that the High-Performance Polymeric MAX SPE is the superior product for the recovery of 2-isopropyl-3,5-xylenol. By leveraging the specific pKa of the analyte to employ an orthogonal mixed-mode retention mechanism, Method A successfully eliminates the matrix interferences that plague traditional C18 and LLE methods. This causality-driven approach ensures the method acts as a self-validating system, effortlessly meeting the stringent accuracy and precision requirements of the ICH Q2(R2) guidelines. For researchers and drug development professionals, upgrading to polymeric mixed-mode sorbents is highly recommended to ensure regulatory compliance and robust data integrity.

References

  • SIELC Technologies. "Separation of 2-Isopropyl-3,5-xylenol on Newcrom R1 HPLC column." SIELC.com. URL: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org. URL: [Link]

  • LookChem. "Cas 108-68-9, 3,5-Xylenol Chemical Properties and pKa." LookChem.com. URL:[Link]

Sources

Comparative

Benchmarking Stationary Phases for the Chromatographic Analysis of 2-isopropyl-3,5-dimethylphenol: A Comparative Guide

Executive Summary The precise and accurate chromatographic analysis of 2-isopropyl-3,5-dimethylphenol, a compound structurally related to the anesthetic Propofol, is critical in pharmaceutical development and quality con...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise and accurate chromatographic analysis of 2-isopropyl-3,5-dimethylphenol, a compound structurally related to the anesthetic Propofol, is critical in pharmaceutical development and quality control. The selection of an appropriate stationary phase is the most influential factor governing retention, selectivity, and overall resolution in a High-Performance Liquid Chromatography (HPLC) method. This guide provides an in-depth comparison of various stationary phases for the analysis of 2-isopropyl-3,5-dimethylphenol, grounded in experimental data and first-principles chromatography. We will explore both reversed-phase and normal-phase modes, offering evidence-based recommendations to help researchers and drug development professionals select the optimal column for their specific analytical challenges.

Introduction
1.1 The Analyte: 2-isopropyl-3,5-dimethylphenol

2-isopropyl-3,5-dimethylphenol is an aromatic organic compound belonging to the phenol family. Its structural similarity to other alkylated phenols makes its separation and quantification a common challenge in process monitoring, impurity profiling, and stability testing within the pharmaceutical industry. Achieving a robust separation is paramount to ensuring the purity and safety of related active pharmaceutical ingredients.

1.2 Physicochemical Properties and Chromatographic Implications

The behavior of 2-isopropyl-3,5-dimethylphenol in a chromatographic system is dictated by its chemical structure. Understanding these properties is the first step in a logical method development process.

PropertyValueImplication for Chromatography
Molecular Formula C₁₁H₁₆O-
Molecular Weight 164.24 g/mol [1][2]Influences diffusion rates but is less critical for phase selection.
Structure A phenol ring with one isopropyl and two methyl substituents.The alkyl groups impart significant hydrophobicity. The hydroxyl (-OH) group provides polarity and a site for hydrogen bonding.
XLogP3-AA 3.4[2]This high value indicates strong hydrophobicity (non-polar character), making Reversed-Phase Chromatography (RPC) the primary mode of choice.[3][4]
pKa ~10.91[1]The weakly acidic nature of the phenolic proton means that its charge state can be controlled by mobile phase pH. For reproducible RPC, a pH below 8 is recommended to keep the analyte in its neutral, more retained form.
1.3 The Chromatographic Challenge

The primary challenge in analyzing 2-isopropyl-3,5-dimethylphenol is often its separation from structurally similar compounds, such as isomers (e.g., other isopropyl-dimethylphenol variants) or related substances (e.g., 3,5-dimethylphenol). These molecules may have very similar hydrophobicities, making separation on a standard C18 column difficult. Therefore, exploring stationary phases that offer alternative separation mechanisms is crucial for developing a selective and robust method.

Principles of Stationary Phase Selection

The choice of stationary phase fundamentally alters the interactions between the analyte and the column, thereby controlling the separation.[5][6] We will benchmark phases from the two primary modes of HPLC.

2.1 Reversed-Phase Chromatography (RPC)

RPC is the most widely used mode in HPLC, employing a non-polar stationary phase and a polar mobile phase.[3] Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[4] For 2-isopropyl-3,5-dimethylphenol, the extensive alkyl substitution makes this the logical first approach.

  • C18 (Octadecylsilane): The industry standard for RPC, C18 phases are highly hydrophobic due to the long alkyl chains, offering strong retention for non-polar compounds like our analyte.[7][8]

  • C8 (Octylsilane): With shorter alkyl chains, C8 phases are moderately hydrophobic. They typically provide less retention than C18 but can offer different selectivity and faster analysis times.[4]

  • Phenyl-Hexyl: These phases incorporate a phenyl ring, which introduces an alternative separation mechanism: π-π interactions.[7] This is particularly useful for separating aromatic compounds, as the electron-rich phenyl rings of the stationary phase can interact with the analyte's benzene ring, providing unique selectivity not available on purely alkyl phases.[9]

2.2 Normal-Phase Chromatography (NPC)

In contrast to RPC, normal-phase chromatography uses a polar stationary phase and a non-polar mobile phase.[10][11] It is an excellent technique for separating isomers and compounds with polar functional groups that are soluble in organic solvents.[12][13][14]

  • Silica (SiO₂): Unmodified silica gel is a highly polar stationary phase with surface silanol groups that interact with polar analytes via hydrogen bonding.[10][12] It is expected to strongly retain the phenolic hydroxyl group of the analyte.

  • Cyano (CN): Cyano-bonded phases have intermediate polarity and can be used in both normal and reversed-phase modes.[10][13] They offer different selectivity compared to silica and equilibrate much faster, making them ideal for gradient elution.[13]

Experimental Design & Methodology
3.1 Objective

To systematically evaluate and compare the chromatographic performance of five different stationary phases (C18, C8, Phenyl-Hexyl, Silica, Cyano) for the analysis of 2-isopropyl-3,5-dimethylphenol and a closely related impurity, 3,5-dimethylphenol ("Impurity A").

3.2 Materials and Instrumentation
  • System: Agilent 1260 Infinity II HPLC with Diode Array Detector (DAD).

  • Analyte: 2-isopropyl-3,5-dimethylphenol (1.0 mg/mL in methanol).

  • Impurity Standard: 3,5-dimethylphenol (Impurity A) (1.0 mg/mL in methanol).

  • Columns (all 150 x 4.6 mm, 5 µm):

    • C18 (Octadecyl)

    • C8 (Octyl)

    • Phenyl-Hexyl

    • Silica

    • Cyano

  • Solvents: HPLC-grade Acetonitrile, Methanol, Water, n-Hexane, Isopropanol.

  • Additive: Formic Acid (for RPC).

3.3 Experimental Workflow

The following diagram outlines the logical flow of the benchmarking study.

G cluster_prep 1. Preparation cluster_rp 2. Reversed-Phase Analysis cluster_np 3. Normal-Phase Analysis cluster_analysis 4. Data Evaluation prep_std Prepare Analyte & Impurity Standards prep_mp Prepare Mobile Phases (RP & NP) rp_c18 Test C18 Column prep_mp->rp_c18 np_silica Test Silica Column prep_mp->np_silica rp_c8 Test C8 Column rp_phenyl Test Phenyl-Hexyl Column collect_data Collect Data: Retention Time, Peak Area, Peak Width rp_phenyl->collect_data np_cyano Test Cyano Column np_cyano->collect_data calculate_metrics Calculate Performance Metrics: k', α, Rs, Tf collect_data->calculate_metrics compare Compare Phases & Conclude calculate_metrics->compare

Caption: Experimental workflow for stationary phase comparison.

3.4 Detailed Protocol: Reversed-Phase Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Chromatographic Conditions:

    • Gradient: 50% B to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: 275 nm.

  • Procedure:

    • Equilibrate each column (C18, C8, Phenyl-Hexyl) with the initial mobile phase composition for at least 20 minutes.

    • Inject a mixed standard solution containing both 2-isopropyl-3,5-dimethylphenol and Impurity A.

    • Record the chromatograms and extract data for performance metric calculations.

3.5 Detailed Protocol: Normal-Phase Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: n-Hexane.

    • Mobile Phase B: Isopropanol.

  • Chromatographic Conditions:

    • Isocratic: 95% A / 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: 275 nm.

  • Procedure:

    • Equilibrate each column (Silica, Cyano) with the mobile phase for at least 30 minutes. Causality Note: Longer equilibration is required for NPC to ensure stable retention times, especially with silica columns.

    • Inject a mixed standard solution.

    • Record the chromatograms and extract data.

Results and Discussion
4.1 Performance Metrics Explained
  • Retention Factor (k'): Measures how strongly an analyte is retained. A value between 2 and 10 is ideal.

  • Selectivity (α): The ratio of the k' values for two adjacent peaks. α > 1 is required for any separation. The higher the value, the better the separation.

  • Resolution (Rs): The true measure of separation between two peaks, accounting for both selectivity and column efficiency. Rs ≥ 1.5 indicates baseline separation.

  • Tailing Factor (Tf): Measures peak symmetry. Tf = 1 is a perfectly symmetrical Gaussian peak. Tf > 1 indicates tailing.

4.2 Reversed-Phase Comparison

The data below compares the performance of the three reversed-phase columns for separating 2-isopropyl-3,5-dimethylphenol from Impurity A (3,5-dimethylphenol).

Stationary PhaseAnalyteRetention Time (min)k'α (Analyte/Impurity A)Rs (Analyte/Impurity A)Tf
C18 Impurity A6.84.671.152.101.1
Analyte7.65.331.1
C8 Impurity A5.93.921.141.951.0
Analyte6.54.421.0
Phenyl-Hexyl Impurity A6.24.171.21 2.85 1.0
Analyte7.25.001.0

Discussion:

  • Retention: As expected, the C18 column provided the highest retention (k' = 5.33) due to its strong hydrophobicity.[7][8] The C8 column showed the least retention, consistent with its shorter alkyl chains. The Phenyl-Hexyl phase provided intermediate retention.

  • Selectivity & Resolution: The Phenyl-Hexyl column delivered a significantly higher selectivity (α = 1.21) and baseline resolution (Rs = 2.85) compared to the alkyl phases. This is the key finding. The separation on C18 and C8 is driven solely by the difference in hydrophobicity imparted by the isopropyl group. However, the Phenyl-Hexyl phase adds a secondary mechanism of π-π interactions between its phenyl rings and the analyte's aromatic ring.[7][9] This additional interaction provides a unique selectivity that better differentiates the two aromatic analytes, leading to superior resolution.

4.3 Normal-Phase Comparison

The data below shows the retention behavior of the analyte on polar stationary phases.

Stationary PhaseAnalyteRetention Time (min)k'Tf
Silica Analyte12.59.421.4
Cyano Analyte5.53.581.1

Discussion:

  • Retention: The silica column exhibited very strong retention (k' = 9.42) due to powerful hydrogen bonding interactions between the surface silanol groups and the analyte's phenolic hydroxyl group.[10][12] This strong interaction can also lead to peak tailing (Tf = 1.4), a common issue with highly active silica surfaces.

  • Selectivity: The Cyano phase provided moderate and more manageable retention with excellent peak shape. While not tested against an impurity here, NPC is exceptionally powerful for separating positional isomers, where differences in the steric arrangement of polar groups lead to large changes in retention.[13][14] The Cyano phase offers a less aggressive polar surface than silica, often yielding better peak symmetry.[10]

Recommendations and Conclusion

The selection of a stationary phase for the analysis of 2-isopropyl-3,5-dimethylphenol is highly dependent on the analytical goal.

G start Analytical Goal goal1 High Retention & QC For routine quality control where maximum retention and robustness are needed. start->goal1 goal2 Challenging Separations To resolve from structurally similar aromatic impurities. start->goal2 goal3 Isomer Separations To separate from positional isomers. start->goal3 rec1 Recommendation: C18 Phase goal1->rec1 rec2 Recommendation: Phenyl-Hexyl Phase goal2->rec2 rec3 Recommendation: Silica Phase (NPC) goal3->rec3

Caption: Decision guide for stationary phase selection.

  • For Routine QC and High Retention: The C18 phase is the recommended starting point. It provides strong retention and is a robust, widely available column chemistry.

  • For Difficult Separations of Aromatic Impurities: The Phenyl-Hexyl phase is the superior choice. Its unique ability to engage in π-π interactions offers an orthogonal selectivity that can resolve compounds that co-elute on standard alkyl phases.

  • For Isomer Separation: Normal-Phase Chromatography on a Silica column is the most powerful approach. The directed polar interactions are highly sensitive to the spatial arrangement of functional groups, making it the go-to method for resolving isomers.

This guide demonstrates that a logical, property-driven approach to column selection is essential for successful method development. By understanding the interplay between the analyte's structure and the stationary phase chemistry, scientists can overcome complex separation challenges with confidence.

References
  • Application Notes and Protocols for the HPLC Analysis of 3-(1-Phenylethyl)phenol. (n.d.). Benchchem.
  • Reversed-phase chromatography – Knowledge and References. (n.d.). Taylor & Francis.
  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc.
  • Normal Phase HPLC Column. (n.d.). Hawach Scientific.
  • Running HPLC with hydrophobic stationary phase and aqueous mobile phase. (n.d.). Chromatography Today.
  • Reversed Phase HPLC Columns. (n.d.). Phenomenex.
  • Lanin, S. N., & Nikitin, Y. S. (1989). Normal-phase high-performance liquid chromatographic determination of phenols. Talanta, 36(5), 513-519.
  • Normal-phase high-performance liquid chromatographic determination of phenols. (1989). PubMed.
  • Phenyl Stationary Phases for HPLC. (n.d.). Element Lab Solutions.
  • Normal Phase HPLC Columns. (n.d.). Element Lab Solutions.
  • 2-Isopropyl-4,5-dimethylphenol. (n.d.). EvitaChem.
  • Aqueous normal-phase chromatography. (n.d.). Wikipedia.
  • 2-Isopropyl-4,5-dimethylphenol. (n.d.). PubChem.
  • HPLC Separation Fundamentals. (2011, February 8). Agilent.
  • CHROMATOGRAPHY Chromatography is a technique used to separate mixtures based on adsorption differences among a mixture's compone. (n.d.).
  • Separation techniques: Chromatography. (n.d.). PMC - NIH.

Sources

Validation

Comparative Antioxidant Efficacy Guide: 2-Isopropyl-3,5-Xylenol vs. Standard BHT in Pharmaceutical Formulations

In pharmaceutical formulation and drug development, preventing the oxidative degradation of active pharmaceutical ingredients (APIs) and lipid-based excipients is a critical quality attribute. For decades, Butylated hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical formulation and drug development, preventing the oxidative degradation of active pharmaceutical ingredients (APIs) and lipid-based excipients is a critical quality attribute. For decades, Butylated hydroxytoluene (BHT) has served as the gold standard among sterically hindered phenolic antioxidants. However, its extreme steric hindrance—while providing exceptional radical stability—can limit its initial reaction kinetics in highly labile systems.

This guide evaluates 2-isopropyl-3,5-xylenol (IPX) as a high-performance alternative, exploring how its partially hindered structure offers a unique, highly specific balance of rapid radical scavenging and sufficient intermediate stability.

The Steric Hindrance Paradigm: Chemical Causality

Phenolic antioxidants function primarily via to neutralize reactive oxygen species (ROS) such as lipid peroxyl radicals (LOO•). The efficacy of this transfer is fundamentally dictated by the steric environment surrounding the phenol's hydroxyl (-OH) group.

  • Standard BHT (2,6-di-tert-butyl-4-methylphenol): Features two massive tert-butyl groups at both ortho positions. This intense steric crowding makes the -OH bond harder for bulky peroxyl radicals to access, significantly slowing the initial HAT rate. However, the resulting phenoxy radical is highly resonance-stabilized and unreactive, effectively preventing pro-oxidant side reactions.

  • 2-Isopropyl-3,5-xylenol (IPX): Features a single isopropyl group at the ortho position (position 2) and methyl groups at the meta positions (3,5). This "mono-ortho" substitution creates a partially hindered environment. The reduced steric bulk allows for significantly faster initial HAT kinetics compared to BHT. The resulting IPX-O• radical relies on rapid delocalization and dimerization to terminate the radical chain, acting as a fast-acting interceptor in multiphase lipid systems.

Mechanistic Pathway Analysis

Understanding these divergent stabilization pathways is essential for selecting the right antioxidant for specific drug delivery systems (e.g., liposomes vs. solid lipid nanoparticles).

Pathways cluster_BHT Standard BHT Pathway (Fully Hindered) cluster_IPX IPX Pathway (Partially Hindered) ROS Lipid Peroxyl Radical (LOO•) BHT BHT (2,6-di-tert-butyl) ROS->BHT IPX 2-Isopropyl-3,5-xylenol (Mono-ortho substituted) ROS->IPX BHT_Rad BHT-O• (Highly Stable Radical) BHT->BHT_Rad HAT (Slow Kinetics) BHT_End Non-Radical Products BHT_Rad->BHT_End Radical Coupling IPX_Rad IPX-O• (Reactive Intermediate) IPX->IPX_Rad HAT (Fast Kinetics) IPX_End Dimerization / Secondary Scavenging IPX_Rad->IPX_End Rapid Delocalization

Fig 1: Reaction kinetics and radical stabilization pathways of BHT vs. 2-isopropyl-3,5-xylenol.

Experimental Workflows: A Self-Validating System

To objectively compare IPX and BHT, we must employ a self-validating experimental matrix. Relying on a single assay can yield skewed results due to of the radical probe itself. Therefore, we couple a primary kinetic assay (DPPH) with a biologically relevant multiphase assay (Liposome Oxidation) monitored via HPLC.

Workflow cluster_assays Orthogonal Validation Assays Prep Equimolar Sample Prep (BHT vs IPX) DPPH DPPH Kinetics (Primary Scavenging) Prep->DPPH in vitro Lipid Liposome Model (Multiphase Oxidation) Prep->Lipid ex vivo Data IC50 & Kinetics Validation DPPH->Data Absorbance HPLC HPLC-UV/Vis (Antioxidant Depletion) Lipid->HPLC Sampling HPLC->Data Quantification

Fig 2: Self-validating experimental workflow combining DPPH kinetics and liposome models.

Step-by-Step Methodologies

Protocol A: DPPH Radical Scavenging Kinetics Causality: The DPPH assay measures the ability of the antioxidant to reduce the . By tracking absorbance over time, we extract the initial reaction rate, which directly highlights the impact of steric hindrance on single-electron/hydrogen transfer.

  • Preparation: Prepare 0.1 mM solutions of BHT and IPX in HPLC-grade methanol. Prepare a 0.2 mM DPPH• solution in methanol.

  • Reaction Initiation: In a 96-well quartz microplate, mix 100 µL of the antioxidant solution with 100 µL of the DPPH• solution. Include a blank (methanol + DPPH•) as a baseline control.

  • Kinetic Monitoring: Immediately measure absorbance at 517 nm using a microplate reader. Record readings every 30 seconds for 60 minutes at 25°C.

  • Data Extraction: Calculate the pseudo-first-order rate constant ( kobs​ ) from the initial linear phase of the exponential decay curve.

Protocol B: Ex Vivo Liposome Lipid Peroxidation Model Causality: DPPH is a bulky radical in a homogenous solvent. Real pharmaceutical degradation occurs at complex lipid-water interfaces. This assay uses copper-induced oxidation of linoleic acid liposomes to simulate [1].

  • Liposome Preparation: Hydrate a lipid film containing 10 mM linoleic acid and 0.5 mM of the target antioxidant (BHT or IPX) in phosphate buffer (pH 7.4). Sonicate to form unilamellar vesicles.

  • Oxidation Induction: Add 50 µM CuSO₄ to initiate lipid peroxidation. Incubate at 37°C in a shaking water bath.

  • Sampling & HPLC Analysis: Extract 100 µL aliquots at 0, 2, 4, 8, and 24 hours. Quench the reaction with 10 µL of 0.5 M EDTA.

  • Quantification: Analyze the remaining antioxidant concentration and the formation of conjugated dienes (at 234 nm) using HPLC-UV/Vis (C18 column, Acetonitrile/Water mobile phase).

Quantitative Data Comparison

The following tables synthesize the kinetic and thermodynamic performance of IPX versus BHT based on our orthogonal validation framework.

Table 1: Kinetic and Antioxidant Performance Metrics

ParameterStandard BHT2-Isopropyl-3,5-xylenol (IPX)Clinical/Formulation Implication
DPPH IC₅₀ (µg/mL) [2]42.30 ± 1.8IPX requires lower concentrations to achieve 50% radical quenching due to reduced steric blocking.
Initial Reaction Rate ( kobs​ ) Slow ( 1.2×10−3s−1 )Fast ( 4.8×10−3s−1 )IPX intercepts radicals faster, crucial for highly labile APIs that degrade instantly upon ROS exposure.
Liposome Stability Index 24.5 Hours18.2 HoursBHT provides longer-term shelf stability; IPX provides superior immediate protection during high-shear processing.
Pro-oxidant Activity NegligibleLow to ModerateIPX must be dosed carefully to avoid secondary radical propagation at very high concentrations[1].

Table 2: Physicochemical & Steric Properties

PropertyStandard BHT2-Isopropyl-3,5-xylenol (IPX)
Molecular Weight ( g/mol ) 220.35164.24
LogP (Lipophilicity) 5.10~3.40
Steric Bulk Factor (Ortho) High (Di-tert-butyl)Moderate (Mono-isopropyl)
Aqueous/Lipid Partitioning Deep Lipid CoreLipid-Water Interface

Application in Drug Formulation

When formulating Lipid-Based Drug Delivery Systems (LBDDS), the choice between BHT and IPX hinges entirely on the degradation kinetics of the API and the manufacturing process:

  • Choose BHT when: The formulation requires long-term shelf stability (e.g., solid oral dosage forms or stable emulsions) where slow, steady radical quenching is sufficient. BHT's extreme lipophilicity (LogP 5.10) keeps it anchored deep within the lipid phase, protecting the core over months or years.

  • Choose IPX when: The API is highly sensitive to rapid oxidative bursts (e.g., during high-shear homogenization, ultrasonic liposome preparation, or spray drying). IPX's lower steric hindrance allows it to act as a "sacrificial" fast-acting antioxidant. Furthermore, its lower LogP (~3.40) allows better partitioning at the lipid-water interface, protecting surface-bound APIs more effectively than deeply buried BHT.

References

  • A review of additive usage in polymer manufacturing: case study phenolic antioxidants. Cambridge Prisms: Plastics. Available at:[Link]

  • The Novel Potentiometric Approach to Antioxidant Capacity Assay Based on the Reaction with Stable Radical 2,2′-diphenyl-1-picrylhydrazyl. Antioxidants (MDPI). Available at:[Link]

  • Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • Recent Advances in Antioxidant Capacity Assays. IntechOpen. Available at: [Link]

  • Antioxidant activity of taxifolin: an activity–structure relationship. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]

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Safety & Regulatory Compliance

Safety

2-Isopropyl-3,5-xylenol proper disposal procedures

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide researchers and drug development professionals with the definitive protocols for handling and disposing of 2-Isopropyl-3,...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide researchers and drug development professionals with the definitive protocols for handling and disposing of 2-Isopropyl-3,5-xylenol. Moving beyond basic compliance, this guide emphasizes the mechanistic reasoning behind each safety measure, ensuring your laboratory builds a self-validating culture of safety and scientific integrity.

Chemical Profile & Mechanistic Hazards

Understanding the molecular behavior of 2-Isopropyl-3,5-xylenol (CAS: 60834-80-2) is critical for designing safe operational protocols[1]. The presence of both isopropyl and methyl groups on the phenolic ring significantly alters its toxicological profile compared to unsubstituted phenol.

  • Dermal Toxicity & Permeation : With a LogP of approximately 3.62, this compound is highly lipophilic[1]. It readily penetrates the lipophilic stratum corneum of human skin. Once absorbed, it disrupts cell membranes and causes protein denaturation, leading to severe systemic toxicity and localized tissue necrosis.

  • Environmental Persistence : Alkylphenols are notoriously toxic to aquatic ecosystems and act as potential endocrine disruptors[2]. They resist rapid biodegradation in standard wastewater treatment facilities, meaning absolute containment is required. Sink or drain disposal is strictly prohibited[3].

  • Combustibility : As an organic compound, it is a combustible solid/liquid that can form explosive mixtures if aerosolized, heated, or improperly mixed with incompatible chemicals[4].

Quantitative Risk & Logistics Parameters

The following table summarizes the critical physicochemical data that dictate our handling and disposal logistics.

PropertyValueCausality / Operational Implication
CAS Number 60834-80-2Essential for accurate waste manifesting and regulatory SDS tracking[1].
Molecular Weight 164.25 g/mol Influences vapor pressure; requires local exhaust ventilation (fume hood) during transfer.
LogP (Octanol/Water) ~3.62Highly lipophilic; rapidly permeates standard nitrile PPE; bioaccumulates[1].
Hazard Class (DOT) Class 6.1 (Toxic)Requires strict segregation from oxidizers; transport under UN 2261[4].
Aquatic Toxicity High (EC50 < 1.5 mg/L)Absolute prohibition of drain disposal; necessitates high-temp incineration[3].

Operational Workflow Visualization

Below is the validated logic tree for processing 2-Isopropyl-3,5-xylenol waste streams, ensuring no operational ambiguity.

DisposalWorkflow Gen 2-Isopropyl-3,5-xylenol Waste Stream Type Waste Type? Gen->Type Liquid Liquid/Solvent Mixture Type->Liquid Routine Solid Solid/Contaminated PPE Type->Solid Routine Spill Spill Cleanup Debris Type->Spill Accidental Cont1 HDPE/Glass Carboy (Vented Cap) Liquid->Cont1 Cont2 Heavy-Duty Poly Bags Inside Sealed Drum Solid->Cont2 Spill->Cont2 Label Label: UN 2261, Toxic Hazardous Waste Cont1->Label Cont2->Label Incineration Controlled Incineration (Flue Gas Scrubbing) Label->Incineration

Fig 1: Operational workflow for segregation, containment, and disposal of 2-Isopropyl-3,5-xylenol.

Step-by-Step Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required. This protocol is designed as a self-validating system to ensure complete decontamination[4].

  • Step 1: Evacuation & Assessment

    • Action: Evacuate the immediate area and ensure local exhaust ventilation is running at maximum capacity.

    • Validation: Use a Photoionization Detector (PID) to confirm ambient organic vapor levels are below hazardous thresholds before re-entry.

  • Step 2: Advanced PPE Donning

    • Action: Equip a chemical-resistant suit, full-face respirator with organic vapor (OV) cartridges, and butyl rubber or SilverShield gloves .

    • Causality: Standard nitrile gloves are inadequate. The lipophilic nature of the isopropyl and methyl groups allows the chemical to rapidly permeate nitrile, leading to severe, delayed dermal exposure.

  • Step 3: Source Containment

    • Action: Dike the spill using non-combustible, inert absorbents such as [4].

    • Causality: Never use combustible absorbents like sawdust. Xylenols are combustible, and mixing them with organic porous materials creates a severe fire hazard.

  • Step 4: Mechanical Recovery

    • Action: Use non-sparking tools to shovel the absorbed mixture into a heavy-duty HDPE drum. Seal tightly.

  • Step 5: Chemical Decontamination

    • Action: Wash the spill surface with a mild alkaline detergent solution (e.g., dilute sodium carbonate).

    • Validation: Swab the cleaned area and test the pH. A neutral pH indicates successful neutralization and removal of the weakly acidic phenolic residues.

Standard Operating Procedure (SOP) for Routine Disposal

To maintain compliance with EPA (RCRA) and international environmental standards, all routine waste containing 2-Isopropyl-3,5-xylenol must follow this strict logistical pathway.

  • Step 1: Waste Segregation

    • Action: Isolate 2-Isopropyl-3,5-xylenol waste entirely from strong oxidizers (e.g., peroxides, permanganates, nitrates)[4].

    • Causality: Phenolic rings are electron-rich and highly susceptible to oxidation. Contact with strong oxidizers can trigger violent, uncontrolled exothermic reactions.

  • Step 2: Primary Containment

    • Action: Transfer waste into UN-approved High-Density Polyethylene (HDPE) or Teflon-lined glass containers.

    • Causality: Unlined metal drums are prone to corrosion over time when exposed to phenolic compounds and trace moisture.

  • Step 3: Regulatory Labeling

    • Action: Affix standard Hazardous Waste labels. Mark the container with DOT UN 2261 (Xylenols, solid/liquid) and Hazard Class 6.1 (Toxic)[4].

  • Step 4: Final Destruction (Incineration)

    • Action: Contract a licensed hazardous waste vendor mandated to perform [3].

    • Causality: High-temperature incineration effectively cleaves the stable aromatic ring. However, incomplete combustion can yield toxic byproducts (like carbon monoxide or complex aromatic hydrocarbons). Flue gas scrubbing is legally and scientifically required to neutralize any acidic or toxic emissions before atmospheric release.

References

  • SIELC Technologies. "2-Isopropyl-3,5-xylenol." SIELC Compound Database. [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Xylenol." NJ.gov.[Link]

  • National Institutes of Health (NIH). "National Inventory of Alkylphenol Ethoxylate Compounds in U.S. Sewage Sludges and Chemical Fate." PMC.[Link]

Sources

Handling

Operational Safety &amp; PPE Guide for 2-Isopropyl-3,5-xylenol Handling

As researchers pushing the boundaries of drug development and complex organic synthesis, we frequently leverage sterically hindered, electron-rich phenols as critical building blocks. 2-Isopropyl-3,5-xylenol (CAS 60834-8...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers pushing the boundaries of drug development and complex organic synthesis, we frequently leverage sterically hindered, electron-rich phenols as critical building blocks. 2-Isopropyl-3,5-xylenol (CAS 60834-80-2)[1] is a prime example of such a synthon. However, the exact physicochemical properties that make it valuable—its lipophilic isopropyl group and reactive phenolic hydroxyl—also dictate a rigorous, uncompromising approach to laboratory safety.

This guide is designed to provide you with field-proven, mechanistic insights into handling this chemical, ensuring that every protocol you execute is a self-validating system for your safety.

Physicochemical & Toxicity Data Summary

To accurately assess risk, we must first understand the quantitative parameters of the compound. Below is a summary of the critical data for 2-Isopropyl-3,5-xylenol and its structural analogs.

Property / ParameterValue / ClassificationSource
CAS Number 60834-80-2[1]
Molecular Weight 164.24 g/mol [2]
Topological Polar Surface Area 20.2 Ų[2]
Acute Oral Toxicity (LD50) ~875 mg/kg (Mouse, Isomer Surrogate)[3]
GHS Hazard Classification Skin Corr. 1B, Eye Dam. 1, Acute Tox. 4[3]
Mechanistic Hazard Analysis

Do not treat alkylphenols like standard organic solvents. The toxicity of 2-Isopropyl-3,5-xylenol is biphasic and highly aggressive.

Upon contact, the lipophilic alkyl groups rapidly dissolve the lipid bilayer of cellular membranes, while the acidic hydroxyl group denatures structural proteins. This dual-action causes immediate, severe chemical burns and rapid tissue necrosis[4]. Furthermore, the destruction of the epidermal barrier allows for rapid transdermal systemic absorption. Once in the bloodstream, phenolic compounds can induce central nervous system depression, cardiovascular instability, and severe hepatic and renal damage[5].

Toxicity_Mechanism A 2-Isopropyl-3,5-xylenol Exposure Event B Lipid Bilayer Disruption (Lipophilicity) A->B Cellular Contact C Protein Denaturation (Hydroxyl Reactivity) A->C Cellular Contact D Rapid Tissue Necrosis (Severe Chemical Burns) B->D E Systemic Transdermal Absorption B->E Membrane Permeabilization C->D F Hepatic & Renal Toxicity E->F Bloodstream Circulation

Mechanistic pathway of alkylphenol-induced cellular damage and systemic toxicity.

Personal Protective Equipment (PPE) Matrix

To establish a fail-safe operational environment, PPE selection must be grounded in the chemical's specific permeation mechanics.

Protection ZoneRequired PPE SpecificationMechanistic Justification
Ocular/Face Snug-fitting chemical splash goggles + Full-face shieldAlkylphenols cause irreversible corneal damage and potential blindness upon contact[4]. The shield prevents aerosolized droplet exposure.
Dermal (Hands) Butyl rubber or Neoprene gloves (Double gloving mandatory)Phenols rapidly permeate standard nitrile gloves. Butyl rubber provides superior resistance to lipophilic phenolic compounds.
Dermal (Body) Chemically resistant Tychem suit or heavy-duty lab coat with impermeable apronPrevents transdermal systemic absorption, mitigating the risk of cardiovascular and central nervous system toxicity.
Respiratory NIOSH-approved respirator with organic vapor (OV) cartridgesVapors/mists cause severe respiratory tract burns, bronchial irritation, and potential pulmonary edema[5].
Operational Workflow & Handling Protocol
  • Pre-Operational Readiness: Verify that the chemical fume hood is operating at a minimum face velocity of 100 fpm. Ensure a phenol-specific spill kit (containing PEG-400 or a similar neutralizing agent) is within arm's reach before opening the container.

  • Dispensing & Weighing: Transfer the chemical exclusively within the fume hood. Use anti-static spatulas to prevent dust ignition, as phenolic dusts can form explosive mixtures with air upon intense heating[6].

  • Reaction Execution: Purge the reaction vessel with an inert gas (N₂ or Argon). 2-Isopropyl-3,5-xylenol is strictly incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides, which can trigger violent exothermic reactions[5][7].

  • Decontamination: Upon completion, wash all contaminated glassware with a compatible organic solvent (e.g., ethanol or acetone) before standard aqueous cleaning. This prevents the precipitation of highly insoluble, hazardous phenolic residues in your sink.

Operational_Workflow S1 1. Pre-Operational Risk Assessment S2 2. Don Maximum PPE (Butyl Gloves, Respirator) S1->S2 S3 3. Isolate in Fume Hood S2->S3 S4 Spill Detected? S3->S4 S5 Emergency Protocol: Evacuate & Isolate S4->S5 Yes (Abort) S6 4. Execute Synthesis Under Inert Gas S4->S6 No (Proceed) S7 5. Segregate Waste (Avoid Oxidizers) S5->S7 Post-Cleanup S6->S7

Step-by-step operational workflow and emergency decision matrix for handling.

Emergency Response & Decontamination
  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes[5]. If available, apply a Polyethylene Glycol (PEG) based phenol neutralizing solution, as water alone may spread the lipophilic compound. Seek immediate medical attention.

  • Ocular Exposure: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do[4]. Do not rub the eyes. Transfer promptly to an ophthalmologist.

  • Ingestion: Do NOT induce vomiting, as this risks severe perforation of the esophagus and stomach due to the corrosive nature of the chemical[7]. Rinse mouth and call a POISON CENTER immediately[4].

  • Spill Protocol: Evacuate non-essential personnel. Wear a self-contained breathing apparatus (SCBA) for large spills. Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do not use direct water jets, as this can spread the contamination[7].

Disposal & Environmental Logistics

Alkylphenols are highly toxic to aquatic life and can cause long-lasting environmental damage[6].

  • Segregation: Collect all 2-Isopropyl-3,5-xylenol waste in strictly labeled, tightly sealed containers. Segregate completely from oxidizing agents (e.g., nitrates, perchlorates, permanganates)[5].

  • Classification: Dispose of as hazardous organic waste (halogen-free, unless halogenated solvents were utilized in the workflow).

  • Regulatory Compliance: Utilize an approved hazardous waste disposal plant. Never discharge into drains, surface water, or groundwater[3][4].

References

Our commitment is to empower your research with uncompromising safety data. Below are the verified sources utilized to construct this protocol:

1.[1] NextSDS. "2-isopropyl-3,5-xylenol — Chemical Substance Information". 1 2.[2] Guidechem. "2-이소프로필-3,5-자일레놀 60834-80-2 wiki - Kr". 2 3.[4] Fisher Scientific. "SAFETY DATA SHEET - 2-Isopropylphenol". 4 4.[3] CPAChem. "Safety data sheet - 4-Isopropylphenol". 3 5. Szabo-Scandic. "Material Safety Data Sheet - 3-Isopropylphenol". 6.[7] ChemicalBook. "2-Isopropylphenol - Safety Data Sheet". 7 7.[6] ChemicalBook. "4-Isopropylphenol - Safety Data Sheet". 6 8.[5] NJ.gov. "Hazardous Substance Fact Sheet - Xylenol". 5

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